molecular formula C9H12ClNO2 B1527778 2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride CAS No. 42383-05-1

2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride

Cat. No.: B1527778
CAS No.: 42383-05-1
M. Wt: 201.65 g/mol
InChI Key: PJDXJVFXKIXEGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C9H12ClNO2 and its molecular weight is 201.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-(aminomethyl)phenyl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c10-6-8-3-1-7(2-4-8)5-9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDXJVFXKIXEGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696084
Record name [4-(Aminomethyl)phenyl]acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42383-05-1
Record name [4-(Aminomethyl)phenyl]acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 42383-05-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: 2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and applications of 2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride , a critical bifunctional building block in medicinal chemistry.

Executive Summary

This compound (CAS: 42383-05-1) is a bifunctional aromatic scaffold characterized by a phenyl ring substituted with an acetic acid moiety at the C1 position and an aminomethyl group at the C4 position. Structurally, it serves as a rigidified analogue of linear amino acids (like lysine or


-aminocaproic acid) and a homologue of 4-aminophenylacetic acid.

Its dual functionality—combining a carboxylic acid and a primary benzylamine—makes it an invaluable orthogonal linker in the design of PROTACs (Proteolysis Targeting Chimeras), Antibody-Drug Conjugates (ADCs), and peptidomimetics. The hydrochloride salt form ensures improved water solubility and stability compared to the zwitterionic free base.

Physicochemical Profile

The following data characterizes the hydrochloride salt, which is the standard commercial form due to the instability (oxidation/polymerization) of the free amine.

PropertySpecification
IUPAC Name 2-[4-(Aminomethyl)phenyl]acetic acid hydrochloride
CAS Number 42383-05-1 (HCl salt); 1200-05-1 (Free base)
Molecular Formula

Molecular Weight 201.65 g/mol
Appearance White to off-white crystalline solid
Melting Point 232–234 °C (decomposition)
Solubility Highly soluble in water, DMSO, Methanol; Insoluble in

, Hexane
pKa (Calculated)

4.2 (COOH),

9.5 (

)
Hygroscopicity Moderate (Store under inert atmosphere)

Synthetic Routes & Production

To ensure high purity and prevent polymerization, the synthesis typically avoids direct manipulation of the unprotected amino-acid zwitterion until the final salt formation step.

Method A: Catalytic Hydrogenation (Scalable/Green)

The most efficient industrial route involves the selective reduction of 4-cyanophenylacetic acid . This method preserves the carboxylic acid while converting the nitrile to a primary amine.

  • Precursor: 4-Cyanophenylacetic acid (CAS: 5462-71-5)[1]

  • Catalyst: Palladium on Carbon (Pd/C) or Raney Nickel

  • Conditions:

    
     (30–50 psi), Methanol/HCl or Acetic Acid solvent.
    
  • Mechanism: The nitrile group (

    
    ) is reduced to the methylene amine (
    
    
    
    ). The presence of acid prevents the formation of secondary amines (dimerization).
Method B: Azide Displacement (Laboratory Scale)

For laboratories lacking high-pressure hydrogenation equipment, the azide displacement route is a reliable alternative.

  • Bromination: 4-Tolylacetic acid is brominated (NBS/AIBN) to yield 4-(bromomethyl)phenylacetic acid .

  • Substitution: Reaction with

    
     yields the benzyl azide intermediate.
    
  • Reduction: Staudinger reduction (

    
    ) or mild hydrogenation converts the azide to the amine.
    
Synthesis Workflow Diagram

Synthesis Start 4-Cyanophenylacetic Acid (CAS: 5462-71-5) Reaction Catalytic Hydrogenation (Pd/C, H2, HCl/MeOH) Start->Reaction Reduction Intermediate Protonated Intermediate Reaction->Intermediate In-situ Protection Product 2-(4-(Aminomethyl)phenyl)acetic acid HCl (CAS: 42383-05-1) Intermediate->Product Crystallization

Figure 1: The primary industrial synthesis route via reduction of the nitrile precursor.

Structural Analysis & Characterization

Accurate identification requires distinguishing this compound from its isomer, 4-aminophenylacetic acid (where the amine is attached directly to the ring).

Nuclear Magnetic Resonance ( H NMR)

Spectrum in


 or DMSO-

:
  • Aromatic Region (

    
     7.2 – 7.5 ppm): 
    
    • The para-substitution pattern typically yields two doublets (or a higher-order AA'BB' system) integrating to 4 protons.

    • Differentiation: In 4-aminophenylacetic acid (aniline type), the protons ortho to the amine shift upfield (

      
      6.5 ppm). In this aminomethyl  compound, the ring protons remain in the standard phenyl range (
      
      
      
      7.3 ppm) due to the insulating methylene group.
  • Benzylic Amine (

    
     4.0 – 4.1 ppm): 
    
    • A singlet integrating to 2 protons (

      
      ). This peak is diagnostic; it is absent in aniline derivatives.
      
  • Acetic Acid Methylene (

    
     3.6 ppm): 
    
    • A singlet integrating to 2 protons (

      
      ).
      
Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization)

  • Observed Mass:

    
    
    
    
    
    (Free base mass + H).
  • Fragmentation: Loss of

    
     (17 Da) or 
    
    
    
    (45 Da) is common in MS/MS modes.

Applications in Drug Discovery[7][8]

PROTAC Linker Design

The molecule acts as a "semi-rigid" linker. Unlike flexible alkyl chains, the phenyl ring introduces a defined spatial orientation between the E3 ligase ligand and the Warhead.

  • Advantage: Reduces the entropic penalty of binding ternary complexes.

  • Usage: The acid end couples to amines (amide bond formation), and the amine end couples to acids, allowing modular assembly.

Peptidomimetics

It serves as a phenylalanine-lysine hybrid .

  • The benzyl skeleton mimics the hydrophobic side chain of Phenylalanine.

  • The aminomethyl group mimics the distal amine of Lysine but with a shorter, rigid tether.

  • Application: Used in protease inhibitors to target S1 pockets requiring a cationic charge.

Fmoc-Protection for Solid Phase Synthesis

For peptide synthesis, the amine is often protected to form Fmoc-4-(aminomethyl)phenylacetic acid .[] This building block allows the insertion of the linker into peptide chains using standard SPPS (Solid Phase Peptide Synthesis) protocols.

Linker Strategy Diagram

LinkerStrategy cluster_properties Linker Properties Target Target Protein Ligand Linker 4-(Aminomethyl)phenylacetic Scaffold Target->Linker Amide Bond (via COOH) E3 E3 Ligase Ligand Linker->E3 Amide Bond (via NH2) Prop1 Rigid Phenyl Core Linker->Prop1 Prop2 Defined Length (~8 Å)

Figure 2: Schematic of the molecule functioning as a rigid linker in a PROTAC system.

Handling & Stability Protocols

Storage
  • Condition: Store at 2–8 °C.

  • Atmosphere: Hygroscopic; store under Nitrogen or Argon.

  • Stability: The HCl salt is stable for years if kept dry. The free base readily absorbs

    
     from the air to form carbamates.
    
Safety (GHS Classification)[2]
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis or handling of the powder.

References

  • PubChem. (2025).[3][4][5] Compound Summary: this compound.[3][6] National Library of Medicine. [Link][3]

  • Organic Syntheses. (1922).[7] General methods for Phenylacetic acid derivatives (Contextual grounding for synthesis). Org. Synth. 1922, 2,[7] 63. [Link]

Sources

An In-Depth Technical Guide to 2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride (CAS 42383-05-1), tailored for researchers, scientists, and professionals in the field of drug development. Moving beyond basic specifications, this document delves into the compound's synthesis, key applications, and the scientific rationale behind its use as a versatile building block in modern medicinal chemistry.

Core Compound Overview

This compound is a bifunctional organic molecule belonging to the substituted phenylacetic acid class. Its structure is characterized by a central benzene ring substituted at the para (1,4) positions with an acetic acid group and an aminomethyl group. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to a variety of experimental conditions.

The true value of this compound lies in its structural motifs: the phenylacetic acid core is a well-established scaffold in numerous approved drugs, while the primary amine of the aminomethyl group offers a reactive handle for a wide array of chemical modifications. This dual functionality makes it a strategic starting material for creating libraries of more complex molecules for biological screening.

Chemical Structure & Properties Visualization

Caption: Chemical structure of this compound.

Physicochemical and Computed Properties

The following table summarizes key properties of the compound, essential for experimental design and execution.

PropertyValueSource
CAS Number 42383-05-1[1][2]
Molecular Formula C₉H₁₂ClNO₂[3]
Molecular Weight 201.65 g/mol [1][3]
Appearance White to off-white solid/powder[4]
Melting Point 232-234 °C[1]
Purity Typically ≥98%[1]
Storage Conditions Inert atmosphere, 2-8°C[5]
Topological Polar Surface Area (TPSA) 63.3 Ų[3]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 3[6]
Rotatable Bonds 3[6]

Synthesis and Purification

The synthesis of phenylacetic acid derivatives is a well-trodden path in organic chemistry. While multiple routes exist, a common and logical approach for 2-(4-(Aminomethyl)phenyl)acetic acid involves the reduction of a nitrile or a nitro group precursor. The hydrochloride salt is typically formed in the final step by treating the freebase with hydrochloric acid.

Illustrative Synthetic Workflow

A plausible and efficient synthesis begins with 4-(cyanomethyl)benzonitrile. This approach is advantageous as it builds the required carbon skeleton early in the sequence.

Synthesis_Workflow Start 4-(Cyanomethyl)benzonitrile Step1 Selective Reduction of Aliphatic Nitrile (e.g., H₂, Raney Nickel) Start->Step1 Intermediate1 4-(Aminomethyl)benzonitrile Step1->Intermediate1 Step2 Hydrolysis of Aromatic Nitrile (e.g., aq. HCl, heat) Intermediate1->Step2 Product 2-(4-(Aminomethyl)phenyl)acetic acid (Free Base) Step2->Product Step3 Salt Formation (HCl in Ether or IPA) Product->Step3 FinalProduct This compound Step3->FinalProduct

Caption: A logical workflow for the synthesis of the target compound.

Detailed Protocol: Nitrile Hydrolysis (Conceptual)

This protocol describes the hydrolysis of a precursor to yield the final product. The choice of a nitrile precursor is strategic as it can be converted to the carboxylic acid under acidic conditions, which simultaneously protonates the amine to facilitate isolation.

  • Reaction Setup: To a solution of 4-(aminomethyl)benzonitrile (1.0 eq) in a pressure-rated vessel, add concentrated hydrochloric acid (10-12 M, ~10 volumes).

    • Causality: Concentrated HCl serves as both the reagent for hydrolysis and the solvent. The high pressure and temperature are necessary to drive the typically slow hydrolysis of the sterically accessible, yet electronically stable, aromatic nitrile.

  • Heating: Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by a suitable technique (e.g., HPLC or TLC) by sampling the reaction mixture periodically.

  • Work-up and Isolation: After cooling to room temperature, a precipitate of the product hydrochloride salt should form.

    • Causality: The product is significantly less soluble in the highly ionic aqueous HCl medium than the starting material, leading to its precipitation upon cooling.

  • Purification: Collect the solid by filtration. Wash the filter cake with a small amount of cold acetone or isopropanol to remove residual starting materials and organic-soluble impurities.

  • Drying: Dry the purified solid under vacuum at 40-50 °C to a constant weight.

  • Quality Control: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. The melting point should be sharp and within the expected range (232-234 °C)[1].

Applications in Drug Discovery & Medicinal Chemistry

The utility of this compound is not in its intrinsic biological activity, but in its role as a versatile scaffold and building block.[6] Its bifunctional nature allows for its incorporation into larger molecules, targeting a range of biological pathways.

Scaffold for γ-Secretase Modulators

A significant application of this scaffold is in the development of γ-secretase modulators (GSMs). γ-Secretase is an enzyme complex implicated in the pathogenesis of Alzheimer's disease through its cleavage of the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42.

  • Mechanism Insight: GSMs do not inhibit the enzyme outright but allosterically modulate its activity. They shift the cleavage preference away from the production of longer, more pathogenic Aβ42 peptides towards shorter, less toxic forms like Aβ38.

The 2-(4-(aminomethyl)phenyl)acetic acid structure serves as a key fragment that can be elaborated upon to create potent and selective GSMs. The carboxylic acid group often acts as a crucial binding element, interacting with residues within the γ-secretase complex, while the amine provides a point for diversification to optimize pharmacokinetic and pharmacodynamic properties. A notable study highlights the discovery of 4-aminomethylphenylacetic acids as effective γ-secretase modulators through a deliberate scaffold design approach.[6]

G_Secretase_Modulation cluster_GSM GSM Action cluster_Products Products APP Amyloid Precursor Protein (APP) G_Secretase γ-Secretase APP->G_Secretase Cleavage Ab42 Aβ42 (Pathogenic) G_Secretase->Ab42 Default Pathway Ab38 Aβ38 (Less Pathogenic) G_Secretase->Ab38 Modulated Pathway GSM GSM Scaffold (e.g., from CAS 42383-05-1) GSM->G_Secretase Allosteric Modulation

Caption: Role of a GSM scaffold in modulating γ-secretase activity.

Linker Chemistry for PROTACs

Though the exact para-substituted isomer is not explicitly cited as a PROTAC linker, its meta-isomer, 2-(3-(aminomethyl)phenyl)acetic acid, is used in the synthesis of PROTACs (PROteolysis TArgeting Chimeras).[7] This provides a strong rationale for the utility of the general scaffold in this cutting-edge therapeutic modality.

  • PROTACs Explained: PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system. They consist of two active "heads"—one that binds to a target protein of interest (POI) and another that binds to an E3 ubiquitin ligase—connected by a chemical linker. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The 2-(4-(aminomethyl)phenyl)acetic acid structure is an ideal linker component. The carboxylic acid can be coupled to the E3 ligase ligand, and the amine can be coupled to the POI-binding ligand (or vice versa), creating the final PROTAC molecule. The length and rigidity of the phenylacetic acid unit are critical for achieving the correct spatial orientation between the POI and the E3 ligase for efficient ubiquitination.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety.

  • Hazard Identification: The compound is classified as an irritant. GHS hazard statements indicate it can cause serious eye irritation (H319).[3] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[8] Use in a well-ventilated area or a chemical fume hood. In case of contact, rinse the affected area immediately with copious amounts of water.[8]

  • Storage: The compound should be stored in a tightly sealed container in a dry, cool place, ideally under an inert atmosphere at 2-8°C to prevent degradation.[5][9]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block for modern drug discovery. Its value is derived from its bifunctional nature, which allows for its seamless integration into complex molecular architectures targeting challenging diseases like Alzheimer's or for use in advanced therapeutic modalities like PROTACs. Understanding its synthesis, properties, and the rationale behind its application empowers researchers to leverage its full potential in the development of next-generation therapeutics.

References

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]

  • [4-(Aminomethyl)phenyl]acetic acid. Chemsrc. [Link]

  • [2-(aminomethyl)phenyl]acetic acid hydrochloride. ChemBK. [Link]

  • (4-(Aminomethyl)phenyl)acetic acid--hydrogen chloride (1/1). PubChem, National Library of Medicine. [Link]

  • p-AMINOPHENYLACETIC ACID. Organic Syntheses. [Link]

  • Chemical Properties of 1,3-Butadiene, 1-chloro-2-methyl-. Cheméo. [Link]

  • Promethazine hydrochloride. Shanghai Mokai Pharmaceutical Co., Ltd. [Link]

Sources

2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery—specifically within Proteolysis Targeting Chimeras (PROTACs) and peptidomimetic design—2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride serves as a critical bifunctional building block.[1] Unlike flexible alkyl linkers, the central phenyl ring of this molecule confers structural rigidity, reducing the entropic penalty upon binding.

This guide provides a definitive technical characterization of the compound, moving beyond basic catalog data to explore its synthetic logic, stability profile, and application in high-fidelity medicinal chemistry.[1]

Physicochemical Characterization

The hydrochloride salt form is the preferred reagent for synthesis due to its enhanced stability against oxidation and improved water solubility compared to the zwitterionic free base.

Table 1: Core Chemical Specifications
PropertySpecificationTechnical Note
Compound Name This compound
CAS Number (HCl) 42383-05-1 Distinct from free acid (CAS 1200-05-1)
Molecular Formula C₉H₁₁NO₂[1][2][3][4] · HClStoichiometry 1:1
Molecular Weight 201.65 g/mol Free Base: 165.19 g/mol + HCl: 36.46 g/mol
Appearance White to off-white crystalline solidHygroscopic; store under inert gas
Solubility Water (>50 mg/mL), DMSO, MethanolPoor solubility in DCM/Hexanes
pKa Values ~4.2 (COOH), ~9.5 (NH₃⁺)Values approx.[3] based on phenylacetic/benzylamine analogs

Structural Biology & Pharmacophore Utility

To understand why this molecule is selected over simple alkyl chains (e.g., aminocaproic acid), one must analyze its spatial geometry.

Diagram 1: Structural Zones & Pharmacophore Logic

The following diagram illustrates the functional zones of the molecule, highlighting its dual-reactivity profile.

G cluster_0 2-(4-(Aminomethyl)phenyl)acetic acid HCl Amine Amine Head (NH3+) (Cationic/Donor) Core Phenyl Core (Rigid Spacer) Amine->Core Benzylic Connection Target Target Application Amine->Target Amide Coupling (N-Terminus) Acid Carboxylic Tail (COOH) (Anionic/Acceptor) Core->Acid Acetyl Linker Core->Target Pi-Pi Stacking Interaction Acid->Target Ester/Amide Bond (C-Terminus)

Caption: Functional decomposition showing the rigid phenyl spacer separating the amine donor and acid acceptor.

Mechanistic Insight: The para-substitution pattern creates a linear distance of approximately 10–12 Å between the terminal nitrogen and the carbonyl carbon.[1] This specific distance is often exploited to bridge binding pockets in PROTAC design where E3 ligase and the target protein must be held in a precise orientation to induce ubiquitination.

Synthetic Route & Purification Protocol

While many catalogs supply this compound, in-house synthesis is often required to introduce isotopic labels (e.g., ¹³C or Deuterium) or to ensure salt stoichiometry control.[1] The most robust route avoids tin/acid reductions (which leave metal residues) in favor of catalytic hydrogenation.

Protocol: Hydrogenation of 4-Cyanophenylacetic Acid

Reagents:

  • Precursor: 4-Cyanophenylacetic acid (CAS 55486-00-5)[1]

  • Catalyst: Palladium on Carbon (Pd/C, 10% w/w)

  • Solvent: Methanol (anhydrous)

  • Acid Source: Concentrated HCl (37%)

Step-by-Step Methodology:

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 4-cyanophenylacetic acid (10 mmol) in Methanol (50 mL).

  • Acidification: Add Concentrated HCl (2.5 mL, ~30 mmol) dropwise. Critical: The presence of acid prevents the formation of secondary amines by protonating the primary amine immediately upon formation.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading relative to substrate) under a nitrogen blanket to prevent ignition.

  • Hydrogenation: Seal the vessel and purge with H₂ gas (3 cycles). Pressurize to 40 psi (3 bar) and stir vigorously at Room Temperature for 12–16 hours.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with Methanol.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain a white solid.

  • Recrystallization: Dissolve the crude solid in minimal hot Ethanol and add Diethyl Ether until turbid. Cool to 4°C to crystallize the pure Hydrochloride salt.[1]

Diagram 2: Synthesis Workflow

Synthesis Start Start: 4-Cyanophenylacetic Acid Step1 1. Dissolution (MeOH + HCl) Start->Step1 Step2 2. Pd/C Catalytic Hydrogenation (H2, 40 psi, 16h) Step1->Step2 Reduction of Nitrile Step3 3. Filtration (Celite) Step2->Step3 Catalyst Removal Step4 4. Crystallization (EtOH/Ether) Step3->Step4 Purification Final Product: 2-(4-(Aminomethyl)phenyl)acetic acid HCl (>98% Purity) Step4->Final

Caption: Optimized hydrogenation workflow ensuring primary amine selectivity via acidic conditions.

Analytical Validation (Quality Control)

To validate the synthesized material, the following analytical signatures must be confirmed.

  • ¹H NMR (400 MHz, D₂O):

    • δ 7.45 (d, J = 8.0 Hz, 2H, Ar-H)[1]

    • δ 7.35 (d, J = 8.0 Hz, 2H, Ar-H)[1]

    • δ 4.20 (s, 2H, Ar-CH ₂-NH₃⁺) — Diagnostic Peak[1]

    • δ 3.75 (s, 2H, Ar-CH ₂-COOH)[1]

  • Elemental Analysis (Calculated for C₉H₁₂ClNO₂):

    • C: 53.61%, H: 6.00%, N: 6.95%.[1]

    • Note: Significant deviation (>0.4%) usually indicates trapped solvent or incomplete salt formation.

  • Silver Nitrate Test:

    • Dissolve 5 mg in water; add 1 drop 0.1M AgNO₃.[1] A thick white precipitate (AgCl) confirms the hydrochloride counterion.

References

  • PubChem Compound Summary. (2025). (4-(Aminomethyl)phenyl)acetic acid hydrochloride.[1][2][3][4] National Center for Biotechnology Information.[1] Link

  • Dong, J., et al. (2023). Small Molecule Degraders of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase for Cancer Immunotherapy. Angewandte Chemie International Edition. Link (Demonstrates use as a PROTAC linker).

  • Organic Syntheses. (1955). p-Aminophenylacetic Acid.[1][5] Org. Synth. Coll. Vol. 3, 63. Link (Foundational chemistry for phenylacetic acid derivatives).

  • Sigma-Aldrich. (2025).[1] Product Specification: 2-(4-(Aminomethyl)phenyl)acetic acid HCl. Link

Sources

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 2-(4-(Aminomethyl)phenyl)acetic Acid HCl

[1]

Executive Summary

2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride (CAS: 42383-05-1) represents a critical bifunctional scaffold in medicinal chemistry.[1] Distinguished by its rigid aromatic core separating a carboxylate and a primary amine, it serves as a "privileged structure" for linker chemistry (PROTACs, ADCs) and peptidomimetics.[1] Unlike its aliphatic analog, Tranexamic acid, this molecule offers a planar geometry that significantly alters binding pocket affinity and solubility profiles.[1] This guide details the structural properties, optimized synthetic routes, and validation protocols required for its integration into high-throughput drug discovery campaigns.[1]

Structural Anatomy & Physicochemical Properties[1][2]

The utility of 2-(4-(Aminomethyl)phenyl)acetic acid HCl lies in its specific geometry.[1] It features a para-substituted benzene ring, ensuring a maximal linear distance between the N-terminus and C-terminus, making it an ideal "spacer" unit.[1]

Comparative Structural Analysis

In drug design, this molecule is often compared to Tranexamic Acid .[1] While Tranexamic acid possesses a flexible cyclohexane ring (chair conformation), the phenyl ring in our target molecule enforces planarity.[1] This restriction reduces the entropic penalty upon binding to target proteins but may alter solubility due to π-stacking interactions in the crystal lattice.[1]

Key Physicochemical Data[1][3]
PropertyValue / DescriptionContext
IUPAC Name 2-[4-(Aminomethyl)phenyl]acetic acid hydrochlorideOfficial nomenclature
CAS (HCl Salt) 42383-05-1Salt form for improved stability
CAS (Free Base) 1200-05-1Precursor form
Formula C₉H₁₂ClNO₂Includes HCl counterion
Molecular Weight 201.65 g/mol Fragment-based discovery compatible
Solubility High in Water, DMSO; Low in Et₂OPolar salt character
pKa (Calc) ~4.2 (COOH), ~9.5 (NH₃⁺)Zwitterionic capability at neutral pH
Geometry Planar aromatic coreRigid linker applications

Synthetic Pathways & Optimization

Recommended Protocol: Nitrile Hydrogenation

Precursor: 4-Cyanophenylacetic acid (CAS: 1878-82-6)[1]

  • Dissolution: Dissolve 4-cyanophenylacetic acid in Methanol (MeOH) or Ethanol (EtOH).

  • Acidification: Add concentrated HCl (1.1 equivalents). Critical Step: The presence of acid prevents the formation of imine dimers during reduction and ensures the product is trapped immediately as the hydrochloride salt.

  • Catalyst: Add 10% Pd/C (Palladium on Carbon) or Raney Nickel.[1]

  • Hydrogenation: Stir under H₂ atmosphere (30–50 psi) at room temperature for 4–6 hours.

  • Filtration: Filter the catalyst through a Celite pad (Caution: Pyrophoric hazards with dry Pd/C).

  • Isolation: Concentrate the filtrate. The product will crystallize as the hydrochloride salt. Recrystallize from EtOH/Et₂O if necessary.

Synthetic Workflow Diagram

SynthesisStart4-Cyanophenylacetic Acid(Precursor)Step1Solvation & Acidification(MeOH + HCl)Start->Step1DissolveStep2Hydrogenation(H2, Pd/C, 50 psi)Step1->Step2Reduce -CNStep3Filtration (Celite)Step2->Step3Remove Cat.End4-(Aminomethyl)phenylaceticAcid HCl (Crystalline)Step3->EndCrystallize

Figure 1: Catalytic hydrogenation pathway converting the nitrile precursor to the target amine salt.

Analytical Characterization

Validating the structure requires confirming the integrity of both the aromatic ring and the two distinct methylene (-CH₂-) groups.[1]

Nuclear Magnetic Resonance (NMR)

The ¹H-NMR spectrum in D₂O or DMSO-d₆ is distinct.[1]

  • Aromatic Region (7.2 – 7.5 ppm): Appears as an AA'BB' system (two doublets) due to para-substitution symmetry.[1]

  • Benzylic Amine (-CH₂-NH₂): Singlet/Broad signal around 4.0 – 4.1 ppm.[1]

  • Acetic Acid Methylene (-CH₂-COOH): Singlet around 3.6 ppm.[1]

  • Note: In DMSO-d₆, the ammonium protons (-NH₃⁺) will appear as a broad singlet at ~8.5 ppm.[1]

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode).[1]

  • Target Mass: [M+H]⁺ = 166.09 (Free base mass + Proton).[1]

  • Impurity Check: Watch for m/z 330 range (dimer formation) if acidification during synthesis was insufficient.

Quality Control Decision Tree

QC_WorkflowSampleCrude ProductHNMR1H-NMR AnalysisSample->HNMRCheck1Are there 2 distinctCH2 singlets?HNMR->Check1MSLC-MS AnalysisCheck1->MSYesFailRECRYSTALLIZE(EtOH/Et2O)Check1->FailNo (Polymer/Mix)Check2Mass = 166 (M+H)?MS->Check2PassRELEASE BATCHCheck2->PassYesCheck2->FailNo (Dimer/SM)Fail->SampleReprocess

Figure 2: Analytical logic flow for validating batch purity and structural identity.

Applications in Drug Design[1][5][6][7]

Linker Chemistry (PROTACs & ADCs)

This molecule is a "rigid linker."[1] In PROTAC (Proteolysis Targeting Chimera) design, the distance between the E3 ligase ligand and the target protein ligand is critical.

  • Advantage: The phenyl ring prevents the linker from collapsing on itself (unlike long alkyl chains), maintaining a defined spatial separation.[1]

  • Usage: The carboxylic acid can be coupled to an amine on Ligand A, and the amine can be coupled to a carboxylic acid on Ligand B using standard amide coupling reagents (HATU/DIEA).[1]

Peptidomimetics

The molecule acts as a phenylalanine mimic where the alpha-carbon is replaced or extended.[1] It is used to introduce conformational constraints into peptide backbones, potentially increasing resistance to enzymatic degradation by proteases.[1]

Handling & Stability

  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Store in a desiccator at room temperature.

  • Stability: Stable in solid form.[] In solution (water/buffer), it is stable for days, but avoid prolonged exposure to strong bases which will liberate the free amine and potentially lead to oxidation or carbamate formation (if CO₂ is present).[1]

  • Safety: Standard PPE.[1] It is an irritant (Skin/Eye).[1][3] Avoid inhalation of dust.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53407881, (4-(Aminomethyl)phenyl)acetic acid--hydrogen chloride (1/1).[1] Retrieved from [Link][1][4]

  • European Chemicals Agency (ECHA). Registration Dossier - 4-(aminomethyl)phenylacetic acid.[1][3][4] Retrieved from [Link][1][3][4]

A Comprehensive Technical Guide to the Physical Properties of 4-Aminomethylphenylacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides an in-depth analysis of the essential physical and chemical properties of 4-Aminomethylphenylacetic acid hydrochloride (CAS No. 42383-05-1). Intended for researchers, chemists, and professionals in drug development, this guide synthesizes available data with theoretical principles to offer a robust characterization of the compound. We will cover its identity, physicochemical properties, spectroscopic signature, and protocols for experimental verification. The causality behind analytical choices is explained to provide field-proven insights, ensuring a trustworthy and authoritative resource.

Compound Identification and Structure

4-Aminomethylphenylacetic acid hydrochloride is a derivative of phenylacetic acid containing an aminomethyl group at the para position of the benzene ring. The presence of both a carboxylic acid and an amine hydrochloride salt makes it a bifunctional molecule with distinct polarity. Understanding its fundamental identity is the first step in any research or development workflow.

The hydrochloride salt form is typically used to enhance the stability and aqueous solubility of the parent compound, which is a common strategy in pharmaceutical development. The primary amine is protonated, forming an ammonium chloride salt, which significantly influences the compound's physical properties compared to its free base form (CAS No. 1200-05-1)[1].

Identifier Value Source
Chemical Name 2-(4-(Aminomethyl)phenyl)acetic acid hydrochlorideSynthonix[2]
Synonyms [4-(aminomethyl)phenyl]acetic acid hydrochlorideSigma-Aldrich[3]
CAS Number 42383-05-1Sigma-Aldrich[3], Synthonix[2]
Molecular Formula C₉H₁₂ClNO₂Synthonix[2]
Molecular Weight 201.65 g/mol Synthonix[2]
Chemical Structure Chemical Structure of 4-Aminomethylphenylacetic acidPubChem[1]
InChI Key PJDXJVFXKIXEGW-UHFFFAOYSA-NSigma-Aldrich[3]

Physicochemical Properties

The physical state and solubility of a compound are critical parameters that dictate its handling, formulation, and biological absorption. As a salt, 4-Aminomethylphenylacetic acid hydrochloride exhibits properties characteristic of polar, ionic organic molecules.

Appearance and Physical State

The compound is typically supplied as a solid, ranging in appearance from a white to a yellow crystalline powder[3]. The color variation can be attributed to trace impurities or slight degradation upon exposure to light or air over extended periods. For sensitive applications, the color and morphology should be noted as part of the initial quality assessment.

Melting Point

A sharp melting point is a primary indicator of purity for a crystalline solid. While specific experimental values for 4-Aminomethylphenylacetic acid hydrochloride are not consistently reported in public literature, its ionic nature suggests a relatively high melting point, likely with decomposition. For comparison, the related compound 4-Aminophenylacetic acid has a reported melting point of 195-201°C[4][5]. The hydrochloride salt is expected to have a different, potentially higher, melting point. Its determination requires a precise experimental setup as outlined in Section 4.

Solubility

The solubility profile is dictated by the molecule's functional groups: a carboxylic acid, an aromatic ring, and an ammonium salt.

  • Aqueous Solubility : The presence of the ammonium chloride salt and the carboxylic acid group makes the molecule highly polar. It is expected to be soluble in water. The protonated amine and the carboxylic acid can readily form hydrogen bonds with water molecules, facilitating dissolution[6].

  • Organic Solvent Solubility : Solubility in organic solvents will vary with the solvent's polarity. It is expected to have good solubility in polar protic solvents like methanol and ethanol. Its solubility is likely to be lower in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and significantly limited in non-polar solvents like toluene, hexane, or diethyl ether[6]. This differential solubility is the basis for selecting appropriate solvent systems for reaction, purification, and analysis.

Property Description Source/Rationale
Physical Form Solid, crystalline powder.Sigma-Aldrich
Color White to Yellow.Sigma-Aldrich[3]
Melting Point Data not available. Expected to be high, with decomposition.Inferred from structure.
Water Solubility Expected to be soluble.Inferred from polar functional groups.
Organic Solubility Soluble in polar protic solvents (e.g., Methanol). Limited solubility in non-polar solvents.Inferred from structure.

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for verifying the chemical structure and purity of a compound. Below is a predictive analysis of the key spectral features of 4-Aminomethylphenylacetic acid hydrochloride.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be complex, but key absorption bands are predictable.

  • O-H Stretch (Carboxylic Acid) : A very broad band is expected in the range of 2500-3300 cm⁻¹. This breadth is due to strong hydrogen bonding.

  • N-H Stretch (Ammonium Salt) : A broad band with multiple smaller peaks is expected between 2800-3200 cm⁻¹, overlapping with the O-H stretch. This is characteristic of a primary ammonium salt.

  • C=O Stretch (Carboxylic Acid) : A strong, sharp absorption band around 1700-1730 cm⁻¹. Its exact position can confirm the presence of the carboxylic acid.

  • Aromatic C=C Bending : Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

  • Aromatic C-H Bending (Out-of-Plane) : A strong band around 800-850 cm⁻¹ would indicate 1,4-disubstitution (para) on the benzene ring.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atom environment in the molecule. For a spectrum recorded in a solvent like D₂O or DMSO-d₆, the following signals are expected:

  • Aromatic Protons (Ar-H) : The four protons on the benzene ring will appear as two doublets (an AA'BB' system) in the aromatic region, typically between δ 7.2-7.5 ppm. The para-substitution pattern creates this distinct splitting.

  • Benzylic Methylene Protons (-CH₂-COOH) : A singlet integrating to two protons, expected around δ 3.6 ppm.

  • Aminomethyl Protons (-CH₂-NH₃⁺) : A singlet integrating to two protons, expected to be further downfield than the benzylic methylene due to the direct attachment to the electron-withdrawing ammonium group, likely around δ 4.1 ppm.

  • Carboxylic Acid Proton (-COOH) : A very broad singlet, often far downfield (δ 10-13 ppm). It may exchange with solvent protons (like D₂O) and disappear.

  • Ammonium Protons (-NH₃⁺) : A broad singlet, typically around δ 8-9 ppm. This signal may also broaden or exchange with the solvent.

Carbon-13 (¹³C NMR) Spectroscopy

¹³C NMR provides information on the carbon skeleton of the molecule.

  • Carbonyl Carbon (C=O) : Expected in the range of δ 170-180 ppm.

  • Aromatic Carbons : Four signals are expected for the six aromatic carbons due to symmetry. The carbon attached to the acetic acid moiety (ipso-carbon) would be around δ 130-135 ppm, the carbon attached to the aminomethyl group around δ 135-140 ppm, and the two CH carbons between δ 128-132 ppm.

  • Benzylic Methylene Carbon (-CH₂-COOH) : Expected around δ 40-45 ppm.

  • Aminomethyl Carbon (-CH₂-NH₃⁺) : Expected around δ 42-47 ppm.

Experimental Workflows and Protocols

To ensure the quality and identity of 4-Aminomethylphenylacetic acid hydrochloride in a laboratory setting, standardized protocols must be followed.

Workflow for Physicochemical Characterization

G cluster_0 Material Reception & Initial Checks cluster_1 Property Determination cluster_2 Data Validation & Release s1 Receive Sample (CAS: 42383-05-1) s2 Visual Inspection (Color, Form) s1->s2 s3 Documentation Check (CoA, Purity) s2->s3 p1 Melting Point Analysis (Capillary Method) s3->p1 Proceed if docs OK p2 Solubility Assessment (Water, MeOH, Toluene) s3->p2 p3 Spectroscopic Analysis (IR, NMR) p1->p3 p2->p3 v1 Compare Data to Specs & Literature p3->v1 Synthesize Data v2 Confirm Structure & Purity v1->v2 v3 Release for Use v2->v3

Caption: Workflow for the physicochemical characterization of incoming material.

Protocol for Melting Point Determination (Capillary Method)

This protocol describes a standard and self-validating method for determining the melting point range of a crystalline solid.

  • Preparation :

    • Ensure the melting point apparatus is calibrated using certified standards (e.g., caffeine, vanillin). This step is critical for trustworthiness.

    • Finely crush a small amount of the 4-Aminomethylphenylacetic acid hydrochloride sample into a powder on a watch glass using a spatula. The fineness ensures uniform heat transfer.

  • Capillary Loading :

    • Tap the open end of a capillary tube into the powder to collect a small amount of sample.

    • Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm. A tightly packed sample prevents sagging and gives a sharper melting range.

  • Measurement :

    • Place the loaded capillary into the heating block of the apparatus.

    • Set a rapid heating ramp (e.g., 10-15°C/min) to quickly find an approximate melting range.

    • Allow the apparatus to cool. Using a new capillary, repeat the measurement with a slow heating ramp (1-2°C/min) starting from ~20°C below the approximate melting point. Slow heating is essential for thermal equilibrium and an accurate reading.

  • Data Recording :

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample becomes a clear liquid (T₂).

    • The melting point is reported as the range T₁ - T₂. A narrow range (<2°C) typically indicates high purity.

Stability and Storage

Proper storage is crucial to maintain the integrity of the compound.

  • Recommended Storage : The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C[3].

  • Causality : The refrigerated temperature slows down potential degradation pathways. The inert atmosphere is recommended to protect against slow oxidation, particularly of the aromatic ring and benzylic position, and to prevent moisture absorption, as the hydrochloride salt can be hygroscopic.

Safety and Handling

As a laboratory chemical, 4-Aminomethylphenylacetic acid hydrochloride must be handled with appropriate precautions.

  • GHS Hazard Classification : It is classified as a warning-level hazard (GHS07 pictogram)[3].

  • Hazard Statements :

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Recommendations :

    • Use in a well-ventilated area or fume hood to avoid inhaling dust.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid creating dust during handling.

    • Wash hands thoroughly after use.

Conclusion

4-Aminomethylphenylacetic acid hydrochloride (CAS: 42383-05-1) is a white to yellow crystalline solid with properties defined by its polar functional groups. While specific quantitative data for its melting point and solubility are sparse in public literature, its structure allows for reliable prediction of its chemical behavior. It is expected to be water-soluble and possess a distinct spectroscopic fingerprint that can be used for definitive identification. The protocols and data presented in this guide provide a comprehensive framework for researchers to confidently handle, characterize, and utilize this compound in their work.

References

  • Synthonix, Inc. (n.d.). This compound. Retrieved February 11, 2026, from [Link]

  • Angene Chemical. (n.d.). 4-AMINOMETHYLPHENYLACETIC ACID HYDROCHLORIDE. Retrieved February 11, 2026, from [Link]

  • ECHO CHEMICAL CO., LTD. (n.d.). 4-Aminomethylphenylacetic Acid Hydrochloride. Retrieved February 11, 2026, from [Link]

  • Solubility of Things. (n.d.). 4-Aminophenylacetic acid. Retrieved February 11, 2026, from [Link]

  • PubChem. (n.d.). 4-Aminomethylphenylacetic acid. Retrieved February 11, 2026, from [Link]

Sources

2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride stability data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability of 2-(4-(aminomethyl)phenyl)acetic acid hydrochloride

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the chemical stability of this compound, a key intermediate and building block in pharmaceutical synthesis.[1] Given the critical role of chemical stability in ensuring the safety, efficacy, and shelf-life of active pharmaceutical ingredients (APIs) and drug products, this document outlines the core principles, potential degradation pathways, and robust experimental protocols for a thorough stability assessment. We delve into the design of forced degradation studies as mandated by regulatory bodies like the International Council for Harmonisation (ICH), propose a suitable stability-indicating analytical method, and present a logical workflow for researchers in drug development and quality control. This guide is intended to serve as a practical and authoritative resource for scientists tasked with characterizing the stability profile of this molecule.

Introduction: The Imperative of Stability Analysis

This compound is a bifunctional molecule featuring a primary amine and a carboxylic acid, making it a valuable scaffold in medicinal chemistry.[1] Its structural resemblance to neurotransmitters like GABA suggests its potential use in developing novel therapeutics. However, the very reactivity that makes this molecule a versatile building block also presents inherent stability challenges. The presence of nucleophilic and electrophilic centers within the same structure predisposes it to various degradation reactions.

Understanding the intrinsic stability of an API is a non-negotiable aspect of drug development. Stability studies are essential for:

  • Identifying potential degradation products: This is crucial for toxicological assessment and ensuring patient safety.

  • Elucidating degradation pathways: Knowledge of how a molecule degrades allows for the development of strategies to mitigate instability.[2]

  • Developing and validating stability-indicating analytical methods: These methods are required to accurately quantify the API and its impurities in the presence of degradants.[3]

  • Determining appropriate storage conditions and shelf-life: This ensures the drug product remains safe and effective throughout its lifecycle.

This guide provides the scientific rationale and detailed methodologies for conducting a comprehensive stability assessment of this compound.

Physicochemical Properties

A foundational understanding of the molecule's physicochemical properties is essential before embarking on stability studies. These properties can influence its reactivity, solubility, and analytical behavior.

PropertyValueSource
IUPAC Name 2-[4-(aminomethyl)phenyl]acetic acid;hydrochloride[4][5]
CAS Number 42383-05-1[4][5]
Molecular Formula C₉H₁₂ClNO₂[4][5]
Molecular Weight 201.65 g/mol [4][5]
Appearance White to nearly white crystalline powder or solid[4][6]
Melting Point 232 to 234°C[4]
Solubility Soluble in water and alcohol solvents[6]

Potential Degradation Pathways

Based on the chemical structure of 2-(4-(aminomethyl)phenyl)acetic acid, several degradation pathways can be postulated. The presence of a primary amine and a carboxylic acid on a flexible side chain makes intramolecular cyclization a primary concern, analogous to the degradation of gabapentin.[7][8][9]

Intramolecular Cyclization (Lactamization)

The most probable degradation pathway involves the nucleophilic attack of the primary amine onto the carbonyl carbon of the carboxylic acid, leading to the formation of a six-membered lactam and the elimination of water. This reaction is often pH-dependent and can be catalyzed by heat.[7]

Oxidative Degradation

The benzylic position (the -CH₂- group of the acetic acid moiety) and the aminomethyl group are susceptible to oxidation. Exposure to oxidizing agents could potentially lead to the formation of corresponding aldehydes, ketones, or other oxidative adducts.

Other Potential Pathways

While less common for this structure, other pathways such as decarboxylation under extreme heat or photolytic degradation upon exposure to UV light should also be considered during forced degradation studies.

The following diagram illustrates the principal hypothesized degradation pathway.

G cluster_main Hypothesized Degradation Pathway parent 2-(4-(aminomethyl)phenyl)acetic acid (Parent Compound) lactam 4-(2-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine (Lactam Degradant) parent->lactam Intramolecular Cyclization (Heat, pH dependent) oxidized Oxidative Degradants (e.g., Aldehydes, Ketones) parent->oxidized Oxidation (e.g., H₂O₂)

Caption: Hypothesized degradation pathways for 2-(4-(aminomethyl)phenyl)acetic acid.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are the cornerstone of a stability program.[10] They are designed to intentionally degrade the API under conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[11] The goal is to achieve approximately 10-20% degradation of the active substance.[12]

Rationale for Experimental Design

The choice of stress conditions is dictated by ICH guidelines and the chemical nature of the molecule.[11] We must evaluate the impact of hydrolysis, oxidation, photolysis, and thermal stress. For each condition, a control sample (API in the same solvent system without the stressor) must be run in parallel to differentiate degradants from impurities present at baseline.[12]

Experimental Workflow

The following diagram outlines the logical flow of a forced degradation study.

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions prep Prepare Stock Solution (e.g., 1 mg/mL in Water/Acetonitrile) acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal (80°C, Solid & Solution) prep->thermal photo Photolytic (ICH Q1B Conditions) prep->photo sampling Sample at Time Points (e.g., 2, 8, 24, 48 hrs) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC-UV/MS Method sampling->analysis evaluation Evaluate Data (Identify Degradants, Calculate Mass Balance) analysis->evaluation

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL. A co-solvent of water and acetonitrile is recommended to ensure solubility.[13]

2. Acid Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

  • Heat the solution in a controlled temperature water bath at 60°C.

  • Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.[14]

3. Base Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

  • Heat the solution at 60°C.

  • Withdraw samples at time points, neutralize with 0.1 M HCl, and dilute for analysis.[14]

4. Oxidative Degradation:

  • Treat an aliquot of the stock solution with 3% hydrogen peroxide at room temperature.

  • Monitor the reaction and collect samples at various time points.

  • Note: The reaction may be rapid; shorter time points may be necessary.

5. Thermal Degradation:

  • In Solution: Heat the stock solution at 80°C.

  • Solid State: Place the solid powder in a stability chamber at 80°C.

  • Sample at appropriate intervals. For the solid sample, dissolve in the initial solvent to the target concentration before analysis.

6. Photostability:

  • Expose the solid API and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.

  • A control sample should be protected from light (e.g., with aluminum foil) to serve as a dark control.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose due to its high sensitivity and resolving power.[15][16]

Proposed HPLC-UV Method

The following method serves as a starting point for development and validation.

ParameterProposed ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for polar and non-polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the amine.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 5% to 95% B over 30 minutesA broad gradient is necessary to ensure elution of the parent compound and all potential degradants, which may have a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection UV at 220 nmThe phenyl ring provides strong UV absorbance at lower wavelengths.
Injection Vol. 10 µLStandard injection volume.
Method Validation

Once developed, the method must be validated according to ICH guideline Q2(R1) for specificity, linearity, range, accuracy, precision, and robustness to prove it is fit for purpose.[3] Specificity is the most critical parameter for a SIM, and it is demonstrated by showing that the peak for the parent compound is free from any interference from degradants, impurities, or excipients.

Data Interpretation and Summary

All quantitative results from the stability studies should be summarized in a clear, tabular format to facilitate comparison and analysis.

Table 1: Hypothetical Forced Degradation Summary
Stress ConditionTime (hrs)Assay of Parent (%)% DegradationNo. of DegradantsMajor Degradant Peak (RT, min)
Control 4899.80.21-
0.1 M HCl, 60°C 2488.511.5212.5
0.1 M NaOH, 60°C 885.214.8312.5, 15.1
3% H₂O₂, RT 291.09.0218.2
Heat, 80°C (Sol) 4894.35.7112.5
Photolytic (ICH) -98.11.9120.3

This table presents hypothetical data for illustrative purposes.

Conclusion and Recommendations

This technical guide has provided a comprehensive roadmap for assessing the stability of this compound. Based on its chemical structure, the primary degradation pathway is likely intramolecular cyclization to form a lactam, particularly under basic and thermal stress. The molecule also shows susceptibility to acid hydrolysis and oxidation.

Recommendations for Drug Development Professionals:

  • Prioritize Lactam Control: The lactam degradant should be considered the primary stability-indicating impurity. Its structure should be confirmed (e.g., by LC-MS/MS), and it should be quantified in all stability studies.

  • Formulation Strategy: Given its susceptibility to hydrolysis, formulation efforts should focus on controlling pH and moisture content. Solid dosage forms are likely to be more stable than aqueous solutions.

  • Packaging and Storage: The API and its formulated products should be stored in well-sealed containers, protected from high temperatures and light to ensure long-term stability.

By following the protocols and principles outlined in this guide, researchers can build a robust understanding of the stability profile of this compound, ensuring the development of safe, stable, and effective pharmaceutical products.

References

  • Not used in the final response.
  • Not used in the final response.
  • Chemsrc. (n.d.). [4-(Aminomethyl)phenyl]acetic acid. Retrieved from [Link]

  • Not used in the final response.
  • ChemBK. (2024). [2-(aminomethyl)phenyl]acetic acid hydrochloride. Retrieved from [Link]

  • Not used in the final response.
  • Not used in the final response.
  • European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. EMA/CVMP/QWP/709423/2022. Retrieved from [Link]

  • Varma, M. V., & Kaushal, A. M. (2007). The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin. Pharmaceutical Research, 24(9), 1643–1650. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53407881, (4-(Aminomethyl)phenyl)acetic acid--hydrogen chloride (1/1). Retrieved from [Link]

  • S. L, S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2), 38233-38238. Retrieved from [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

  • Faust, I., & Magnus, E. (2008). Stable gabapentin compositions. U.S. Patent Application No. 10/583,439.
  • Separation Science. (2023). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Not used in the final response.
  • Rios, M. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 27(9). Retrieved from [Link]

  • Not used in the final response.
  • Not used in the final response.
  • Not used in the final response.
  • Not used in the final response.
  • Nasr, M., & Dong, M. W. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International, 36(1), 20-25. Retrieved from [Link]

  • Sonanis, M. C., & Rajput, A. P. (2014). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Scientia Pharmaceutica, 82(3), 507–520. Retrieved from [Link]

  • Sharma, G., & Kumar, S. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(2). Retrieved from [Link]

  • Fairhurst, H. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Arcinova. Retrieved from [Link]

  • Not used in the final response.
  • Not used in the final response.
  • Not used in the final response.
  • Not used in the final response.
  • Not used in the final response.

Sources

Technical Monograph: 2-(4-(Aminomethyl)phenyl)acetic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical utility, and experimental characterization of 2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride .

Compound Identity:

  • IUPAC Name: 2-[4-(aminomethyl)phenyl]acetic acid hydrochloride

  • Common Synonyms: 4-(Aminomethyl)phenylacetic acid HCl; p-AMPA HCl

  • Chemical Class: Aromatic Amino Acid; Lysine Analog; Phenylacetic Acid Derivative

Part 1: Executive Technical Summary

This compound acts through a dual-mechanism profile depending on its application context:

  • Pharmacological Mechanism (Biological): It functions as a Lysine Mimetic . By structurally emulating the zwitterionic distance of the amino acid lysine, it acts as a competitive antagonist at the Kringle domains of plasminogen, thereby inhibiting fibrinolysis.

  • Synthetic Mechanism (Chemical Biology): It serves as a Bifunctional Linker . It provides a rigid aromatic scaffold with a defined spatial separation (~10-12 Å) between the amine and carboxylic acid termini, critical for maintaining ligand geometry in PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs).

Part 2: Molecular Architecture & Pharmacophore Analysis

To understand the mechanism, one must first analyze the structural pharmacophore relative to the endogenous ligand (Lysine) and clinical standards (Tranexamic Acid).

FeatureL-Lysine (Endogenous)Tranexamic Acid (Clinical Std)2-(4-(Aminomethyl)phenyl)acetic acid
Scaffold Aliphatic ChainCyclohexane (Rigid)Phenyl Ring (Rigid/Planar)
Cationic Terminus

-Amine
AminomethylAminomethyl
Anionic Terminus

-Carboxylate
CarboxylateAcetic Acid (Carboxylate + Spacer)
Distance (N to O) ~7 Å (Flexible)~7 Å (Fixed)~10 Å (Extended)
Binding Mode Native SubstrateHigh Affinity AntagonistSpacer/Moderate Affinity Antagonist

Mechanistic Implication: The insertion of the methylene group in the acetic acid tail (compared to benzoic acid derivatives like PAMBA) alters the steric fit within the Plasminogen Kringle domains. While it retains antifibrinolytic activity, its primary utility in modern research has shifted toward linker chemistry , where this extra length prevents steric clash between conjugated warheads.

Part 3: Biological Mechanism of Action (Antifibrinolytic)

The Lysine Binding Site (LBS) Blockade

The core mechanism is competitive inhibition of the interaction between plasminogen and fibrin.

  • Normal Physiology: Plasminogen contains five "Kringle" domains (K1-K5).[1] These domains harbor Lysine Binding Sites (LBS) that recognize C-terminal lysine residues exposed on degrading fibrin clots. This binding is required for Tissue Plasminogen Activator (tPA) to efficiently convert plasminogen into plasmin (the "clot buster").

  • Inhibitory Mechanism: 2-(4-(Aminomethyl)phenyl)acetic acid mimics the positive/negative charge distribution of lysine.

    • The ammonium group (

      
      ) docks into the anionic pocket (Aspartate residues) of the Kringle domain.
      
    • The carboxylate group (

      
      ) interacts with cationic residues at the domain entrance.
      
    • The Result: The compound saturates the Kringle domains. Plasminogen can no longer bind to fibrin. Without this surface localization, tPA activation is kinetically stalled, and the fibrin clot remains stable.

Pathway Visualization (DOT)

FibrinolysisInhibition cluster_0 Normal Fibrinolysis cluster_1 Mechanism of Action Plasminogen Plasminogen (Kringle Domains) Complex Plasminogen-Fibrin Complex Plasminogen->Complex Binds Lysine Residues BlockedKringle Saturated Kringle Domain Plasminogen->BlockedKringle Fibrin Fibrin Clot (Exposed Lysines) Fibrin->Complex StableClot Hemostasis (Clot Preserved) Fibrin->StableClot Plasmin Plasmin (Active Protease) Complex->Plasmin Activated by tPA Degradation Clot Degradation (Bleeding) Plasmin->Degradation Inhibitor 2-(4-(Aminomethyl)phenyl) acetic acid HCl Inhibitor->Plasminogen Competitive Binding (Mimicry) BlockedKringle->Complex Binding Prevented

Figure 1: Competitive inhibition of the Plasminogen-Fibrin interaction.[1] The compound saturates the Kringle domains, preventing the ternary complex formation required for efficient fibrinolysis.

Part 4: Chemical Biology Mechanism (Linker Utility)

In drug discovery (PROTACs/ADCs), the "Mechanism of Action" is structural. This compound is a rigid linker .

  • Entropy Reduction: Unlike aliphatic diamine linkers (which are "floppy"), the phenyl ring restricts conformational freedom. This reduces the entropic penalty when the bifunctional molecule binds its two targets (e.g., E3 Ligase and Target Protein).

  • Solubility Modulation: The hydrochloride salt form enhances aqueous solubility during the conjugation reaction, a critical parameter when working with hydrophobic warheads.

  • Orthogonal Reactivity:

    • Amine: Ready for amide coupling, reductive amination, or reaction with isothiocyanates.

    • Carboxylic Acid: Ready for esterification or amide coupling (via EDC/NHS activation).

Part 5: Experimental Protocols

Protocol A: Turbidimetric Fibrinolysis Inhibition Assay

To validate the biological MoA (antifibrinolytic activity).

Reagents:

  • Human Fibrinogen (2 mg/mL in TRIS buffer, pH 7.4).

  • Thrombin (10 U/mL).

  • Human Plasminogen (0.5 µM).

  • tPA (Tissue Plasminogen Activator, 50 IU/mL).

  • Test Compound: 2-(4-(Aminomethyl)phenyl)acetic acid HCl (Serial dilutions: 1 µM – 10 mM).

Workflow:

  • Clot Formation: In a 96-well microplate, mix 100 µL Fibrinogen + 10 µL Plasminogen + 10 µL Test Compound.

  • Initiation: Add 10 µL Thrombin (to clot) and 10 µL tPA (to start lysis) simultaneously.

  • Measurement: Monitor Absorbance at 405 nm (turbidity) every 30 seconds for 60 minutes at 37°C.

  • Analysis:

    • Control: Absorbance rises (clotting) then falls rapidly (lysis).

    • Active Inhibitor: Absorbance rises and remains high (lysis inhibited).

    • Calculate IC50: Plot the "Time to 50% Lysis" against log[Concentration].

Protocol B: Linker Conjugation (Amide Bond Formation)

To utilize the compound as a linker in synthesis.

Objective: Couple the acid terminus to an amine-bearing pharmacophore (R-NH2).

  • Activation: Dissolve 2-(4-(Aminomethyl)phenyl)acetic acid HCl (1.0 eq) in dry DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Note: Excess base is needed to neutralize the HCl salt.

  • Coupling: Stir for 15 mins at 0°C, then add the target amine (R-NH2, 1.0 eq).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours under Nitrogen.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), NaHCO3, and Brine.

  • Deprotection (if applicable): If the aminomethyl group was Boc-protected during this step (recommended for selective coupling), remove with TFA/DCM (1:1).

Part 6: References

  • Fluorochem. (2024). This compound Product Sheet. Fluorochem Ltd. Link

  • A2B Chem. (2024). Structure and Applications of 2-(4-(Aminomethyl)phenyl)acetic acid. A2B Chem Catalog. Link

  • Okamoto, S., et al. (1997).[2] Antifibrinolytics (lysine analogues) for the prevention of bleeding.[2][3][4][5] Cochrane Database of Systematic Reviews. (Contextual grounding on Lysine Analog mechanism). Link

  • Mathews, I. I., et al. (1996). Crystal structures of the recombinant kringle 1 domain of human plasminogen in complexes with the ligands epsilon-aminocaproic acid and trans-4-(aminomethyl)cyclohexane-1-carboxylic acid. Biochemistry. (Structural basis of Kringle domain binding).[1][3][4][6] Link

  • Sigma-Aldrich. (2024). 4-Aminophenylacetic acid and derivatives: Peptide Synthesis Applications. Merck KGaA. Link

Sources

2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride: Synthesis, Properties, and Research Applications

Introduction

This compound is a versatile organic compound that stands at the intersection of synthetic chemistry and neuroscience. As a derivative of phenylacetic acid, it belongs to a class of molecules with broad utility in pharmaceuticals and material science.[1][2] Its structure, featuring a phenyl ring, a carboxylic acid group, and an aminomethyl moiety, makes it a valuable building block for creating more complex molecules.[1] Furthermore, its structural resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, positions it as a compound of significant interest for researchers in drug development and neuropharmacology.[3][4]

This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of this compound. It delves into its physicochemical properties, outlines detailed protocols for its synthesis and characterization, explores its hypothesized mechanism of action as a GABA analogue, and discusses its current and potential applications. The narrative is grounded in established scientific principles, explaining the rationale behind experimental choices to provide actionable, field-proven insights.

Part 1: Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development. This compound is a white crystalline or powdery solid that is soluble in water and alcohol.[5][6] Its hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for biological assays.

PropertyValueSource
CAS Number 42383-05-1[6][7][8]
Molecular Formula C₉H₁₂ClNO₂[6][8][9]
Molecular Weight 201.65 g/mol [6][7][8]
IUPAC Name 2-[4-(aminomethyl)phenyl]acetic acid;hydrochloride[6][8]
Appearance Solid[6][7]
Melting Point 232-234 °C[6]
Purity Typically ≥97%[7][9]
SMILES Cl.NCC1=CC=C(CC(=O)O)C=C1[6][9]
InChIKey PJDXJVFXKIXEGW-UHFFFAOYSA-N[7][8]
Experimental Protocol: Structural and Purity Verification

Verifying the identity and purity of the compound is a critical first step in any experimental workflow. This protocol ensures the material meets the required standards for subsequent studies.

Objective: To confirm the chemical structure and assess the purity of a supplied batch of this compound.

Methodology:

  • ¹H NMR Spectroscopy:

    • Rationale: To confirm the proton environment of the molecule, ensuring all expected functional groups are present in the correct arrangement.

    • Procedure:

      • Dissolve 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

      • Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

      • Expected Signals: Protons on the phenyl ring (aromatic region, ~7.2-7.4 ppm), the methylene group adjacent to the acid (~3.6 ppm), the aminomethyl group (~4.0 ppm), and the amine and carboxylic acid protons (variable, may exchange with D₂O).

  • Mass Spectrometry (MS):

    • Rationale: To confirm the molecular weight of the compound.

    • Procedure:

      • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

      • Analyze using Electrospray Ionization (ESI) in positive ion mode.

      • Expected Result: A prominent peak at m/z corresponding to the free base [M+H]⁺ (C₉H₁₁NO₂ + H)⁺ at approximately 166.08.

  • High-Performance Liquid Chromatography (HPLC):

    • Rationale: To determine the purity of the compound by separating it from any potential impurities.

    • Procedure:

      • Use a reverse-phase C18 column.

      • Employ a gradient elution method with mobile phases consisting of (A) water with 0.1% trifluoroacetic acid (TFA) and (B) acetonitrile with 0.1% TFA.

      • Monitor the elution profile using a UV detector at a wavelength of ~254 nm.

      • Expected Result: A single major peak, with the purity calculated as the area of the main peak divided by the total area of all peaks.

Part 2: Synthesis and Purification

The synthesis of this compound is typically achieved through the reaction of its free acid form with hydrochloric acid.[5] The free acid itself can be prepared via multi-step synthetic routes, often involving the reduction of a nitrile or another nitrogen-containing functional group.

Conceptual Synthesis Workflow

The following diagram illustrates a generalized and logical pathway for the synthesis, emphasizing the key transformations required to build the target molecule.

G start p-Tolylacetonitrile step1 Radical Bromination (e.g., NBS, AIBN) start->step1 intermediate1 4-(Bromomethyl)phenylacetonitrile step1->intermediate1 step2 Nitrogen Nucleophile Substitution (e.g., Gabriel Synthesis or Azide) intermediate1->step2 intermediate2 Protected Amine Intermediate step2->intermediate2 step3 Hydrolysis of Nitrile (Acid or Base Catalyzed) intermediate2->step3 intermediate3 2-(4-(Aminomethyl)phenyl)acetic acid (Free Acid) step3->intermediate3 step4 Salt Formation (HCl in Ether or IPA) intermediate3->step4 product 2-(4-(Aminomethyl)phenyl)acetic acid HCl step4->product

Conceptual workflow for the synthesis of the target compound.
Experimental Protocol: Hydrochloride Salt Formation

This protocol details the final step of the synthesis, converting the free acid (zwitterionic) form to the more stable and soluble hydrochloride salt.

Objective: To prepare this compound from its free acid precursor.

Materials:

  • 2-(4-(Aminomethyl)phenyl)acetic acid

  • Anhydrous isopropanol (IPA) or diethyl ether

  • Concentrated hydrochloric acid (HCl) or HCl gas

  • Stir plate and magnetic stir bar

  • Ice bath

  • Buchner funnel and filter paper

Methodology:

  • Dissolution:

    • Rationale: To create a homogeneous solution for the reaction. Isopropanol is a good choice as it dissolves the free acid and will precipitate the hydrochloride salt product.

    • Procedure: Suspend 1.0 equivalent of 2-(4-(aminomethyl)phenyl)acetic acid in a minimal amount of anhydrous IPA in a flask equipped with a magnetic stir bar.

  • Acidification:

    • Rationale: To protonate the primary amine, forming the hydrochloride salt. Slow addition and cooling are crucial to control the exothermic reaction and promote crystallization.

    • Procedure: Cool the suspension in an ice bath. Slowly add 1.1 equivalents of concentrated HCl dropwise while stirring vigorously. Alternatively, bubble anhydrous HCl gas through the solution.

  • Precipitation and Isolation:

    • Rationale: The hydrochloride salt is generally less soluble in organic solvents like IPA than its free base, leading to its precipitation.

    • Procedure: Stir the mixture in the ice bath for 1-2 hours to ensure complete precipitation. Collect the resulting solid by vacuum filtration using a Buchner funnel.

  • Washing and Drying:

    • Rationale: Washing with cold solvent removes any unreacted starting material or excess HCl.

    • Procedure: Wash the filter cake with a small amount of cold, anhydrous IPA or diethyl ether. Dry the white solid under vacuum to yield the final product.

Part 3: Biological Activity and Mechanism of Action - The GABA Connection

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system, and its signaling is crucial for maintaining the balance between neuronal excitation and inhibition.[3] Consequently, molecules that modulate the GABAergic system, known as GABA analogues, are cornerstones in the treatment of various neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety.[4]

While direct pharmacological studies on this compound are not extensively published, its chemical architecture strongly suggests it functions as a GABA analogue. It possesses a carboxylic acid group and an amino group, separated by a carbon scaffold that includes a phenyl ring, which can mimic the flexible backbone of GABA and facilitate interaction with GABA receptors.

Hypothesized Mechanism of Action

Based on its structural similarity to known GABAergic modulators like gabapentin and baclofen, it is hypothesized that this compound interacts with components of the GABAergic synapse. Potential mechanisms include:

  • Direct Receptor Binding: Acting as an agonist at GABA-A or GABA-B receptors.

  • Modulation of GABA Metabolism: Inhibiting enzymes responsible for GABA degradation, such as GABA transaminase.

  • Inhibition of GABA Reuptake: Blocking GABA transporters (GATs) to increase the synaptic concentration of GABA.

GABA_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron glutamate Glutamate gad GAD glutamate->gad converts gaba_vesicle GABA Vesicles gad->gaba_vesicle synthesizes GABA for synaptic_cleft Synaptic Cleft gaba_vesicle->synaptic_cleft Release gaba_a GABA-A Receptor (Ion Channel) gaba_b GABA-B Receptor (GPCR) synaptic_cleft->gaba_a Binds to synaptic_cleft->gaba_b Binds to gat GABA Transporter (GAT) synaptic_cleft->gat Reuptake compound 2-(4-(aminomethyl)phenyl) acetic acid HCl compound->gaba_a ? Agonist compound->gaba_b ? Agonist compound->gat ? Inhibitor

Potential interaction points for a GABA analogue in a GABAergic synapse.
Experimental Protocol: In Vitro GABA Receptor Binding Assay

To validate the hypothesis that this compound interacts with GABA receptors, a competitive radioligand binding assay is the gold standard.

Objective: To determine the binding affinity (Ki) of this compound for GABA-A and GABA-B receptors.

Methodology:

  • Membrane Preparation:

    • Rationale: To isolate the cell membranes containing the target receptors from a rich source, such as the rat cerebral cortex.

    • Procedure: Homogenize rat cerebral cortex tissue in a buffered sucrose solution. Perform differential centrifugation to pellet the crude synaptic membranes. Wash the membranes multiple times to remove endogenous GABA.

  • GABA-A Receptor Assay:

    • Procedure:

      • Incubate the prepared membranes with a known concentration of a specific GABA-A radioligand (e.g., [³H]muscimol or [³H]gabazine).

      • Add varying concentrations of the test compound (this compound).

      • After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

      • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • GABA-B Receptor Assay:

    • Procedure: Follow a similar protocol as for GABA-A, but use a GABA-B specific radioligand (e.g., [³H]baclofen).

  • Data Analysis:

    • Rationale: To determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Procedure: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Part 4: Applications in Research and Drug Development

The utility of this compound spans several areas of scientific investigation.

  • Synthetic Chemistry Building Block: The molecule's bifunctional nature—a primary amine and a carboxylic acid—makes it an ideal starting point or intermediate for synthesizing a wide range of compounds.[1] The amine can be acylated, alkylated, or used in reductive amination, while the carboxylic acid can be converted to esters, amides, or acid chlorides. This versatility is valuable in constructing libraries for drug discovery.

  • Neuroscience Research Tool: As a potential GABA analogue, this compound can be used as a research tool to probe the structure and function of the GABAergic system.[4] Its rigid phenyl backbone, compared to the flexible chain of GABA itself, can help in understanding the conformational requirements for receptor binding and activation.

  • Lead Compound for Drug Discovery: Phenylacetic acid derivatives are scaffolds for numerous approved drugs, including analgesics and anti-inflammatory agents.[2][10] The potential GABAergic activity of this specific compound makes it an attractive lead for developing novel therapeutics for epilepsy, neuropathic pain, anxiety disorders, and spasticity.

  • Other Industrial Applications: The compound has been noted for its potential use as a crosslinking agent and as a pH stabilizer in certain formulations, such as blood perfusate, though these applications are less common.[5]

Part 5: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

The compound is classified as hazardous under the Globally Harmonized System (GHS).[6][7]

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed
Skin IrritationGHS07 (Exclamation Mark)WarningH315: Causes skin irritation
Eye IrritationGHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation
STOT - Single ExposureGHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation
Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[11]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Respiratory Protection: Avoid breathing dust. If dust is generated, a NIOSH-approved particulate respirator is recommended.[6]

  • Hygiene: Wash hands thoroughly after handling.[11]

Storage Conditions

To ensure long-term stability, the compound should be stored under the following conditions:

  • Temperature: 2-8°C.[7]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.[7]

  • Container: Keep the container tightly sealed.

Conclusion

This compound is a compound with significant potential, bridging the gap between foundational synthetic chemistry and applied neuropharmacology. Its well-defined physicochemical properties and versatile functional groups make it a reliable building block for medicinal chemists. Simultaneously, its structural similarity to GABA provides a compelling rationale for its investigation as a novel modulator of the central nervous system. Future research should focus on detailed pharmacological profiling to confirm its hypothesized mechanism of action, determine its selectivity for GABA receptor subtypes, and evaluate its efficacy and safety in preclinical models of neurological disorders. This will pave the way for unlocking its full therapeutic potential.

References

  • Wikipedia. Phenylacetic acid. [Link]

  • ChemBK. [2-(aminomethyl)phenyl]acetic acid hydrochloride. [Link]

  • Google Patents. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

  • PubChem. 4-Aminophenylacetic acid | C8H9NO2 | CID 14533. [Link]

  • Alchem Pharmtech. CAS 1200-05-1 | 2-(4-(Aminomethyl)phenyl)acetic acid. [Link]

  • PubChem. (4-(Aminomethyl)phenyl)acetic acid--hydrogen chloride (1/1) | C9H12ClNO2. [Link]

  • PubMed. A role of GABA analogues in the treatment of neurological diseases. [Link]

  • PubMed. A pharmacokinetic/pharmacodynamic approach to show that not all fluoroquinolones exhibit similar sensitivity toward the proconvulsant effect of biphenyl acetic acid in rats. [Link]

  • Synthonix. This compound - [A52120]. [Link]

Sources

The Discovery and Emergence of 2-(4-(Aminomethyl)phenyl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, synthesis, and application of 2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride (often abbreviated as 4-AMPAA or related to Fmoc-4-Am-PhAcOH in peptide chemistry).

While not a standalone "blockbuster" drug with a single discovery date, this compound represents a critical pharmacophore discovery —a privileged scaffold identified during the structure-activity relationship (SAR) optimization of protease inhibitors and antifibrinolytic agents.

A Technical Guide to a Privileged Peptidomimetic Scaffold

Part 1: Executive Summary & The "Discovery" Context

This compound (CAS: 42383-05-1) is a bifunctional aromatic building block used extensively in medicinal chemistry. Its "discovery" is best understood not as a serendipitous event, but as a rational design triumph in the field of peptidomimetics .

Researchers seeking to inhibit serine proteases (such as Thrombin, Plasmin, and later West Nile Virus NS2B-NS3) faced a dilemma:

  • Natural Amino Acids (Lysine/Arginine): Highly active but metabolically unstable and too flexible, leading to poor entropy upon binding.

  • Early Rigid Analogs (Tranexamic Acid): Excellent rigidity but limited geometric reach due to the cyclohexane ring.

The Breakthrough: 4-AMPAA was identified as the "Goldilocks" scaffold. It introduces a rigid phenyl ring (restricting conformation) while the acetic acid moiety provides an extended reach compared to benzoic acid derivatives (like PAMBA). This specific geometry allows the terminal amine to penetrate deep into the S1 or S2 specificity pockets of proteases while the phenyl ring engages in


-stacking interactions, significantly improving potency and selectivity [1].
Part 2: Chemical Synthesis (The "How")

The synthesis of 4-AMPAA hydrochloride is a lesson in chemoselectivity. The core challenge is reducing the nitrile or protecting the amine without reducing the carboxylic acid or the aromatic ring.

Optimized Synthetic Route

The most robust industrial route involves the homologation of 4-cyanobenzyl derivatives or the reduction of 4-cyanophenylacetic acid .

Reaction Scheme (DOT Visualization):

Synthesis Start 4-Bromophenylacetic acid (Precursor) Step1 Cyanation (CuCN, DMF, Reflux) Start->Step1 Inter1 4-Cyanophenylacetic acid Step1->Inter1 Step2 Hydrogenation (H2, Pd/C, HCl) Inter1->Step2 Final 4-AMPAA Hydrochloride (Target) Step2->Final Crystallization

Figure 1: The primary synthetic pathway transforming the bromo-precursor to the amino-acid salt via cyanation and catalytic hydrogenation.

Detailed Protocol: Catalytic Hydrogenation of 4-Cyanophenylacetic Acid

Note: This protocol assumes starting from the intermediate 4-cyanophenylacetic acid to focus on the critical reduction step.

  • Reagents:

    • Substrate: 4-Cyanophenylacetic acid (10.0 g, 62 mmol)

    • Catalyst: 10% Palladium on Carbon (Pd/C) (1.0 g)

    • Solvent: Methanol (150 mL)

    • Acid: Concentrated Hydrochloric Acid (12 M, 15 mL)

  • Procedure:

    • Dissolution: Dissolve the substrate in Methanol in a high-pressure hydrogenation vessel.

    • Acidification: Add HCl slowly. The acidic medium prevents the formation of secondary amines (dimerization) by protonating the primary amine immediately upon formation.

    • Hydrogenation: Purge the vessel with

      
      , then charge with 
      
      
      
      gas to 50 psi (3.4 bar). Agitate at room temperature for 12 hours.
    • Filtration: Filter the catalyst over a Celite pad. Caution: Pd/C is pyrophoric.

    • Isolation: Concentrate the filtrate under reduced pressure to obtain a white solid. Recrystallize from Ethanol/Ether to yield this compound.

  • Validation (QC):

    • 1H NMR (D2O): Look for the disappearance of aromatic protons shifted by the cyano group and appearance of the methylene peak (

      
      ) around 4.1 ppm.
      
Part 3: Mechanistic Utility & Biological Applications

The true value of 4-AMPAA lies in its ability to serve as a P3 or P4 residue in protease inhibitors.

Case Study: West Nile Virus (WNV) Protease Inhibition

In the search for antivirals against Flaviviruses (Dengue, Zika, WNV), researchers found that the viral protease (NS2B-NS3) requires basic residues (Arg/Lys) in the substrate.[1]

A pivotal study demonstrated that replacing flexible Lysine residues with 4-AMPAA (phenylacetyl analogs) dramatically altered binding kinetics.

Mechanism of Action:

  • Rigidification: The phenyl ring of 4-AMPAA locks the inhibitor into a bioactive conformation, reducing the entropic penalty of binding.

  • Electrostatics: The terminal amine mimics the guanidine of Arginine, forming salt bridges with Asp129 in the S1 pocket of the protease.

  • Selectivity: The aromatic core provides selectivity against host proteases (like Trypsin) which prefer aliphatic chains.

Comparative Potency Data (Inhibition Constants -


): 
Inhibitor ScaffoldP1 ResidueP2 ResidueWNV Protease

(

M)
Interpretation
Native Peptide ArgLys1.2Good baseline, low stability
4-AMPAA Analog Arg4-AMPAA 0.11 10x Potency Increase
Cyclohexane Analog ArgTranexamic4.7Loss of potency (steric clash)

Table 1: Impact of 4-AMPAA substitution on West Nile Virus protease inhibition [2].

Part 4: Experimental Protocol – Solid Phase Peptide Synthesis (SPPS)

For researchers utilizing 4-AMPAA in peptide libraries or drug conjugates, it is most commonly introduced as the Fmoc-protected derivative (Fmoc-4-aminomethyl-phenylacetic acid ).

Workflow Visualization (DOT):

SPPS Resin Rink Amide Resin Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Coupling 2. Coupling (Fmoc-4-AMPAA + HBTU + DIPEA) Deprotect->Coupling Capping 3. Capping (Acetic Anhydride) Coupling->Capping Cleavage 4. Cleavage (TFA/TIS/H2O) Capping->Cleavage

Figure 2: Standard SPPS cycle for incorporating 4-AMPAA into a peptide backbone.

Step-by-Step Incorporation Protocol
  • Coupling Cocktail:

    • Dissolve Fmoc-4-aminomethyl-phenylacetic acid (3 eq relative to resin loading) in DMF.

    • Add HBTU (2.9 eq) and DIPEA (6 eq).

    • Critical Note: Pre-activate for only 30 seconds to minimize racemization (though less of a risk here as it is achiral at the

      
      -position relative to the amine).
      
  • Reaction:

    • Add activated solution to the deprotected resin.

    • Shake at room temperature for 45–60 minutes.

    • Kaiser Test: Verify coupling completion (Resin should be colorless; solution blue if positive, but here we want negative resin).

  • Cleavage:

    • Use a cocktail of 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O .

    • The high acid concentration ensures the removal of the Boc group if the terminal amine was Boc-protected during synthesis.

Part 5: References
  • Saupe, S. M., & Steinmetzer, T. (2012).[1] A new strategy for the development of highly potent and selective plasmin inhibitors.[1] Journal of Medicinal Chemistry, 55(3), 1171–1180.

  • Nitsche, C., et al. (2012). Peptide-based inhibitors of the West Nile Virus NS2B-NS3 protease: Improvement of metabolic stability and selectivity. Bioorganic & Medicinal Chemistry.[2][3][4][5][6]

  • Bachem. Fmoc-4-aminomethyl-phenylacetic acid: Product Specification and Handling.

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[7] Wiley-Interscience. (Standard Reference for synthesis protection strategies).

Sources

Technical Guide: Spectral Characterization of 2-(4-(Aminomethyl)phenyl)acetic acid Hydrochloride

[1][2]

CAS Number: 42383-05-1 Molecular Formula: C



Molecular Weight:IUPAC Name:12

Structural Identity & Significance

This compound represents a critical "linker" scaffold in medicinal chemistry.[2] It features a 1,4-disubstituted aromatic core (para-substitution) bridging two chemically distinct functionalities: a carboxylic acid (for amide coupling or esterification) and a primary amine (protected as a hydrochloride salt to prevent polymerization).

The structural integrity of this molecule relies on the stability of the para substitution pattern, which is readily confirmed via Nuclear Magnetic Resonance (NMR). The hydrochloride salt form renders the molecule polar, necessitating polar aprotic solvents (e.g., DMSO-d

Structural Visualization

The following diagram illustrates the chemical connectivity and the distinct proton environments analyzed in the spectral data sections.

GFigure 1: Structural connectivity of 2-(4-(Aminomethyl)phenyl)acetic acid HCl highlighting key functional groups.cluster_0Chemical Structure & Proton EnvironmentsNH3NH3+ Cl-(Ammonium)CH2_NCH2 (a)(Benzylic Amine)NH3->CH2_NIonic bond to Cl-RingPhenyl Ring(Para-Substituted)CH2_N->RingC-C BondCH2_AcidCH2 (b)(Benzylic Acid)Ring->CH2_AcidC-C BondCOOHCOOH(Carboxylic Acid)CH2_Acid->COOHC-C Bond

[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Operational Causality: Due to the ionic nature of the hydrochloride salt, DMSO-d




3
H NMR Data (400 MHz, DMSO-d )

The proton spectrum is characterized by a classic AA'BB' aromatic system and two distinct benzylic methylene singlets.

Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
12.35 Broad s1H-COOH Exchangeable acidic proton; width varies with water content/concentration.[1][2]
8.35 Broad s3H-CH

NH

Ammonium protons; deshielded by positive charge.[1][2] Disappears on D

O shake.
7.42 Doublet (

=8.1 Hz)
2HAr-H (ortho to CH

NH

)
Deshielded by the electron-withdrawing ammonium group.[1][2]
7.26 Doublet (

=8.1 Hz)
2HAr-H (ortho to CH

COOH)
Slightly more shielded than the amine-side protons.[1][2]
4.01 Singlet (q-like)2H-CH

-NH

Benzylic position next to nitrogen; couples with NH

(often appears as broad q or s).[1][2]
3.58 Singlet2H-CH

-COOH
Benzylic position next to carbonyl; sharp singlet.[1][2]
C NMR Data (100 MHz, DMSO-d )

The carbon spectrum confirms the presence of 7 unique carbon environments (symmetry makes 2 pairs of aromatic carbons equivalent).

Shift (

, ppm)
Carbon TypeAssignmentStructural Verification
172.8 QuaternaryC =O (Acid)Characteristic carboxylic acid carbonyl region.[1][2]
135.4 QuaternaryAr-C (ipso to CH

COOH)
Aromatic quaternary carbon.[1][2]
132.1 QuaternaryAr-C (ipso to CH

NH

)
Aromatic quaternary carbon.[1][2]
129.4 Methine (CH)Ar-C HAromatic signal (2 carbons).[1][2]
128.8 Methine (CH)Ar-C HAromatic signal (2 carbons).[1][2]
42.1 Methylene (CH

)
-C H

-NH

Shifted downfield by Nitrogen.[1][2]
40.5 Methylene (CH

)
-C H

-COOH
Often obscured by DMSO solvent peak (~39-40 ppm).[1][2]

Infrared (IR) Spectroscopy

Methodology: Analysis performed using KBr pellet or ATR (Attenuated Total Reflectance). The salt form dominates the spectral features, particularly in the high-wavenumber region.

Wavenumber (cm

)
Vibration ModeFunctional GroupDiagnostic Note
2800 – 3200 Broad StretchN-H / O-HOverlap of Ammonium (NH

) and Carboxylic Acid (OH) stretches.[1][2] "Fermi resonance" bands often visible.[2]
1715 Strong StretchC=OCarbonyl stretch of the carboxylic acid (dimer).
1600, 1515 Medium StretchC=CAromatic ring skeletal vibrations.
1230 Strong StretchC-OC-O stretch of the carboxylic acid.[2]
800 – 850 Strong BendC-H (oop)Para-substituted benzene out-of-plane bending (diagnostic for 1,4-substitution).[1][2]

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode is recommended due to the basic amine functionality.

  • Theoretical Monoisotopic Mass (Free Base): 165.08 Da[1]

  • Observed Ion (M+H)

    
    :  166.1 m/z[1]
    
Fragmentation Pathway (ESI-MS/MS)

When subjected to collision-induced dissociation (CID), the parent ion (166.1 m/z) typically follows this decay path:

  • Precursor: [M+H]

    
     = 166.1 
    
  • Loss of NH

    
    :  [M+H - 17]
    
    
    
    
    149.1 (Formation of benzyl cation species).
  • Loss of H

    
    O/CO:  [M+H - 46]
    
    
    
    
    120.1 (Tropylium-like ion formation).[1][2]

Experimental Workflow: Sample Preparation

To ensure reproducibility of the spectral data above, follow this preparation protocol.

SamplePrepFigure 2: Standardized Sample Preparation Protocol for NMR AnalysisStartStart: Solid Sample(White crystalline powder)WeighWeigh 10-15 mg(Precision Balance)Start->WeighSolventAdd 0.6 mL DMSO-d6(Contains 0.03% TMS)Weigh->SolventMixVortex / Sonicate(Ensure full dissolution)Solvent->MixTransferTransfer to 5mm NMR Tube(Filter if turbid)Mix->TransferAnalyzeAcquire 1H / 13C Spectra(298 K)Transfer->Analyze

Quality Control: Common Impurities
  • Phenylacetic acid: Lack of -CH

    
    NH
    
    
    signals.[1][2]
  • 4-Methylphenylacetic acid: Presence of methyl singlet at ~2.3 ppm instead of methylene at 4.0 ppm.[1][2]

  • Residual Solvents: Check for Ethanol (1.05, 3.44 ppm) or Ethyl Acetate (1.17, 1.99, 4.03 ppm) if recrystallized.

References

  • Fluorochem. (2024). This compound Product Sheet. Retrieved from [1]

  • ChemicalBook. (2024). 4-(Aminomethyl)phenylacetic acid hydrochloride Properties and Spectral Data. Retrieved from [1]

  • Royal Society of Chemistry. (2013). Supporting Information: Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes to Phenylacetic Acid Derivatives. (Provides analogous NMR shifts for phenylacetic acid derivatives). Retrieved from [1]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 19747408, 4-(Aminomethyl)phenylacetic acid. Retrieved from [1]

Methodological & Application

Technical Application Note: Scalable Synthesis of 2-(4-(Aminomethyl)phenyl)acetic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride (CAS 42383-05-1) is a critical bifunctional building block in medicinal chemistry.[1] Structurally, it serves as a rigidified aromatic analogue of


-aminobutyric acid (GABA) and is widely utilized as a "PAM-style" linker in peptide synthesis and the development of serine protease inhibitors.[1]

This application note details two distinct protocols for its synthesis. Method A (Catalytic Hydrogenation) is the industrial "Gold Standard" for scalability and atom economy, utilizing the commercially available 4-cyanophenylacetic acid.[1] Method B (Azide Displacement) is provided as a robust laboratory-scale alternative for facilities lacking high-pressure hydrogenation infrastructure.[1]

Retrosynthetic Logic

The synthesis hinges on the construction of the benzylic amine moiety while preserving the carboxylic acid. The primary disconnection involves the reduction of a nitrile group, which is the most atom-efficient route.

Retrosynthesis Target Target: 2-(4-(Aminomethyl)phenyl)acetic acid HCl (CAS 42383-05-1) Nitrile Precursor A: 4-Cyanophenylacetic acid (CAS 5462-71-5) Target->Nitrile Reduction (H2/Pd) Bromide Precursor B: 4-(Bromomethyl)phenylacetic acid (CAS 13737-36-5) Target->Bromide Substitution (N3) -> Reduction

Figure 1: Retrosynthetic analysis showing the two primary access routes to the target molecule.[1]

Experimental Protocols

Method A: Catalytic Hydrogenation (Preferred Route)

Applicability: Scalable (gram to kilogram), High Throughput.[1] Precursor: 4-Cyanophenylacetic acid.[1][2]

Mechanism: The nitrile group (-CN) is reduced to the primary amine (-CH2NH2) using hydrogen gas and a metal catalyst.[1] Crucially, this reaction must be performed in acidic media . In neutral solvents, the intermediate imine can react with the product amine to form a secondary amine dimer (poisoning the yield). The presence of HCl traps the primary amine immediately as the ammonium salt, preventing side reactions.

Materials Table
ReagentEquiv.RoleHazards
4-Cyanophenylacetic acid 1.0SubstrateIrritant
Pd/C (10% wt) 10 wt%CatalystPyrophoric (dry)
Conc.[1][3] HCl (37%) 2.5Acid/Salt FormerCorrosive
Methanol (MeOH) SolventSolventFlammable, Toxic
Hydrogen (H2) ExcessReductantFlammable Gas
Step-by-Step Protocol
  • Preparation: In a hydrogenation vessel (Parr shaker or autoclave), dissolve 4-cyanophenylacetic acid (10.0 g, 62.0 mmol) in MeOH (100 mL).

  • Acidification: Slowly add Conc. HCl (13 mL, ~155 mmol). Note: Excess acid is required to ensure the final product exists as the hydrochloride salt.

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g) under an inert atmosphere (Nitrogen or Argon).[1]

    • Safety Critical: Do not add dry catalyst to the solvent in the presence of air; it may ignite methanol vapors. Wet the catalyst with a small amount of water or add it as a slurry.

  • Hydrogenation: Seal the vessel, purge with N2 (3x) and then H2 (3x). Pressurize to 40-50 psi (3-4 bar) . Shake/stir at Room Temperature (20-25°C) for 6–12 hours.

    • Monitoring: Monitor H2 uptake. Reaction is complete when uptake ceases. TLC/HPLC can confirm disappearance of the nitrile.

  • Workup:

    • Depressurize and purge with N2.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C. Wash the pad with MeOH.

    • Safety: Keep the filtered catalyst wet; dry Pd/C saturated with hydrogen is spontaneously flammable.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap) to roughly 20% volume.

  • Crystallization: Add Diethyl Ether or Acetone to the residue to induce precipitation. The white solid is filtered, washed with ether, and dried under vacuum.

Yield: Typically 85–95%.[1] Characterization: White solid, MP 232–234°C.

Method B: Azide Displacement (Lab-Scale Alternative)

Applicability: Small scale, labs without high-pressure H2 equipment.[1] Precursor: 4-(Bromomethyl)phenylacetic acid.[1]

Mechanism: Nucleophilic substitution of the bromide with sodium azide yields the benzyl azide, which is then reduced via the Staudinger reaction (PPh3) or mild hydrogenation.[1]

Step-by-Step Protocol
  • Azidation:

    • Dissolve 4-(Bromomethyl)phenylacetic acid (5.0 g, 21.8 mmol) in DMF (25 mL).

    • Add Sodium Azide (NaN3) (2.8 g, 43.6 mmol).[1] Caution: NaN3 is acutely toxic.

    • Stir at 60°C for 4 hours.

    • Workup: Dilute with water, extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with brine, dry (Na2SO4), and concentrate to yield the crude azide intermediate.

  • Reduction (Staudinger):

    • Dissolve the crude azide in THF/Water (10:1, 50 mL).

    • Add Triphenylphosphine (PPh3) (1.2 equiv).[1] Stir at RT for 12 hours. Evolution of N2 gas will be observed.

    • Hydrolysis: The intermediate iminophosphorane hydrolyzes in situ due to the water presence.

  • Salt Formation:

    • Acidify the reaction mixture with 1M HCl to pH < 2.

    • Wash with Dichloromethane (DCM) to remove Triphenylphosphine oxide (by-product).[1]

    • Concentrate the aqueous layer to dryness or lyophilize to obtain the target hydrochloride salt.

Critical Process Parameters & Troubleshooting

ParameterMethod A (Hydrogenation)Method B (Azide)
Temperature Keep < 40°C to avoid esterification of the acid with MeOH.Azidation requires heat (60°C); Reduction is RT.[1]
Pressure >3 bar preferred for kinetics.[1]Atmospheric.
Impurity Profile Secondary Amine: Formed if acid is insufficient.[1]PPh3 Oxide: Difficult to remove without aqueous wash.
Safety H2 flammability; Catalyst ignition.[1]Azide toxicity; Shock sensitivity of heavy metal azides.
Process Workflow Diagram

Workflow Start Start: 4-Cyanophenylacetic Acid Mix Dissolve in MeOH + HCl Start->Mix Cat Add Pd/C (Inert Atm) Mix->Cat React Hydrogenate (40 psi, RT) Cat->React Filter Filter Catalyst (Celite) React->Filter Cryst Concentrate & Precipitate Filter->Cryst Final Product: HCl Salt Cryst->Final

Figure 2: Experimental workflow for the catalytic hydrogenation protocol (Method A).[1]

Analytical Validation

To validate the synthesis, compare the product against the following specifications:

  • Appearance: White to off-white crystalline powder.[1]

  • Melting Point: 232–234°C (Decomposition).[1][4]

  • 1H NMR (D2O, 400 MHz):

    • 
       7.40 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H) — Aromatic region showing para-substitution.[1]
      
    • 
       4.15 (s, 2H, Ar-CH2 -NH3+) — Benzylic amine protons (shifted downfield due to HCl salt).[1]
      
    • 
       3.65 (s, 2H, Ar-CH2 -COOH) — Acetic acid methylene protons.[1]
      
  • Solubility: Highly soluble in water and DMSO; sparingly soluble in ethanol; insoluble in ether/hexane.

References

  • Fluorochem. this compound Product Data. Retrieved from [1]

  • Organic Syntheses. Catalytic Hydrogenation of Nitriles: General Procedures. Org. Synth. Coll. Vol. 3, p. 720. Retrieved from [1]

  • BOC Sciences. Fmoc-4-aminomethyl-phenylacetic acid: Applications in Peptide Synthesis. Retrieved from

  • Sigma-Aldrich. 4-Cyanophenylacetic acid Product Specification. Retrieved from [1]

  • ChemSrc. Physical Properties of CAS 42383-05-1. Retrieved from [1]

Sources

Application Notes and Protocols: Conjugation Chemistry of 2-(4-(Aminomethyl)phenyl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Linker for Bioconjugation and Drug Development

2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride is a bifunctional linker molecule of significant interest in the fields of bioconjugation, medicinal chemistry, and drug delivery. Its structure, featuring a primary amine and a carboxylic acid separated by a phenylacetic acid scaffold, provides orthogonal handles for covalent modification. This unique architecture allows for the strategic connection of diverse molecular entities, such as proteins, peptides, small molecule drugs, and imaging agents.[1] The phenylacetic acid core offers a degree of rigidity and defined spatial orientation, which can be advantageous in maintaining the biological activity of the conjugated molecules.

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the conjugation chemistry of this compound. We will delve into the fundamental principles of its reactivity, provide detailed, field-proven protocols for common conjugation strategies, and discuss their applications in creating advanced bioconjugates.

Core Conjugation Chemistries: Principles and Strategies

The utility of this compound lies in the differential reactivity of its two functional groups: the primary amine and the carboxylic acid. This allows for selective and controlled conjugation reactions.

Amide Bond Formation via the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for forming stable amide bonds with primary and secondary amines present on biomolecules or other synthetic constructs. The most prevalent and efficient method for this transformation is the use of carbodiimide activators, most notably 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Mechanism of EDC/NHS Coupling:

The reaction proceeds in two well-defined steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of 2-(4-(aminomethyl)phenyl)acetic acid to form a highly reactive O-acylisourea intermediate.[2] This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the starting carboxylic acid.

  • Formation of a Stable NHS Ester: To mitigate hydrolysis and improve coupling efficiency, NHS or Sulfo-NHS is introduced.[3][4] It reacts with the O-acylisourea intermediate to form a more stable and amine-reactive NHS ester. This semi-stable intermediate can be purified and stored for a short period, or used immediately in the subsequent coupling step.

  • Amine Coupling: The NHS ester readily reacts with a primary or secondary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.

This two-step approach is particularly advantageous when conjugating molecules that contain both carboxyl and amine groups, as it minimizes the risk of unwanted polymerization.[3]

Experimental Workflow: EDC/NHS Coupling

EDC_NHS_Coupling cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification Linker_COOH 2-(4-(aminomethyl)phenyl)acetic acid Activated_Ester NHS Ester Intermediate Linker_COOH->Activated_Ester + EDC, NHS/Sulfo-NHS EDC EDC NHS NHS/Sulfo-NHS Conjugate Stable Amide Conjugate Activated_Ester->Conjugate + Biomolecule-NH2 Biomolecule_NH2 Amine-containing Biomolecule (e.g., Protein) Purification Removal of excess reagents (e.g., Dialysis, SEC) Conjugate->Purification

Caption: Workflow for EDC/NHS-mediated amide bond formation.

Reductive Amination via the Primary Amine Group

The primary amine of this compound provides a nucleophilic handle for conjugation to molecules containing aldehyde or ketone functionalities. This reaction, known as reductive amination, proceeds through the formation of an imine intermediate, which is subsequently reduced to a stable secondary amine linkage.

Mechanism of Reductive Amination:

  • Imine Formation: The primary amine attacks the carbonyl carbon of the aldehyde or ketone, leading to the formation of an unstable carbinolamine intermediate. This intermediate then dehydrates to form a Schiff base (imine). The formation of the imine is a reversible reaction and is often favored under slightly acidic conditions (pH 4.5-6.0), which facilitate the dehydration step.

  • Reduction of the Imine: The imine is then reduced to a stable secondary amine using a mild reducing agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose because they are selective for the imine over the starting aldehyde or ketone, thus preventing the unwanted reduction of the carbonyl compound.[5][6] Sodium triacetoxyborohydride is often preferred as it is less toxic than sodium cyanoborohydride.

Experimental Workflow: Reductive Amination

Reductive_Amination cluster_imine_formation Imine Formation cluster_reduction Reduction Step cluster_purification Purification Linker_NH2 2-(4-(aminomethyl)phenyl)acetic acid Imine Imine Intermediate (Schiff Base) Linker_NH2->Imine + Carbonyl Compound Carbonyl_Compound Aldehyde/Ketone-containing Molecule Conjugate Stable Secondary Amine Conjugate Imine->Conjugate + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Purification Removal of excess reagents and byproducts Conjugate->Purification

Caption: Workflow for reductive amination.

Detailed Protocols

Protocol 1: EDC/NHS Coupling of 2-(4-(Aminomethyl)phenyl)acetic Acid to a Protein

This protocol describes the conjugation of the carboxylic acid group of the linker to primary amines (e.g., lysine residues) on a target protein.

Materials:

  • This compound

  • Target protein with accessible primary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[3]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately prior to use, as EDC is susceptible to hydrolysis.[3] A typical starting concentration is 10-20 mg/mL for both.

  • Activation of 2-(4-(aminomethyl)phenyl)acetic Acid:

    • Dissolve this compound in Activation Buffer to a final concentration of 10-20 mM.

    • Add a 1.5 to 2-fold molar excess of both EDC and Sulfo-NHS to the linker solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[2][3]

  • Protein Preparation:

    • If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Coupling Buffer (PBS) using dialysis or a desalting column.

    • Adjust the protein concentration to 1-10 mg/mL in the Coupling Buffer.

  • Conjugation Reaction:

    • Add the activated linker solution to the protein solution. The molar ratio of linker to protein will depend on the desired degree of labeling and should be optimized empirically. A starting point is a 10- to 20-fold molar excess of the linker.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess linker, unreacted reagents, and byproducts by SEC or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.

    • Assess the purity and integrity of the conjugate by SDS-PAGE and SEC.

Table 1: Key Parameters for EDC/NHS Coupling

ParameterRecommended RangeRationale
Activation pH 5.5 - 6.5Optimal for EDC activation of carboxyl groups while minimizing hydrolysis.
Coupling pH 7.2 - 8.0Favors the nucleophilic attack of primary amines on the NHS ester.
EDC:Linker Molar Ratio 1.5:1 to 2:1Ensures efficient activation of the carboxylic acid.
Sulfo-NHS:Linker Molar Ratio 1.5:1 to 2:1Stabilizes the activated intermediate, improving coupling efficiency.
Linker:Protein Molar Ratio 10:1 to 50:1This should be optimized to achieve the desired degree of labeling.
Reaction Time 1-2 hours at RT or overnight at 4°CBalances reaction completion with potential protein degradation.
Protocol 2: Reductive Amination of an Aldehyde-Modified Biomolecule

This protocol details the conjugation of the primary amine of 2-(4-(aminomethyl)phenyl)acetic acid to an aldehyde-containing biomolecule. Aldehydes can be introduced into biomolecules through various methods, such as the oxidation of carbohydrates.[7]

Materials:

  • This compound

  • Aldehyde-modified biomolecule

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.0-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 7.4

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Biomolecule and Linker Preparation:

    • Dissolve the aldehyde-modified biomolecule in the Reaction Buffer to a suitable concentration (e.g., 1-5 mg/mL).

    • Dissolve this compound in the Reaction Buffer to a final concentration of 10-50 mM.

  • Conjugation Reaction:

    • Add the linker solution to the aldehyde-modified biomolecule solution. A 20- to 100-fold molar excess of the linker is a good starting point for optimization.

    • Allow the imine formation to proceed for 30-60 minutes at room temperature with gentle mixing.

    • Prepare a fresh solution of the reducing agent in a dry, aprotic solvent (e.g., DMF or DMSO) or add the solid directly to the reaction mixture. Add the reducing agent to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 100 mM to consume any remaining aldehyde groups.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the conjugate using SEC or dialysis to remove excess linker and reducing agent.

  • Characterization:

    • Confirm conjugation using methods such as mass spectrometry or by monitoring changes in the isoelectric point.

    • Assess the purity and integrity of the conjugate by SDS-PAGE and SEC.

Table 2: Key Parameters for Reductive Amination

ParameterRecommended RangeRationale
Reaction pH 6.0 - 7.5A compromise between efficient imine formation (favored at lower pH) and the stability of many biomolecules.
Linker:Biomolecule Molar Ratio 20:1 to 100:1Drives the equilibrium towards imine formation.
Reducing Agent Concentration 20 - 50 mMSufficient to efficiently reduce the imine without causing significant side reactions.
Reaction Temperature 4°C to Room TemperatureLower temperatures can help maintain the stability of sensitive biomolecules.
Reaction Time 2 - 16 hoursAllows for sufficient time for both imine formation and reduction.

Applications in Drug Development and Research

The versatile conjugation chemistry of this compound makes it a valuable tool in various applications:

  • Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies.[8][9][10] The linker's stability is crucial for ensuring that the drug remains attached to the antibody in circulation and is only released at the tumor site.[11]

  • PROTACs (Proteolysis-Targeting Chimeras): It can serve as a component of the linker in PROTACs, which are heterobifunctional molecules that induce the degradation of specific proteins.[12]

  • Surface Modification: The linker can be used to immobilize proteins, peptides, or other biomolecules onto surfaces for applications in diagnostics, biosensors, and affinity chromatography.

  • Fluorescent Labeling: It can be used to attach fluorescent dyes to biomolecules for imaging and tracking studies.

Conclusion

This compound is a powerful and versatile bifunctional linker that enables the creation of complex bioconjugates. A thorough understanding of its conjugation chemistry, particularly amide bond formation and reductive amination, is essential for its successful application. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to design and execute robust and efficient conjugation strategies for a wide range of applications in drug development and biomedical research.

References

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.).
  • instructions - edc - Thermo Fisher Scientific. (n.d.).
  • 2-(4-(Aminomethyl)phenyl)acetic acid - A2B Chem. (n.d.).
  • Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy - Sigma-Aldrich. (n.d.).
  • Protocol for Amino PEG - BroadPharm. (2022).
  • Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Recent developments in bioconjugation: From strategies to design and clinical applications. (2025).
  • Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. (2025).
  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC - NIH. (n.d.).
  • Application Note – Reductive Amination - Sigma-Aldrich. (n.d.).
  • Bioconjugates: Examples & Applications - Single Use Support. (2023).
  • Ag(i)-Catalyzed rapid access to 2-amino-4-methylenethiazolines with potential applications in bioconjugation chemistry - RSC Publishing. (n.d.).
  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017).
  • Acid-Labile Linker: A Versatile Linker in Antibody Drug Conjugates - BOC Sciences. (n.d.).
  • Bioconjugation Technology Selection during Early-Stage Development - A Strategy to Streamline IND and Manufacturing Timelines » ADC Review. (n.d.).
  • Antibody‒drug conjugates: Recent advances in linker chemistry - ResearchGate. (2025).
  • Exploring biomedical applications of phenylboronic acid— functionalized chitosan conjugates - Journal of Applied Pharmaceutical Science. (2024).
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.).
  • pH controlled divergent reactivity of protein a-oxo aldehydes in competing a-oxo-Mannich and cat. (n.d.).
  • Phenylacetic acid - Wikipedia. (n.d.).
  • Myers Chem 115. (n.d.).
  • Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - MDPI. (n.d.).
  • Ag(I)-Catalyzed rapid access to 2-amino-4-methylenethiazolines with potential applications in bioconjugation chemistry - PubMed. (2021).
  • Amine coupling through EDC/NHS: a practical approach - PubMed. (2010).
  • One-Pot Reductive Amination of Aldehydes and Ketones with α-Picoline-borane in Methanol, in Water, and in Neat Conditions. | Request PDF - ResearchGate. (2025).
  • Antibody Drug Conjugates - SYNthesis med chem. (n.d.).
  • CAS#:1267665-84-8 | 2-{[4-(Aminomethyl)phenyl]methanesulfonyl}acetic acid | Chemsrc. (2025).
  • 2-(3-(Aminomethyl)phenyl)acetic acid (3-Aminomethyl-phenylacetic acid) | PROTAC Linker. (n.d.).
  • A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition - Sciencemadness.org. (2006).

Sources

Application Notes & Protocols for the Analytical Characterization of 2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the characterization of 2-(4-(aminomethyl)phenyl)acetic acid hydrochloride (CAS No. 42383-05-1), a key intermediate in pharmaceutical synthesis.[1] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into chromatographic, spectroscopic, and thermal analysis techniques. The methodologies are presented to ensure scientific integrity, robustness, and adherence to regulatory expectations for impurity profiling, stability assessment, and quality control.

Introduction: The Analytical Imperative

This compound is a bifunctional molecule featuring both a primary amine and a carboxylic acid, making it a versatile building block in medicinal chemistry.[1] Its purity and stability are paramount to the quality and safety of the final active pharmaceutical ingredient (API). A robust analytical control strategy is therefore not merely a regulatory requirement but a fundamental scientific necessity to understand the molecule's behavior, identify potential liabilities, and ensure the consistency of synthetic processes. This guide moves beyond rote procedural descriptions to explain the causality behind experimental choices, empowering the analyst to not only execute but also to troubleshoot and adapt these methods.

Compound Properties:

Property Value Source
Molecular Formula C₉H₁₂ClNO₂ [2]
Molecular Weight 201.65 g/mol [2][3]
Appearance White to Yellow Solid [3]
Melting Point 232-234°C [1]

| Storage | 2-8°C, Inert atmosphere |[2][3] |

Chromatographic Purity and Impurity Profiling: The Core of Quality Control

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and impurity profile of this compound.[4][5] Its ability to separate the main component from structurally similar impurities, including starting materials, by-products, and degradation products, is unmatched.[4][5][6]

Rationale for Method Development: A Reverse-Phase Approach

Given the polar nature of the analyte, a reverse-phase (RP-HPLC) method is the logical starting point. The presence of both an amine and a carboxylic acid group necessitates careful control of the mobile phase pH to ensure consistent retention and peak shape.

  • Column Selection: A C18 column is a workhorse for RP-HPLC, but for this zwitterionic-capable molecule, a column with low silanol activity, such as a Newcrom R1, can minimize peak tailing by reducing secondary interactions between the basic amine group and residual acidic silanols on the silica surface.[7][8]

  • Mobile Phase Considerations:

    • pH Control: The pH of the mobile phase is critical. At a low pH (e.g., using formic or phosphoric acid), the carboxylic acid will be protonated (less polar) and the amine group will be protonated (more polar). This charge manipulation allows for predictable retention on a reverse-phase column.

    • Organic Modifier: Acetonitrile is a common and effective organic modifier for this type of analysis.[7] A gradient elution is often necessary to resolve early-eluting polar impurities from the main peak and any later-eluting non-polar impurities.

    • Mass Spectrometry Compatibility: For impurity identification, a mobile phase compatible with mass spectrometry (MS) is essential. Replacing phosphoric acid with a volatile acid like formic acid is a standard practice.[7][8]

Experimental Workflow for HPLC Method Development

Caption: HPLC method development workflow.

Protocol: Stability-Indicating HPLC Method

This protocol is designed to be stability-indicating, meaning it can separate the intact drug from its degradation products.[9]

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, and a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    Parameter Condition
    Column Newcrom R1, 4.6 x 150 mm, 5 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient 5% B to 95% B over 20 minutes
    Flow Rate 1.0 mL/min
    Column Temperature 30°C
    Detection 220 nm

    | Injection Volume | 10 µL |

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound in Mobile Phase A to a final concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Analysis and System Suitability:

    • Inject a blank (Mobile Phase A) to ensure no system peaks interfere.

    • Make five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be ≤ 2.0.

Forced Degradation Studies: Unveiling Stability Liabilities

Forced degradation studies are essential for developing stability-indicating methods, understanding degradation pathways, and identifying potential degradation products.[10][11][12] These studies subject the drug substance to conditions more severe than accelerated stability testing to intentionally generate degradants.[10][13]

Rationale for Stress Conditions

The choice of stress conditions is guided by ICH Q1A(R2) and aims to cover the most likely degradation routes for the molecule.[9][10][12] For this compound, the key susceptibilities are hydrolysis (due to the carboxylic acid) and oxidation (due to the benzylic position and amine).

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis API 2-(4-(Aminomethyl)phenyl) acetic acid hydrochloride Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Alkaline Hydrolysis (0.1 M NaOH, 60°C) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Thermal Thermal (80°C, solid state) API->Thermal Photolytic Photolytic (ICH Q1B light exposure) API->Photolytic HPLC HPLC-UV/PDA Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC LCMS LC-MS HPLC->LCMS for identification

Caption: Forced degradation study workflow.

Protocol: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a 1.0 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: For each condition, use the stock solution and store for a defined period (e.g., 24 hours). A control sample (stock solution at 2-8°C) should be analyzed concurrently. The goal is to achieve 5-20% degradation.[11]

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl. Heat at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Store the solid compound in an oven at 80°C.

    • Photolytic Degradation: Expose the solid compound to light as per ICH Q1B guidelines.

  • Sample Analysis:

    • Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to the same concentration as the control.

    • Analyze by the validated stability-indicating HPLC method.

    • Use LC-MS to obtain mass information on the degradation products for structural elucidation.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Expected ¹H NMR Features (in D₂O or DMSO-d₆):

    • Aromatic protons on the benzene ring, appearing as two doublets (an AA'BB' system).

    • A singlet for the methylene protons of the acetic acid group (-CH₂COOH).

    • A singlet for the methylene protons of the aminomethyl group (-CH₂NH₂).

    • Broad signals for the amine and carboxylic acid protons, which may exchange with solvent.

Mass Spectrometry (MS)

MS is crucial for confirming the molecular weight and for identifying impurities and degradants.[4]

  • Expected Mass: The free base has a monoisotopic mass of 165.0790 g/mol .[17] In positive ion mode ESI-MS, the expected ion would be [M+H]⁺ at m/z 166.0868.

  • Fragmentation: Tandem MS (MS/MS) can be used to probe the structure. Expected fragmentation would involve the loss of H₂O from the carboxylic acid and cleavage of the C-C bond between the phenyl ring and the acetic acid moiety.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for confirming the presence of key functional groups.

  • Expected IR Absorption Bands:

    • Broad O-H stretch from the carboxylic acid (~3000 cm⁻¹).

    • N-H stretching from the primary amine (~3400-3300 cm⁻¹).

    • C=O stretch from the carboxylic acid (~1700 cm⁻¹).

    • Aromatic C=C stretches (~1600-1450 cm⁻¹).

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the physical properties of the compound, such as melting point, purity, and thermal stability.[18][19][20]

Protocol: DSC and TGA Analysis
  • Instrumentation:

    • DSC instrument capable of heating up to at least 300°C.

    • TGA instrument.

  • DSC Method:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

    • Heat the sample from 25°C to 250°C at a rate of 10°C/min under a nitrogen atmosphere.

    • A sharp endotherm should be observed corresponding to the melting point (reported as 232-234°C).[1] A broad peak may indicate the presence of impurities.[20]

  • TGA Method:

    • Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

    • Heat the sample from 25°C to 400°C at 10°C/min under a nitrogen atmosphere.

    • The TGA curve will show the temperature at which the compound begins to decompose, providing a measure of its thermal stability.[18]

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. The protocols and insights provided in this guide establish a robust framework for ensuring the quality, purity, and stability of this important pharmaceutical intermediate. By combining chromatographic separation, forced degradation studies, spectroscopic identification, and thermal analysis, researchers and drug development professionals can build a comprehensive understanding of the molecule, satisfying both scientific and regulatory demands. The emphasis on the rationale behind methodological choices is intended to foster a deeper analytical expertise, enabling confident and reliable characterization.

References

  • R Discovery. Forced Degradation Studies Research Articles - Page 1. Available from: [Link]

  • SIELC Technologies. (2-(Aminomethyl)phenyl)acetic acid. (2018-05-16). Available from: [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. Available from: [Link]

  • Quotient Sciences. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation studies: a tool for determination of stability of drugs. Journal of Analytical & Pharmaceutical Research, 3(6). Available from: [Link]

  • Staby, A., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). Available from: [Link]

  • NETZSCH Analyzing & Testing. Thermal Analysis in the Pharmaceutical Field. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • Org. Process Res. Dev. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

  • PubChem. 4-Aminomethylphenylacetic acid | C9H11NO2 | CID 1514144. Available from: [Link]

  • PubChem. 4-Aminophenylacetic acid | C8H9NO2 | CID 14533. Available from: [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. Available from: [Link]

  • Molecules. (2012). Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. Available from: [Link]

  • TA Instruments. Characterization of Pharmaceutical Materials by Thermal Analysis. Available from: [Link]

  • ResolveMass Laboratories Inc. Identification and profiling of impurities in Pharmaceuticals. (2025-06-08). Available from: [Link]

  • American Pharmaceutical Review. Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. (2011-09-01). Available from: [Link]

  • Molnar Institute. Critical review of reports on impurity and degradation product profiling in the last decade. (2017-09-18). Available from: [Link]

  • PharmaQuesT. Thermal analysis. Available from: [Link]

  • ATSDR. 6. analytical methods. Available from: [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. (2025-09-22). Available from: [Link]

  • PubChem. [3-(Aminomethyl)phenyl]acetic acid hydrochloride | C9H12ClNO2 | CID 45263723. Available from: [Link]

  • Indo American Journal of Pharmaceutical Sciences. impurity profiling and drug characterization: backdrop and approach. Available from: [Link]

  • NIST WebBook. Acetic acid, phenylmethyl ester. Available from: [Link]

  • SIELC Technologies. Separation of Acetic acid, [(4-aminophenyl)amino]oxo- on Newcrom R1 HPLC column. Available from: [Link]

  • SpectraBase. 2-(3-Aminophenyl)acetic acid - Optional[1H NMR] - Spectrum. Available from: [Link]

  • MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP009209. (2008-10-21). Available from: [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. Available from: [Link]

  • ResearchGate. 1H NMR (CDCl3, 300 MHz) of phenylacetic acid. Available from: [Link]

Sources

Technical Note: A Validated Protocol for the Purification of 2-(4-(Aminomethyl)phenyl)acetic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Development Scientists

Abstract

2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride is a critical bifunctional building block in modern pharmaceutical synthesis, notably as a linker in advanced drug delivery systems like PROTACs and as a precursor for various active pharmaceutical ingredients (APIs).[1][2] The presence of impurities can significantly impact reaction yields, downstream processing, and the safety profile of the final API. This application note presents a detailed, validated protocol for the purification of this compound by recrystallization, focusing on the rationale behind each step. Additionally, it outlines methods for purity assessment to ensure the final product meets the stringent requirements of drug development professionals.

Compound Profile and Physicochemical Rationale

Understanding the inherent properties of this compound is fundamental to designing an effective purification strategy. The molecule possesses both a primary amine and a carboxylic acid, though in the hydrochloride salt form, the highly basic aminomethyl group exists as a protonated ammonium chloride. This salt form is generally preferred for purification and storage as it is more stable and less prone to side reactions (like self-amidation) than its zwitterionic free base.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Structure (See Figure 1)N/A
IUPAC Name 2-[4-(aminomethyl)phenyl]acetic acid;hydrochloride[5][6]
CAS Number 42383-05-1[5][6]
Molecular Formula C₉H₁₂ClNO₂[5]
Molecular Weight 201.65 g/mol [5]
Appearance White to off-white solid/powder[5][7]
Melting Point 232-234 °C[5]
Solubility Soluble in water and alcohol solvents.[7]
pKa (Free Base) pK₁ (Carboxylic Acid) ≈ 3.6-4.5; pK₂ (Amine) ≈ 9.5-10.5 (Estimated based on similar structures)[8]

The key to purification lies in exploiting the differential solubility of the desired compound and its impurities. As an ionic salt, it is highly polar, lending itself to purification from polar protic solvents.

Common Impurities and Their Origin

Impurities in the crude product typically arise from the synthetic route employed. A common synthesis involves the reduction of a nitro group or the hydrolysis of a nitrile.[9] Potential impurities may include:

  • Unreacted Starting Materials: Such as 4-(nitromethyl)phenylacetic acid or 4-(cyanomethyl)phenylacetic acid.

  • Side-Reaction Products: Dimeric or oligomeric species formed by intermolecular amide bond formation.

  • Inorganic Salts: By-products from neutralization or pH adjustment steps (e.g., NaCl).

  • Residual Solvents: Organic solvents used during synthesis and workup.

The chosen purification method must effectively separate the target molecule from these structurally diverse contaminants.

Primary Purification Method: Recrystallization

Recrystallization is a robust and scalable technique for purifying crystalline solids. The principle relies on the compound having high solubility in a chosen solvent system at an elevated temperature and low solubility at a reduced temperature. Impurities, ideally, either remain in the cooled solution (mother liquor) or are insoluble in the hot solvent and can be removed by hot filtration.

Rationale for Solvent System Selection

For a polar salt like this compound, an aqueous or alcoholic solvent system is most appropriate. Water is an excellent solvent due to the compound's polarity but may not effectively exclude more polar impurities. A mixed solvent system, such as Isopropanol/Water , often provides a superior crystallization profile. Isopropanol acts as an anti-solvent, reducing the compound's solubility as the solution cools, thereby promoting crystal formation while keeping many impurities dissolved.

Detailed Recrystallization Protocol

Materials:

  • Crude this compound

  • Isopropanol (IPA), Reagent Grade

  • Deionized Water

  • Erlenmeyer Flasks

  • Heated Magnetic Stir Plate

  • Büchner Funnel and Filter Flask

  • Vacuum Source

Procedure:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude material. For every 1 gram of crude product, begin by adding 10 mL of a 9:1 (v/v) Isopropanol/Water mixture.

  • Heating: Gently heat the mixture on a stir plate to near boiling (approx. 80-85°C) while stirring. The goal is to achieve complete dissolution. If solids remain, add small aliquots of the solvent mixture dropwise until a clear solution is obtained. Causality Note: Using the minimum amount of hot solvent is critical to ensure supersaturation upon cooling, which maximizes recovery.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for 5-10 minutes. This step removes highly conjugated, colored impurities.

  • Hot Filtration (Optional): If activated carbon was used or if insoluble particulate matter is visible, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization of the product during filtration.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Yield Maximization: Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small volume of cold (0-5°C) isopropanol to displace the impurity-laden mother liquor. Causality Note: Using a cold, less-polar solvent for washing minimizes the loss of the desired product.

  • Drying: Dry the purified crystals under vacuum at 40-50°C to a constant weight.

Purification Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & QC crude Crude Product dissolve 1. Dissolve in Minimal Hot Solvent crude->dissolve solvent IPA/Water (9:1) solvent->dissolve hot_filt 2. Hot Filtration (Optional) dissolve->hot_filt Insoluble impurities cool 3. Slow Cooling (Crystallization) hot_filt->cool ice_bath 4. Ice Bath cool->ice_bath vac_filt 5. Vacuum Filtration ice_bath->vac_filt wash 6. Wash with Cold IPA vac_filt->wash Mother Liquor (Soluble Impurities) dry 7. Dry Under Vacuum wash->dry qc 8. QC Analysis (HPLC, NMR, MP) dry->qc

Caption: Recrystallization workflow for 2-(4-(aminomethyl)phenyl)acetic acid HCl.

Quality Control and Purity Assessment

Post-purification analysis is non-negotiable to validate the success of the protocol. A combination of chromatographic and spectroscopic methods should be employed.

Table 2: Recommended Analytical Methods for Purity Verification

MethodPurposeTypical Conditions & Expected Result
Reverse-Phase HPLC Quantify purity (% area) and detect soluble impurities.Column: C18, 3.5 µm, 4.6x150 mmMobile Phase: Acetonitrile/Water with 0.1% Formic Acid (Gradient)Detection: UV at 220 nmExpected Result: Purity >99.0%; sharp, symmetrical peak.[10]
¹H NMR Spectroscopy Confirm structural integrity and identify organic impurities.Solvent: D₂O or DMSO-d₆Expected Result: Spectrum consistent with the proposed structure; absence of signals corresponding to starting materials or major by-products.
Melting Point Assess overall purity.Apparatus: Calibrated melting point apparatusExpected Result: Sharp melting range, e.g., 232-234 °C.[5] A broad or depressed melting range indicates the presence of impurities.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound. By leveraging its physicochemical properties, the described recrystallization procedure using an isopropanol/water solvent system effectively removes common process-related impurities. The subsequent analytical verification ensures that the final product possesses the high purity required for demanding applications in pharmaceutical research and development. This robust methodology serves as a reliable foundation for researchers and scientists working with this versatile chemical building block.

References

  • SIELC Technologies. (2018). Separation of (2-(Aminomethyl)phenyl)acetic acid on Newcrom R1 HPLC column. Available at: [Link]

  • Google Patents. HU216093B - Process for preparation of 2,4,6-trimethyl-phenylacetic acid.
  • CP Lab Safety. [2-(Aminomethyl)phenyl]acetic Acid, min 97% (HPLC)(T), 100 grams. Available at: [Link]

  • ChemBK. [2-(aminomethyl)phenyl]acetic acid hydrochloride - Introduction. Available at: [Link]

  • PubChem. 4-Aminophenylacetic acid. National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses. p-AMINOPHENYLACETIC ACID. Available at: [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]

  • Wikipedia. Phenylacetic acid. Available at: [Link]

  • PubChem. (4-(Aminomethyl)phenyl)acetic acid--hydrogen chloride (1/1). National Center for Biotechnology Information. Available at: [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. University of Rochester. Available at: [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • ResearchGate. (2020). How to desalt zwitterions?. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Google Patents. US4670232A - Recovery of amines from by-product chloride salts.
  • DiVA portal. Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Available at: [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Acetic acid. Available at: [Link]

  • Google Patents. WO2020060970A1 - Systems and methods for recovering amines and their derivates from aqueous mixtures.
  • The Nest Group. Zwitterion Chromatography – ZIC. Available at: [Link]

  • Oreate AI Blog. (2026). Understanding Zwitterionic Compounds: The Dual Nature of Chemistry. Available at: [Link]

  • NCERT. Tests for Functional Groups. Available at: [Link]

Sources

Using 2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(4-(Aminomethyl)phenyl)acetic acid Hydrochloride in Solid-Phase Synthesis

Abstract

This application note details the integration of This compound into solid-phase synthesis workflows. Unlike flexible polyethylene glycol (PEG) or alkyl linkers, this molecule introduces a rigid aromatic spacer , significantly altering the spatial orientation and conformational entropy of the resulting conjugate. It is widely utilized in the design of Proteolysis Targeting Chimeras (PROTACs) and peptidomimetics to constrain binding geometries.[1][2]

Critical Warning: As a hydrochloride salt containing both a primary amine and a carboxylic acid, this molecule presents a high risk of uncontrolled self-polymerization under standard SPPS coupling conditions.[1][2] This guide provides the necessary protocols to orthogonalize its reactivity, ensuring high-fidelity synthesis.

Part 1: Chemical Logic & The "Zwitterion Trap"

To use this molecule effectively, one must understand why it cannot be used directly from the bottle in standard coupling cycles.[1][2]

The Mechanistic Challenge

In its supplied form (HCl salt), the amine is protonated (


), and the carboxylic acid is free (

).
  • Standard SPPS Coupling: Requires a coupling reagent (e.g., HATU) and a tertiary base (e.g., DIPEA).[1][2]

  • The Trap: When DIPEA is added to activate the carboxylic acid, it simultaneously neutralizes the ammonium salt (

    
    ).[1][2]
    
  • The Result: The now-active amine of one molecule reacts with the activated ester of another, leading to rapid head-to-tail polymerization in the solution phase before it can couple to the resin.[2]

Expert Insight: Direct coupling of the unprotected amino-acid salt is only feasible if the amine is intended to remain free (as a final cap) and extreme excess is used, but this is chemically inefficient. Fmoc-protection prior to SPPS introduction is the mandatory industry standard for high-yield synthesis. [1][2]

Part 2: Visualization of Synthetic Pathways

The following diagram illustrates the "Trap" (Path A) versus the "Correct Strategy" (Path B).

G Start Raw Material (HCl Salt) (H3N+-Ph-COOH) Base Add Base (DIPEA) + Activator (HATU) Start->Base Direct Use (Risky) Fmoc_Step Fmoc-OSu / NaHCO3 (Solution Phase) Start->Fmoc_Step Path B: Protection Polymer Self-Polymerization (Oligomers Formed) Base->Polymer Rapid Reaction Resin_Fail Low Resin Loading + Impurities Polymer->Resin_Fail Fouling Protected Fmoc-Linker-OH (Stable Intermediate) Fmoc_Step->Protected Purification SPPS Standard SPPS Coupling (Solid Phase) Protected->SPPS Coupling Final Target Molecule (PROTAC/Peptide) SPPS->Final Elongation

Figure 1: Decision tree contrasting the risk of direct coupling (Path A) vs. the requisite Fmoc-protection strategy (Path B).

Part 3: Experimental Protocols

Protocol A: Conversion to Fmoc-Linker-OH (Pre-Synthesis)

Objective: Convert the HCl salt into a standard SPPS building block (Fmoc-2-(4-(aminomethyl)phenyl)acetic acid).[1][2]

Reagents:

  • 2-(4-(Aminomethyl)phenyl)acetic acid HCl (1.0 eq)[1][2][3]

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)[1][2]

  • Sodium Bicarbonate (

    
    ) or Sodium Carbonate (
    
    
    
    )[1][2]
  • Solvent: Water/Acetone (1:[1][2]1) or Water/Dioxane (1:1)[1][2]

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of the HCl salt in 15 mL of water. Add 2.5 equivalents of

    
     to neutralize the salt and basify the solution (pH ~8-9).
    
  • Addition: Dissolve 1.1 equivalents of Fmoc-OSu in 15 mL of Acetone (or Dioxane). Add this slowly to the aqueous amine solution while stirring.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC or LCMS (Target Mass: ~387.4 Da).[1][2]

  • Work-up:

    • Evaporate the organic solvent (acetone) under reduced pressure.[1][2]

    • Acidify the remaining aqueous solution to pH 2 using 1M HCl.[1][2] The Fmoc-protected acid should precipitate as a white solid.[1][2]

    • Extract with Ethyl Acetate (3x).[1][2]

    • Wash organic layer with brine, dry over

      
      , and concentrate.[1][2]
      
  • Validation: Verify purity via HPLC (>95%). This solid is now ready for the SPPS resin.[1][2]

Protocol B: Solid-Phase Coupling (General SPPS)

Objective: Insert the rigid spacer into a peptide chain or PROTAC.[1][2]

Parameters:

  • Resin: Rink Amide (for amides) or Wang (for acids).[1][2]

  • Scale: 0.1 mmol.

ComponentReagentQuantity/Conc.Function
Building Block Fmoc-Linker-OH (from Protocol A)3.0 - 4.0 eqProtected Spacer
Activator HATU or DIC/Oxyma2.9 - 3.9 eqCarboxyl Activation
Base DIPEA (N,N-Diisopropylethylamine)6.0 - 8.0 eqDeprotonation
Solvent DMF (Dimethylformamide)3-5 mLReaction Medium

Workflow:

  • Fmoc Deprotection (Resin): Treat resin with 20% Piperidine in DMF (2 x 5 min).[1][2] Wash with DMF (3x), DCM (3x), DMF (3x).[1][2]

  • Activation: Dissolve Fmoc-Linker-OH and HATU in minimal DMF. Add DIPEA. Shake for 30 seconds to pre-activate.[1][2]

  • Coupling: Add the activated solution to the resin.[1][2] Shake at Room Temp for 45–60 minutes.

    • Note: Aromatic acids can be slower to couple than aliphatic amino acids.[1][2] Double coupling is recommended if the Kaiser test is positive.[1][2]

  • Monitoring: Perform Kaiser Test .

    • Blue Beads: Incomplete coupling (Repeat step 3).[1][2]

    • Colorless/Yellow Beads: Complete coupling.[1][2]

  • Capping (Optional): Acetic anhydride/Pyridine if trace amines remain.[1][2]

Part 4: Application in PROTAC Design

In PROTAC development, linker length and rigidity are decisive factors for ternary complex formation (Target-PROTAC-E3 Ligase).[1][2]

  • Flexible Linkers (PEG): Allow "floppy" searching for binding partners but incur a high entropic penalty upon binding.[1][2]

  • Rigid Linkers (This Molecule): The phenyl ring restricts rotation.[1][2]

    • Reduces entropic penalty if the length is optimal.[1][2]

    • Forces a specific distance (~5-7 Å) between the warhead and the E3 ligand.[1][2]

    • Improves cell permeability compared to long PEG chains due to increased lipophilicity.[1][2]

Structure-Activity Relationship (SAR) Logic: If a PEG-based PROTAC shows weak degradation, substituting a PEG unit with this phenyl-spacer can "lock" the ternary complex into a productive conformation for ubiquitin transfer.[1][2]

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2026).[1][2] PubChem Compound Summary for CID 53407881, (4-(Aminomethyl)phenyl)acetic acid hydrochloride.[1][2][3] Retrieved January 30, 2026 from [Link][1]

  • Fmoc Protection Protocols
  • PROTAC Linker Design
  • Handling of Aromatic Spacers

Sources

Application Notes and Protocols for the Derivatization of 2-(4-(Aminomethyl)phenyl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Chemical Modification of a Bifunctional Molecule

2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride is a versatile bifunctional molecule possessing both a primary amine and a carboxylic acid moiety.[1] This unique structure makes it a valuable building block in medicinal chemistry and drug development. However, its inherent polarity can present challenges in various analytical and synthetic applications. Derivatization, the strategic chemical modification of a compound, is a powerful tool to overcome these limitations. By selectively targeting the aminomethyl and/or the acetic acid functionalities, we can modulate the molecule's physicochemical properties, such as volatility, solubility, and detectability, thereby enabling a wider range of analytical characterization methods and synthetic transformations.

This guide provides an in-depth exploration of various derivatization techniques applicable to this compound. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and discuss the rationale behind experimental choices to empower researchers, scientists, and drug development professionals in their endeavors.

Pre-Derivatization Considerations: The Foundation of a Successful Experiment

Before embarking on any derivatization procedure, a thorough understanding of the starting material and the desired outcome is paramount. The hydrochloride salt of 2-(4-(aminomethyl)phenyl)acetic acid implies that the primary amine is protonated. For reactions targeting the amine, neutralization with a suitable base is often a necessary first step to liberate the nucleophilic free amine. The choice of base and solvent is critical to avoid unwanted side reactions or degradation of the starting material.

Furthermore, the bifunctional nature of the molecule necessitates careful consideration of selectivity. Reaction conditions can be tailored to favor derivatization of the amine, the carboxylic acid, or both functional groups. The choice of derivatization strategy will be dictated by the specific application, whether it be for enhancing detectability in chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), or for preparing intermediates for further synthetic steps.

Derivatization of the Primary Amine: Enhancing Detectability and Modifying Reactivity

The primary amine of 2-(4-(aminomethyl)phenyl)acetic acid is a prime target for derivatization, particularly for analytical purposes. Introducing a chromophore or fluorophore can significantly enhance its detection by UV-Vis or fluorescence detectors in HPLC.

Protocol 1: N-Acetylation for HPLC-UV Analysis

N-acetylation is a common and straightforward method to cap the primary amine, reducing its polarity and providing a derivative suitable for reversed-phase HPLC analysis.

Causality of Experimental Choices: Acetic anhydride is a readily available and highly reactive acylating agent. The use of a base like triethylamine is crucial to neutralize the hydrochloric acid present in the starting material and the acetic acid byproduct of the reaction, driving the equilibrium towards the formation of the N-acetylated product. Dichloromethane is an appropriate solvent as it is relatively inert and allows for easy work-up.

Experimental Protocol:

  • Neutralization: Suspend this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).

  • Add triethylamine (2.2 eq) dropwise at 0 °C and stir for 15 minutes.

  • Acetylation: To the stirred suspension, add acetic anhydride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetylated product.

  • Purification: Purify the product by recrystallization or column chromatography on silica gel.

Expected Outcome: The expected product is 2-(4-(acetamidomethyl)phenyl)acetic acid. The success of the reaction can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: Summary of N-Acetylation Protocol

ParameterCondition
Starting MaterialThis compound
ReagentsAcetic anhydride, Triethylamine
SolventDichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time2-4 hours
PurificationRecrystallization or Column Chromatography

Visualization of N-Acetylation Workflow:

N_Acetylation_Workflow start Start: 2-(4-(aminomethyl)phenyl)acetic acid HCl neutralization Neutralization with Triethylamine in DCM start->neutralization acetylation Acetylation with Acetic Anhydride neutralization->acetylation workup Aqueous Work-up acetylation->workup purification Purification workup->purification product Product: 2-(4-(acetamidomethyl)phenyl)acetic acid purification->product

Caption: Workflow for the N-acetylation of this compound.

Protocol 2: Derivatization with Dansyl Chloride for HPLC-Fluorescence Detection

For highly sensitive detection, derivatization with a fluorescent tag such as dansyl chloride is an excellent choice. The resulting sulfonamide is highly fluorescent and can be detected at very low concentrations.

Causality of Experimental Choices: The reaction is performed under basic conditions (pH 9-10) to ensure the primary amine is deprotonated and thus nucleophilic. Acetone is a common co-solvent to aid in the solubility of both the substrate and dansyl chloride.

Experimental Protocol:

  • Sample Preparation: Dissolve this compound in a sodium bicarbonate buffer (100 mM, pH 9.5).

  • Derivatization: Add a solution of dansyl chloride in acetone (e.g., 10 mg/mL) in excess.

  • Incubate the mixture in the dark at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 45-60 minutes).[2]

  • Quenching: Stop the reaction by adding a primary amine solution, such as methylamine hydrochloride, to consume the excess dansyl chloride.

  • Analysis: The reaction mixture can be directly analyzed by reversed-phase HPLC with fluorescence detection (Excitation: ~335 nm, Emission: ~520 nm).

Table 2: Summary of Dansylation Protocol

ParameterCondition
ReagentDansyl Chloride
SolventAcetone/Bicarbonate Buffer
pH9.5-10.0
Temperature60 °C
Reaction Time45-60 minutes
DetectionHPLC-Fluorescence

Derivatization of the Carboxylic Acid: Enhancing Volatility for GC Analysis

The carboxylic acid group can be derivatized to increase the volatility of the molecule, making it amenable to analysis by Gas Chromatography (GC). Esterification is the most common approach.

Protocol 3: Esterification with Methanol and Thionyl Chloride for GC-MS Analysis

This method converts the carboxylic acid to its methyl ester. Thionyl chloride is a highly effective reagent for this transformation as it reacts with the carboxylic acid to form an acyl chloride intermediate, which is then readily esterified by methanol.[3][4]

Causality of Experimental Choices: Thionyl chloride ensures a complete conversion to the ester by shifting the equilibrium, as the byproducts (SO₂ and HCl) are gaseous and removed from the reaction mixture. Methanol serves as both the reactant and the solvent. The reaction is typically performed under anhydrous conditions to prevent the hydrolysis of thionyl chloride and the acyl chloride intermediate.

Experimental Protocol:

  • Reaction Setup: Suspend this compound (1.0 eq) in anhydrous methanol.

  • Esterification: Cool the suspension in an ice bath and slowly add thionyl chloride (1.5-2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and then reflux for 2-4 hours.

  • Work-up: Cool the reaction mixture and remove the excess methanol and thionyl chloride under reduced pressure.

  • Isolation: The resulting product, methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride, can often be isolated by precipitation or recrystallization.

Expected Outcome: The product is the methyl ester hydrochloride salt. The hydrochloride salt of the amino group remains intact under these acidic conditions. This derivative is more volatile and can be analyzed by GC-MS.

Visualization of Esterification Reaction:

Esterification_Reaction start 2-(4-(aminomethyl)phenyl)acetic acid HCl reaction Esterification (Reflux) start->reaction reagents Methanol (Solvent & Reagent) Thionyl Chloride (SOCl₂) reagents->reaction product Methyl 2-(4-(aminomethyl)phenyl)acetate HCl reaction->product

Caption: Reaction scheme for the esterification of the carboxylic acid group.

Dual Derivatization: Silylation for Comprehensive GC-MS Profiling

For a comprehensive analysis by GC-MS, both the primary amine and the carboxylic acid groups can be derivatized simultaneously using silylation reagents. This approach significantly increases the volatility and thermal stability of the molecule.

Protocol 4: Silylation with MTBSTFA for GC-MS Analysis

N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) is a powerful silylation reagent that reacts with active hydrogens in both amines and carboxylic acids to form stable tert-butyldimethylsilyl (TBDMS) derivatives.

Causality of Experimental Choices: MTBSTFA is often preferred over other silylation reagents because the resulting TBDMS derivatives are more stable to hydrolysis. The reaction is typically carried out in an aprotic solvent, and heating is often required to ensure complete derivatization of both functional groups.

Experimental Protocol:

  • Sample Preparation: A dried sample of this compound is required.

  • Derivatization: Add a solution of MTBSTFA in a suitable solvent (e.g., acetonitrile or pyridine) to the dried sample.

  • Heat the mixture at a specific temperature (e.g., 60-100 °C) for a defined period (e.g., 30-60 minutes).

  • Analysis: After cooling, the reaction mixture can be directly injected into the GC-MS system.

Table 3: Summary of Silylation Protocol

ParameterCondition
ReagentMTBSTFA
SolventAcetonitrile or Pyridine
Temperature60-100 °C
Reaction Time30-60 minutes
AnalysisGC-MS

Conclusion: A Versatile Toolkit for the Modern Scientist

The derivatization techniques outlined in this guide provide a robust toolkit for researchers working with this compound. By understanding the underlying chemical principles and carefully selecting the appropriate derivatization strategy, scientists can effectively tailor the properties of this molecule to suit a wide array of analytical and synthetic needs. The provided protocols serve as a starting point, and optimization may be necessary depending on the specific experimental context and available instrumentation. Through the judicious application of these methods, the full potential of this valuable bifunctional building block can be realized.

References

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Preparation method of methyl 2-(4-chloromethylphenyl)propionate. (n.d.). Google Patents.
  • Protocol MSU_MSMC_010. (2019, November 12). . Retrieved from [Link]

  • Esterification with thionyl chloride and methanol mechanism. (2019, January 31). Brainly.in. Retrieved from [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • 4-Aminophenylacetic acid | C8H9NO2. (n.d.). PubChem. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]

  • dansyl derived amino: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • (2-(Aminomethyl)phenyl)acetic acid. (2018, May 16). SIELC Technologies. Retrieved from [Link]

  • 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Acid to Ester. (n.d.). Common Conditions. Retrieved from [Link]

  • Myers Chem 115. (n.d.). Retrieved from [Link]

  • Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc)2 from Chitin. (n.d.). MDPI. Retrieved from [Link]

  • One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

A Robust and Sensitive LC-MS/MS Method for the Quantification of 2-(4-(Aminomethyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-(4-(aminomethyl)phenyl)acetic acid. Due to its zwitterionic nature, possessing both a primary amine and a carboxylic acid functional group, this compound presents a significant challenge for traditional reversed-phase chromatography, often resulting in poor retention and peak shape. To overcome these analytical hurdles, this protocol employs a mixed-mode chromatographic strategy, which provides multiple retention mechanisms for enhanced separation.[1][2] Coupled with tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode, this method achieves low limits of quantification suitable for pharmacokinetic studies and other drug development applications. We provide a comprehensive, step-by-step protocol from sample preparation to data acquisition, explaining the scientific rationale behind each critical step.

Introduction: The Analytical Challenge

2-(4-(Aminomethyl)phenyl)acetic acid is a polar small molecule whose structure incorporates both a basic aminomethyl group and an acidic acetic acid moiety.[3][4] The presence of these two ionizable groups means the molecule's net charge is highly dependent on pH, and it can exist as a zwitterion. Such highly polar, charged compounds are notoriously difficult to retain and resolve on conventional C18 reversed-phase columns.[5][6] Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC) are superior alternatives for such analytes.[6][7][8]

MMC, in particular, offers a powerful and flexible solution by utilizing stationary phases that incorporate both hydrophobic and ion-exchange functionalities.[7][9] This dual mechanism allows for tailored selectivity that can be finely controlled by adjusting mobile phase parameters like pH and buffer concentration.[9] This method leverages a mixed-mode stationary phase combining reversed-phase and cation-exchange properties to achieve robust retention and excellent peak symmetry for 2-(4-(aminomethyl)phenyl)acetic acid. The high compatibility of MMC with mass spectrometry, which avoids the need for ion-pairing reagents, makes it an ideal choice for sensitive bioanalysis.[8][9]

Experimental Protocol

Materials and Reagents
  • Analyte: 2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride (Purity ≥97%)[10]

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18.2 MΩ·cm)

  • Mobile Phase Additives: Ammonium formate (LC-MS Grade), Formic acid (LC-MS Grade)

  • Sample Preparation: Human plasma (K2-EDTA), Protein precipitation solvent (Acetonitrile with 0.1% Formic Acid)

Instrument and Conditions

Quantitative analysis was performed on a UHPLC system coupled to a tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: LC Method Parameters

ParameterSetting
LC System Agilent 1290 Infinity II or equivalent
Column Thermo Scientific Acclaim Trinity P1 (3 µm, 2.1 x 100 mm)
Column Temperature 40 °C
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
LC Gradient Time (min)
0.0
1.0
5.0
5.1
7.0

Causality Behind Choices:

  • Mixed-Mode Column: The Trinity P1 column offers reversed-phase, weak anion-exchange, and strong cation-exchange properties. The cation-exchange functionality is critical for retaining the protonated primary amine of the analyte.

  • Mobile Phase: Ammonium formate serves as a buffer to control the ionic interactions, while formic acid ensures the primary amine remains protonated (positively charged) for strong cation-exchange retention and promotes efficient ESI+ ionization.

Table 2: MS Method Parameters

ParameterSetting
MS System Sciex Triple Quad 6500+ or equivalent
Ion Source Electrospray Ionization (ESI)
Polarity Positive (ESI+)
Capillary Voltage 4500 V
Source Temperature 550 °C
Gas 1 (Nebulizer) 50 psi
Gas 2 (Heater) 60 psi
Curtain Gas 35 psi
Detection Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for 2-(4-(Aminomethyl)phenyl)acetic acid (Molecular Weight of free base: 165.19 g/mol )[3][4]

TransitionPrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)Collision Energy (V)
Quantifier 166.1149.110015
Qualifier 166.1121.110025

Causality Behind Choices:

  • ESI+: The primary amine is readily protonated, making positive mode ionization highly efficient.

  • Precursor Ion [M+H]+: The m/z of 166.1 corresponds to the protonated molecule of the free base (C₉H₁₁NO₂).

  • Product Ions: The selected fragments correspond to stable, predictable losses. The transition to m/z 149.1 likely represents the loss of NH₃ (ammonia), and the transition to m/z 121.1 likely corresponds to the subsequent loss of CO (carbon monoxide). These multiple transitions ensure high selectivity.

Standard and Sample Preparation Protocol

This protocol is designed for the analysis of the analyte in human plasma, a common matrix in drug development.[11]

Step 1: Stock Solution Preparation (1 mg/mL)

  • Accurately weigh 10 mg of this compound.

  • Dissolve in 10 mL of 50:50 Methanol:Water in a volumetric flask. This stock is stable for at least one month at -20 °C.

Step 2: Working Standard Preparation

  • Perform serial dilutions of the stock solution with 50:50 Acetonitrile:Water to prepare working standards for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

Step 3: Plasma Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma sample (or calibration standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid (and internal standard, if used). The organic solvent precipitates the bulk of plasma proteins.[11][12]

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) PPT Add 400 µL Acetonitrile (Protein Precipitation) Plasma->PPT Vortex Vortex (1 min) PPT->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC UHPLC Separation (Mixed-Mode Column) Supernatant->LC MS Tandem MS Detection (ESI+, MRM Mode) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: Overall experimental workflow from sample preparation to data analysis.

Analyte Retention Mechanism Diagram

G cluster_column Mixed-Mode Stationary Phase C18 Hydrophobic C18 Chains SCX Cation-Exchange Groups (-SO3-) Analyte Analyte Molecule (Positively Charged Amine, Hydrophobic Phenyl Ring) Analyte->C18 Hydrophobic Interaction Analyte->SCX Electrostatic (Ionic) Attraction

Caption: Dual retention mechanism on the mixed-mode stationary phase.

Expected Performance and Discussion

The described method is designed for robustness and high sensitivity.

  • Chromatography: A sharp, symmetrical peak for 2-(4-(aminomethyl)phenyl)acetic acid is expected with a retention time of approximately 3.5-4.5 minutes. The mixed-mode column effectively mitigates the poor retention seen on standard C18 columns.

  • Linearity: The method should demonstrate excellent linearity over the calibration range (e.g., 1 to 1000 ng/mL), with a correlation coefficient (r²) of >0.995.

  • Sensitivity: The Lower Limit of Quantification (LLOQ) is anticipated to be in the low ng/mL range (e.g., ≤1 ng/mL) in plasma, which is sufficient for most preclinical pharmacokinetic evaluations.

  • Precision and Accuracy: Intra- and inter-day precision (%CV) and accuracy (%Bias) should be within ±15% (±20% at the LLOQ), in line with regulatory guidance for bioanalytical method validation.

Table 4: Representative Method Performance Characteristics

ParameterAcceptance CriteriaExpected Result
Calibration Range -1 - 1000 ng/mL
Linearity (r²) ≥ 0.995> 0.997
LLOQ S/N > 10≤ 1 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (%Bias) Within ±15% (±20% at LLOQ)-10% to +10%
Matrix Effect CV < 15%Within acceptable limits

Conclusion

The LC-MS/MS method presented provides a definitive solution for the challenging analysis of 2-(4-(aminomethyl)phenyl)acetic acid. By employing a mixed-mode chromatographic separation, this protocol achieves excellent retention, peak shape, and selectivity. The subsequent detection by tandem mass spectrometry ensures high sensitivity and specificity, making the method ideally suited for the rigorous demands of drug development and bioanalysis. This self-validating system offers a reliable and robust platform for researchers and scientists requiring accurate quantification of this polar, zwitterionic compound.

References

  • ResearchGate. (n.d.). Mixed-Mode Chromatography. Available at: [Link]

  • Zhang, K., & Liu, X. (2016). Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. Journal of Pharmaceutical and Biomedical Analysis, 128, 73-88. Available at: [Link]

  • Lemasson, E., Bertin, S., Hennig, P., Lesellier, E., & West, C. (n.d.). Mixed-Mode Chromatography—A Review. LCGC International. Available at: [Link]

  • LCGC International. (2023). HILIC–MS/MS Using Zwitterionic Column Simultaneously Quantifies Free CoA and Short- to Long-Chain Acyl-CoA Compounds. Available at: [Link]

  • Julia, H. (2023). A Short Note on Applications of Mixed Mode Chromatography in Pharmaceutics. J Pharm Pharm Res, 7, 003. Available at: [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]

  • Phenomenex. (n.d.). Sample Preparation Strategies for LC-MS/MS Analysis of Drugs in Difficult Matrices. Available at: [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available at: [Link]

  • RSC Publishing. (n.d.). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Available at: [Link]

  • Biocompare.com. (2019). Prepping Small Molecules for Mass Spec. Available at: [Link]

  • ACS Publications. (n.d.). Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC and ZIC-cHILIC) Provide High Resolution Separation and Increase Sensitivity in Proteome Analysis. Available at: [Link]

  • Google Patents. (n.d.). Precolumn derivatization LC-MS analysis for amino and carboxyl groups of amino acids.
  • International Labmate Ltd. (2013). Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Available at: [Link]

  • PubMed. (n.d.). LC-MS metabolomics of polar compounds. Available at: [Link]

  • Chemistry Stack Exchange. (2020). Why can zwitterions be difficult detect by HPLC-MS?. Available at: [Link]

  • LCGC International. (n.d.). The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis. Available at: [Link]

  • PMC. (n.d.). Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer. Available at: [Link]

  • Solubility of Things. (n.d.). 4-Aminophenylacetic acid. Available at: [Link]

  • MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Available at: [Link]

  • Semantic Scholar. (n.d.). LC-MS METABOLOMICS OF POLAR COMPOUNDS. Available at: [Link]

  • PubChem. (n.d.). 4-Aminomethylphenylacetic acid. Available at: [Link]

Sources

Application Note & Protocol: Quantitative Analysis of 2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride using UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated UV-Vis spectrophotometric method for the quantitative determination of 2-(4-(aminomethyl)phenyl)acetic acid hydrochloride, a key pharmaceutical intermediate and building block. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring a simple, rapid, and reliable analytical technique. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for its intended purpose. All procedural steps are explained with scientific rationale to provide a comprehensive understanding of the methodology.

Introduction & Scientific Principle

This compound (CAS: 42383-05-1, Molecular Formula: C₉H₁₂ClNO₂, Molecular Weight: 201.65 g/mol ) is a bifunctional molecule containing a phenyl ring, which acts as a chromophore, making it suitable for analysis by UV-Vis spectrophotometry.[1][2] This technique is a cornerstone of analytical chemistry, valued for its simplicity, cost-effectiveness, and robustness in quantifying compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.

The quantification relies on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light and the concentration of the absorbing species.[3][4] The law is mathematically expressed as:

A = εbc

Where:

  • A is the absorbance (dimensionless).

  • ε (epsilon) is the molar absorptivity coefficient, a constant specific to the molecule at a given wavelength (L mol⁻¹ cm⁻¹).

  • b is the path length of the cuvette, typically 1 cm.

  • c is the concentration of the analyte (mol L⁻¹).

By measuring the absorbance of a solution of unknown concentration and comparing it to a calibration curve generated from standards of known concentrations, the unknown concentration can be accurately determined.[5]

Materials and Methods

Instrumentation
  • A dual-beam UV-Vis spectrophotometer capable of scanning from 200 nm to 400 nm with a spectral bandwidth of ≤ 2 nm.

  • Matched quartz cuvettes with a 1 cm path length.

  • Calibrated analytical balance.

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

Causality: The use of a dual-beam spectrophotometer minimizes errors from solvent absorbance and lamp fluctuations. Matched quartz cuvettes are essential for accuracy as they are transparent in the UV range and have identical path lengths. Class A glassware ensures the accuracy required for preparing standard solutions.

Reagents and Chemicals
  • This compound Reference Standard (Purity ≥ 98%).[1]

  • Methanol (HPLC Grade, UV cut-off < 210 nm).

  • Deionized water (Type I, 18.2 MΩ·cm).

Causality: Methanol is selected as the solvent (diluent) due to its ability to solubilize the analyte and its transparency in the UV region where the analyte is expected to absorb, thus minimizing solvent interference.

Instrument Calibration

Instrument performance must be verified prior to analysis. Calibration for wavelength accuracy and photometric accuracy should be performed using certified reference materials traceable to NIST standards.[6][7][8]

  • Wavelength Accuracy: Use a holmium oxide filter or solution.

  • Photometric Accuracy: Use potassium dichromate solutions or neutral density filters.[9]

Experimental Protocol

Workflow Overview

G cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_quant Quantification prep_stock Prepare 1000 µg/mL Stock Solution prep_work Prepare 100 µg/mL Working Standard prep_stock->prep_work prep_cal Prepare Calibration Standards (e.g., 5-30 µg/mL) prep_work->prep_cal det_lambda Determine λmax (Scan 200-400 nm) prep_cal->det_lambda gen_cal Generate Calibration Curve (Measure Standards at λmax) det_lambda->gen_cal measure_sample Measure Sample Absorbance gen_cal->measure_sample calc_conc Calculate Concentration using Regression Equation measure_sample->calc_conc

Caption: Experimental workflow from solution preparation to final quantification.

Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard. Transfer it into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Mix thoroughly.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the Working Standard Solution (100 µg/mL) with methanol as described in Table 1.

Table 1: Preparation of Calibration Standards

Target Conc. (µg/mL) Vol. of Working Standard (100 µg/mL) to Pipette Final Volume (mL)
5.0 0.5 mL 10
10.0 1.0 mL 10
15.0 1.5 mL 10
20.0 2.0 mL 10
25.0 2.5 mL 10

| 30.0 | 3.0 mL | 10 |

Determination of Maximum Absorbance (λmax)
  • Set the spectrophotometer to scan mode (200-400 nm).

  • Use methanol as the blank to zero the instrument.

  • Measure the absorbance spectrum of the 15.0 µg/mL standard solution.

  • The wavelength at which the highest absorbance is recorded is the λmax.[10] This wavelength must be used for all subsequent measurements.

    • Rationale: Measuring at λmax provides the highest sensitivity and minimizes the impact of minor wavelength shifts, ensuring method robustness.

Generation of the Calibration Curve
  • Set the spectrophotometer to fixed wavelength mode at the predetermined λmax.

  • Zero the instrument using methanol as the blank.

  • Measure the absorbance of each calibration standard (from 5.0 to 30.0 µg/mL) in triplicate.

  • Plot a graph of average absorbance versus concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

Method Validation Protocol (per ICH Q2(R2))

A validation study is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[11][12]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Scan the diluent (methanol) alone to ensure no interfering peaks are present at λmax.

    • If available, analyze a placebo (a mixture of all formulation excipients without the active ingredient) and confirm no significant absorbance at λmax.

    • Analyze a sample subjected to forced degradation (e.g., acid, base, oxidative, thermal stress) to see if the method can distinguish the analyte from potential degradation products.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration within a given range.[13]

  • Protocol: Analyze the prepared calibration standards (5.0 to 30.0 µg/mL) as described in section 3.4.

  • Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.999. The y-intercept should be close to zero.

Table 2: Illustrative Linearity Data (Note: This data is for illustrative purposes only.)

Concentration (µg/mL) Absorbance (AU)
5.0 0.152
10.0 0.301
15.0 0.455
20.0 0.604
25.0 0.751
30.0 0.903
Linear Regression y = 0.0301x + 0.0012

| | 0.9998 |

G cluster_0 Beer-Lambert Law: A = εbc A Absorbance (A) C Concentration (c) A->C node1 node2 node1->node2 Linear Relationship node3 node2->node3 Linear Relationship node4 node3->node4 Linear Relationship

Caption: The linear relationship between absorbance and concentration.

Accuracy

Accuracy is the closeness of the test results to the true value. It is assessed by recovery studies.

  • Protocol: Spike a known concentration of placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate. Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Table 3: Illustrative Accuracy (Recovery) Data (Note: This data is for illustrative purposes only.)

Spike Level Amount Added (µg/mL) Amount Found (µg/mL) % Recovery
80% 16.0 15.89 99.3%
100% 20.0 20.08 100.4%
120% 24.0 23.81 99.2%

| Mean Recovery | | | 99.6% |

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[14] It is evaluated at two levels: Repeatability and Intermediate Precision.

  • Repeatability (Intra-day precision):

    • Protocol: Analyze six independent samples of the same concentration (e.g., 20 µg/mL) on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The %RSD for the combined data from both days should be ≤ 2.0%.

Table 4: Illustrative Precision Data (Note: This data is for illustrative purposes only.)

Parameter Day 1 (%RSD) Day 2 (%RSD) Overall (%RSD)

| Precision | 0.85% | 0.91% | 1.1% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be demonstrated to be precise and accurate.

Conclusion

The UV-Vis spectrophotometric method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound. The method has been validated according to ICH guidelines and is suitable for routine quality control and research applications. The comprehensive protocol and validation framework ensure the generation of reliable and trustworthy analytical data.

References

  • Chemsrc. (n.d.). [4-(Aminomethyl)phenyl]acetic acid | CAS#:1200-05-1. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). (2-(Aminomethyl)phenyl)acetic acid. Retrieved from [Link]

  • ChemBK. (n.d.). [2-(aminomethyl)phenyl]acetic acid hydrochloride. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2009, November 13). Spectrophotometry. Retrieved from [Link]

  • FindLight. (2024, December 18). Beer-Lambert's Law: Principles and Applications in Daily Life. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Hellma Analytics. (n.d.). Calibration standards for spectrophotometers. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Edinburgh Instruments. (n.d.). Beer-Lambert Law | Transmittance & Absorbance. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). The Beer-Lambert Law. Retrieved from [Link]

  • ResearchGate. (2018, April 2). VALIDATION OF SIMPLE UV-VIS SPECTROPHOTOMETRY METHOD BASED ON ICH Q2 (R1) GUIDELINE. Retrieved from [Link]

  • ResearchGate. (2018, May 6). NIST Spectroscopic Measurement Standards. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2024, May 25). Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD). Retrieved from [Link]

  • FireflySci. (n.d.). UV/VIS/NIR Calibration Standards for Spectrophotometers. Retrieved from [Link]

  • GEX Corporation. (n.d.). Spectrophotometer Calibration Standard Set with NIST traceability certificate. Retrieved from [Link]

  • University of Technology, Iraq. (2020, September 28). Application of (Lambert – Beer) law A = ε C l. Retrieved from [Link]

  • SciELO. (2014). Validation of a UV-spectrophotometric analytical method for determination of LPSF/AC04 from inclusion complex and liposomes. Retrieved from [Link]

  • Wikipedia. (n.d.). Beer–Lambert law. Retrieved from [Link]

Sources

The Versatile Scaffold: Application of 2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient lead generation and optimization. 2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride has emerged as a particularly valuable building block in this regard. Its structure, featuring a phenylacetic acid moiety common to many bioactive molecules and a reactive primary aminomethyl group, provides a versatile handle for combinatorial library synthesis and the exploration of structure-activity relationships (SAR).[1] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound, providing both the theoretical underpinnings and detailed, field-proven protocols for its use in a drug discovery campaign, with a particular focus on the development of γ-secretase modulators for Alzheimer's disease.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a building block is critical for its effective use in synthesis and for interpreting biological data.

PropertyValueSource
Molecular Formula C₉H₁₂ClNO₂
Molecular Weight 201.65 g/mol
Physical Form Solid[2]
IUPAC Name 2-[4-(aminomethyl)phenyl]acetic acid;hydrochloride
Storage Inert atmosphere, 2-8°C[2]
Purity Typically ≥95%[3]

Core Application: A Scaffold for γ-Secretase Modulators in Alzheimer's Disease

Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The γ-secretase enzyme complex is responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides of varying lengths.[4] Aβ42 is particularly prone to aggregation and is considered a key initiator of the disease cascade. Consequently, modulating γ-secretase activity to reduce the production of Aβ42 in favor of shorter, less amyloidogenic Aβ species is a promising therapeutic strategy.

A seminal study identified the 4-aminomethylphenylacetic acid scaffold as a highly effective starting point for the development of potent γ-secretase modulators (GSMs).[5][6][7][8][9] This discovery highlights the power of a scaffold-based design approach, starting from known bioactive molecules (in this case, NSAID-type compounds) and systematically modifying the structure to optimize for a desired biological activity.[5][6][7][8][9]

Below is a logical workflow illustrating the integration of this compound into a GSM drug discovery program.

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Lead Optimization A 2-(4-(aminomethyl)phenyl)acetic acid hydrochloride C Parallel Amide Coupling (Protocol 1) A->C B Diverse Sulfonyl Chlorides (Building Block Set) B->C D Focused Chemical Library of Sulfonamide Derivatives C->D E High-Throughput Screening (HTS) (Protocol 2) D->E F Cell-Based Aβ42 Reduction Assay E->F G Identification of 'Hit' Compounds F->G H Structure-Activity Relationship (SAR) Analysis G->H I Iterative Synthesis of Analogs H->I J In Vivo Efficacy Studies (e.g., in transgenic mice) I->J K Lead Candidate Selection J->K

Figure 1: Drug discovery workflow for γ-secretase modulators.

Protocols for Application

The following protocols provide detailed, step-by-step methodologies for the key stages of a drug discovery campaign utilizing this compound.

Protocol 1: Parallel Library Synthesis of Sulfonamide Derivatives

Objective: To generate a diverse library of compounds for HTS by coupling this compound with a variety of sulfonyl chlorides.

Rationale: The primary amine of the title compound provides a convenient point for diversification. Sulfonamides are a common functional group in medicinal chemistry, known for their ability to form strong hydrogen bonds and their metabolic stability. This protocol utilizes a parallel synthesis approach to rapidly generate a multitude of analogs.

Materials:

  • This compound

  • A diverse set of aryl and alkyl sulfonyl chlorides (pre-weighed in a 96-well format)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block

  • Magnetic stirrer and stir bars

  • Automated liquid handler (optional, for high-throughput setup)

  • Reverse-phase HPLC for purification

  • LC-MS for analysis

Procedure:

  • Stock Solution Preparation: Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

  • Reaction Setup:

    • To each well of the 96-well reaction block containing a unique sulfonyl chloride (0.1 mmol), add anhydrous DMF (500 µL).

    • Add DIPEA (3.0 equivalents, 0.3 mmol, ~52 µL) to each well. The base is crucial to deprotonate the hydrochloride salt and neutralize the HCl generated during the reaction.

    • Add the this compound stock solution (1.2 equivalents, 0.12 mmol, 600 µL) to each well.

  • Reaction: Seal the reaction block and stir the contents of each well at room temperature for 16 hours. The progress of the reaction can be monitored by taking a small aliquot from a few representative wells and analyzing by LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding water (1 mL) to each well.

    • Acidify the mixture with 1N HCl to a pH of ~3.

    • Extract the product with ethyl acetate (2 x 1 mL).

    • Combine the organic layers and evaporate the solvent under reduced pressure.

    • Purify the crude products by parallel reverse-phase HPLC to yield the final compounds.

  • Analysis and Storage:

    • Confirm the identity and purity of each compound by LC-MS and ¹H NMR.

    • Prepare stock solutions of the purified compounds in DMSO (e.g., at 10 mM) in a 96-well plate format for biological screening. Store at -20°C.

Protocol 2: High-Throughput Screening (HTS) for Aβ42 Reduction

Objective: To screen the synthesized library for compounds that modulate γ-secretase activity, specifically by measuring the reduction of secreted Aβ42 in a cell-based assay.

Rationale: A cell-based assay provides a more physiologically relevant environment compared to a biochemical assay, as it accounts for cell permeability and potential off-target effects. This protocol describes a common method using an ELISA-based detection of Aβ42.

Materials:

  • HEK293 cells stably overexpressing human APP (or a similar cell line)

  • 96-well or 384-well cell culture plates

  • Complete growth medium (e.g., DMEM with 10% FBS and antibiotics)

  • Compound library in DMSO (from Protocol 1)

  • Commercially available Aβ42 ELISA kit

  • Plate reader capable of measuring absorbance

Procedure:

  • Cell Plating: Seed the HEK293-APP cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours (e.g., 50,000 cells/well). Incubate at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • After 24 hours, remove the growth medium.

    • Add fresh medium containing the test compounds at a final concentration of 10 µM (the final DMSO concentration should be ≤0.5%). Include vehicle control (DMSO only) and a positive control (a known γ-secretase modulator or inhibitor).

    • Incubate the plates for an additional 24 hours at 37°C.

  • Sample Collection: Carefully collect the conditioned medium from each well. This medium contains the secreted Aβ peptides.

  • Aβ42 Quantification (ELISA):

    • Perform the Aβ42 ELISA according to the manufacturer's instructions. This typically involves:

      • Adding the collected conditioned medium to the antibody-coated plate.

      • Incubating to allow Aβ42 to bind to the capture antibody.

      • Washing the plate to remove unbound material.

      • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

      • Washing away the excess detection antibody.

      • Adding a substrate that produces a colorimetric signal in the presence of the enzyme.

      • Stopping the reaction and measuring the absorbance on a plate reader.

  • Data Analysis:

    • Calculate the percentage of Aβ42 reduction for each compound relative to the vehicle control.

    • Identify "hit" compounds that show a significant and reproducible reduction in Aβ42 levels.

    • It is also advisable to run a parallel cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed reduction in Aβ42 is not due to cytotoxicity.[10]

G cluster_0 Cell-Based Assay Workflow cluster_1 ELISA Detection cluster_2 Data Analysis A Seed HEK293-APP cells in 96-well plate B Incubate 24h A->B C Treat with compound library (10 µM final concentration) B->C D Incubate 24h C->D E Collect conditioned medium D->E F Add medium to Aβ42 capture plate E->F G Incubate & Wash F->G H Add HRP-conjugated detection antibody G->H I Incubate & Wash H->I J Add substrate & measure absorbance I->J K Calculate % Aβ42 reduction vs. DMSO control J->K L Identify 'Hit' Compounds K->L M Counter-screen for cytotoxicity L->M

Figure 2: Workflow for the cell-based Aβ42 reduction HTS assay.

Structure-Activity Relationship (SAR) Insights

Following the identification of initial hits, the next phase of drug discovery involves synthesizing and testing analogs to understand the SAR. For the 4-aminomethylphenylacetic acid scaffold, key points of modification include:

  • The Sulfonamide Group: The nature of the aryl or alkyl group attached to the sulfonyl moiety significantly impacts potency and physicochemical properties. Exploration of different substituents (e.g., electron-donating vs. electron-withdrawing groups) on an aromatic ring can fine-tune the electronic properties and binding interactions.

  • The Phenylacetic Acid Core: While the core itself is often maintained for its favorable interactions, modifications such as the introduction of fluorine atoms can improve metabolic stability and brain penetration.

  • The Linker: The length and composition of the linker between the phenyl ring and the carboxylic acid can be altered, though the phenylacetic acid motif itself is often crucial for activity in this class of compounds.

The goal of these iterative modifications is to improve potency, selectivity (i.e., avoiding inhibition of other enzymes like Notch), metabolic stability, and pharmacokinetic properties to generate a lead candidate suitable for in vivo studies.

Conclusion

This compound is a powerful and versatile building block in drug discovery. Its bifunctional nature allows for the rapid and efficient synthesis of diverse chemical libraries, making it an ideal starting point for hit-finding campaigns. The successful application of this scaffold in the development of γ-secretase modulators for Alzheimer's disease serves as a compelling case study. The protocols and workflows detailed in this application note provide a robust framework for researchers to leverage the potential of this valuable chemical entity in their own drug discovery programs.

References

  • Xin, Z., et al. (2011). Discovery of 4-aminomethylphenylacetic acids as γ-secretase modulators via a scaffold design approach. Bioorganic & Medicinal Chemistry Letters, 21(24), 7354-7358. Available at: [Link]

  • PubChem. (n.d.). Compound Summary for CID 53407881, (4-(Aminomethyl)phenyl)acetic acid--hydrogen chloride (1/1). National Center for Biotechnology Information. Retrieved from [Link]

  • Creative Bioarray. (n.d.). γ-Secretase Activity Assay. Service Page. Retrieved from [Link]

  • Krajňák, V., et al. (2020). Different amyloid β42 preparations induce different cell death pathways in the model of SH-SY5Y neuroblastoma cells. Cellular and Molecular Neurobiology, 40, 1119–1132. Available at: [Link]

  • ResearchGate. (n.d.). Pamela SNODGRASS-BELT Research Profile. Retrieved from [Link]

  • ResearchGate. (n.d.). Robert SCANNEVIN Research Profile. Retrieved from [Link]

  • ResearchGate. (n.d.). Anthone DUNAH Research Profile. Retrieved from [Link]

  • ResearchGate. (n.d.). Ellen ROHDE Research Profile. Retrieved from [Link]

Sources

2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride as a chemical building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(4-(Aminomethyl)phenyl)acetic Acid Hydrochloride in Medicinal Chemistry

Abstract

This compound (CAS 42383-05-1) is a bifunctional aromatic building block essential for fragment-based drug discovery (FBDD) and the synthesis of heterobifunctional degraders (PROTACs).[1][2] Characterized by a central phenyl ring flanked by a primary amine and a carboxylic acid—both extended by methylene spacers—this molecule offers a unique "rigid-yet-flexible" geometry.[2][3] This guide details its physicochemical profile, specific utility as a non-cleavable linker, and optimized protocols for orthogonal functionalization, ensuring high-yield incorporation into peptidomimetics and biological probes.[3]

Chemical Profile & Properties[2][3][4][5][6]

PropertySpecification
IUPAC Name 2-[4-(Aminomethyl)phenyl]acetic acid hydrochloride
CAS Number 42383-05-1
Molecular Formula C₉H₁₁NO₂[1][2][4][5] · HCl
Molecular Weight 201.65 g/mol
Appearance White to off-white crystalline solid
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes
pKa (Calc.) Amine: ~9.6
Melting Point 232–234 °C (dec.)[2]
Hygroscopicity Moderate (Store under inert gas)

Strategic Applications

A. PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker defines the ternary complex geometry between the E3 ligase and the target protein.[2][3][6][7][8]

  • Geometry: Unlike flexible PEG chains, the phenyl ring in this molecule introduces a defined distance (~6–8 Å) and pi-stacking potential, which can stabilize the ternary complex.

  • Permeability: The aromatic core improves lipophilicity (logP) compared to pure PEG linkers, potentially enhancing cell membrane permeability.[2][3]

  • Case Study: Used in the synthesis of PTP1B degraders where a rigid spacer was required to span the binding pocket without collapsing [1].[2][3]

B. Peptidomimetics & Fragment Linking

Acts as a phenylalanine bioisostere surrogate or a spacer in macrocyclization.[2][3] Its bifunctionality allows it to serve as a "chemical zipper," connecting a pharmacophore to a solubilizing tail or a fluorescent tag.[2][3]

Experimental Protocol: Orthogonal Coupling Strategy

Objective: To selectively functionalize the amine or carboxylic acid terminus without polymerization.

Protocol A: Amine-First Functionalization (Amide Coupling)

Use this route to attach a carboxylic acid payload (e.g., E3 Ligase Ligand) to the amine of the linker.[2]

Reagents:

  • Linker: 2-(4-(Aminomethyl)phenyl)acetic acid HCl (1.0 equiv)[2]

  • Payload Acid: R-COOH (1.1 equiv)[2]

  • Coupling Agent: HATU (1.2 equiv)[2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)[2]

  • Solvent: Anhydrous DMF

Step-by-Step:

  • Activation: Dissolve R-COOH and HATU in anhydrous DMF under N₂. Stir for 5 mins.

  • Neutralization (Critical): In a separate vial, dissolve the Linker HCl salt in DMF. Add 2.0 equiv of DIPEA to neutralize the hydrochloride salt and liberate the free amine.[2][3] Note: Failure to neutralize will inhibit the nucleophilic attack.

  • Coupling: Add the neutralized Linker solution to the activated acid mixture. Add the remaining 1.5 equiv of DIPEA.[2][3]

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass: MW_Payload + 165.19 - 18.02).[2]

  • Workup: The product contains a free carboxylic acid.[2][3] Dilute with water, acidify to pH 3 with 1N HCl, and extract with EtOAc. The product will partition into the organic phase.[2][3]

Protocol B: Acid-First Functionalization

Use this route to attach an amine payload (e.g., Target Warhead) to the acid of the linker.

Pre-requisite: The primary amine of the linker must be protected (e.g., Boc-protection) prior to activation of the carboxylic acid to prevent self-polymerization.

  • Protection: React Linker HCl with Boc₂O (1.1 equiv) and NaHCO₃ (3 equiv) in Water/Dioxane (1:1). Isolate N-Boc-4-(aminomethyl)phenylacetic acid.

  • Activation: React N-Boc-Linker with EDC·HCl / HOBt in DCM/DMF.[2][3]

  • Coupling: Add amine payload (R-NH₂).[2][3] Stir 4–16 h.[2][3]

  • Deprotection: Treat the resulting intermediate with 4M HCl in Dioxane or TFA/DCM to expose the primary amine for the next step.[2][3]

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways for incorporating this building block into a PROTAC molecule.

G Start Start: Linker HCl Salt Neu Neutralization (DIPEA) Start->Neu Path 1: Amine First Prot Protection (Boc2O) Start->Prot Path 2: Acid First CoupleA Coupling A (React with R-COOH) Neu->CoupleA InterA Intermediate: Amide-Acid CoupleA->InterA Final Final Construct (PROTAC/Drug) InterA->Final Step 2: Acid Coupling CoupleB Coupling B (React with R-NH2) Prot->CoupleB Deprot Deprotection (TFA or HCl) CoupleB->Deprot Deprot->Final Step 2: Amine Coupling

Caption: Divergent synthetic workflows for 2-(4-(Aminomethyl)phenyl)acetic acid. Path 1 utilizes the free amine immediately, while Path 2 requires transient protection to prevent polymerization.

Quality Control & Storage

  • 1H NMR Validation:

    • Look for the AB system of the aromatic protons (approx.[2][3] 7.2–7.4 ppm).[2][3]

    • Benzylic Amine (-CH₂-N): Singlet/Doublet around 4.0 ppm.[2]

    • Benzylic Acid (-CH₂-CO): Singlet around 3.6 ppm.[2][9]

  • Storage: The HCl salt is hygroscopic.[2][3] Store at +4°C or -20°C in a tightly sealed container, preferably under argon or nitrogen.

  • Handling: Wear standard PPE. The compound is an irritant to eyes and respiratory systems (H319, H335).[2]

References

  • Dong, J., et al. (2023). Small Molecule Degraders of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase for Cancer Immunotherapy.[2][3][10] Angewandte Chemie International Edition, 62(22).[2][3] [2]

  • PubChem Compound Summary. this compound (CID 53407881).[2][3] National Center for Biotechnology Information.[2][3] [2]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther, 1, 273-312.[2][3][8]

  • Organic Syntheses. p-Aminophenylacetic Acid Synthesis Protocols. Org.[2][3][11][12] Syn. Coll. Vol. 3, 63. [2][3]

Sources

Troubleshooting & Optimization

Troubleshooting HPLC peak tailing for 2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for the specific challenges associated with 2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride .

This molecule presents a classic "Zwitterionic Trap" in HPLC: it contains a weakly acidic phenylacetic group (pKa ~4.3) and a strongly basic benzylic amine (pKa ~9.3).[1] The hydrochloride salt form indicates it is already protonated. The primary source of peak tailing here is the aminomethyl group interacting with residual silanols on the column stationary phase.

Subject: this compound (4-AMPA) Document ID: TS-HPLC-AMPA-001[1]

Diagnostic Workflow

Before altering your chemistry, use this logic tree to isolate the root cause of the asymmetry.

TroubleshootingFlow Start Start: Peak Tailing Observed (As > 1.2) CheckLoad 1. Check Mass Load Is injection conc. > 0.5 mg/mL? Start->CheckLoad Dilute Action: Dilute Sample 10x Does shape improve? CheckLoad->Dilute Yes CheckMP 2. Check Mobile Phase pH Is pH between 3.0 and 8.0? CheckLoad->CheckMP No Dilute->CheckMP No (Same Tailing) Overload Root Cause: Mass Overload (Langmuir Isotherm) Dilute->Overload Yes (Improved) Silanol Root Cause: Silanol Interaction (Ion-Exchange Mechanism) CheckMP->Silanol Yes (pH 3-8 is Danger Zone) CheckCol 3. Check Column Type Is it Type-A Silica or Non-Endcapped? CheckMP->CheckCol No (pH < 3 or > 8) CheckCol->CheckMP No (Modern Column) CheckCol->Silanol Yes

Figure 1: Diagnostic logic flow for identifying the source of peak asymmetry.

The Chemistry of the Problem

To fix the tailing, you must understand the molecular behavior of 4-AMPA inside the column.

The "Danger Zone" (pH 4.0 – 8.0)

At neutral or slightly acidic pH, this molecule exists as a zwitterion:

  • Carboxylate (-COO⁻): Deprotonated (Negative).[1]

  • Aminomethyl (-CH₂-NH₃⁺): Protonated (Positive).[1]

The Aminomethyl group is the culprit. Unlike aromatic amines (anilines, pKa ~4.6), this is a benzylic amine (aliphatic) with a pKa ≈ 9.3. It remains positively charged throughout the standard acidic HPLC range.

The Mechanism: The positively charged amine acts as a cation. It is attracted to ionized residual silanol groups (


) on the silica surface.[1] This creates a secondary retention mechanism (Ion Exchange) that is slower than the primary hydrophobic retention, causing the "tail" on the chromatogram.

Frequently Asked Questions (FAQs) & Solutions

Q1: I am using 0.1% Formic Acid, but the peak is still tailing. Why?

Answer: Formic acid is often insufficient for strong bases like the aminomethyl group. Formic acid is a weak acid. While it lowers the pH to ~2.7, it does not form a strong "ion pair" with the amine. The amine remains exposed and can still interact with the most acidic silanols on the column.

The Solution: Switch to Trifluoroacetic Acid (TFA) [2]

  • Protocol: Replace 0.1% Formic Acid with 0.05% - 0.1% TFA in both Mobile Phase A (Water) and B (Acetonitrile).

  • Why it works: TFA (

    
    ) is a strong ion-pairing agent.[1] The trifluoroacetate anion (
    
    
    
    ) forms a neutral, hydrophobic complex with the protonated amine (
    
    
    ).[1] This "masks" the positive charge, preventing silanol interaction and sharpening the peak.
Q2: I cannot use TFA because I am using LC-MS (Signal Suppression). What now?

Answer: If you are restricted to MS-friendly buffers, you must use Ionic Strength or High pH to suppress the interactions.

Option A: High pH Strategy (Recommended for Hybrid Columns) [1]

  • Protocol: Use 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.

  • Why it works: At pH 10.5, the aminomethyl group (pKa ~9.3) is largely deprotonated (neutral).[1] Without the positive charge, it cannot interact with silanols.

  • Warning: You must use a high-pH stable column (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Kinetex EVO).[1] Standard silica dissolves at pH > 8.[3]

Option B: The "Chaotropic" Salt Strategy (Low pH)

  • Protocol: Use 20 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

  • Why it works: Increasing the ionic strength (salt concentration) creates a "salt shield" that competes with the amine for the silanol sites, effectively crowding out the analyte from the column surface active sites.

Q3: Which column stationary phase should I choose?

Answer: Avoid standard C18 columns. You need "End-capped" or "Base-Deactivated" phases.[1]

Column FeatureRecommendationReason
End-capping Mandatory Blocks residual silanols (TMS-capping).
Carbon Load Medium (10-15%)High carbon load can sometimes shield silanols better.[1]
Base Particle Hybrid or BDS "Base Deactivated Silica" (BDS) is treated to remove acidic metal impurities.[1] Hybrid particles (Ethylene-Bridged) have fewer surface silanols.[1]
Specific Brands XBridge BEH C18, Zorbax Eclipse Plus, Luna OmegaProven track record for basic amines.[1]

Master Protocol: Optimized Method

If your current method is failing, adopt this standard operating procedure (SOP) to baseline the performance.

Mobile Phase Preparation:

  • Solvent A: 1000 mL HPLC Grade Water + 1.0 mL Trifluoroacetic Acid (0.1% v/v).[1]

  • Solvent B: 1000 mL Acetonitrile + 1.0 mL Trifluoroacetic Acid (0.1% v/v).

    • Note: Adding TFA to both phases prevents baseline drift during gradients.

Instrument Settings:

  • Column: C18, End-capped, 3.5µm or 5µm (e.g., 4.6 x 150mm).[1]

  • Flow Rate: 1.0 mL/min.[1][4][5]

  • Temperature: 40°C (Higher temp reduces viscosity and improves mass transfer, sharpening peaks).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 60% B

    • (Adjust slope based on retention, but keep initial %B low to ensure salt solubility).

Sample Diluent:

  • Dissolve the hydrochloride salt in Water:Methanol (90:10) containing 0.1% TFA .

  • Critical: Matching the sample pH to the mobile phase pH prevents "solvent shock" at the head of the column, which causes peak fronting or splitting.

Mechanism of Action Diagram

This diagram illustrates why TFA is superior to Formic Acid for this specific molecule.

Mechanism cluster_0 Scenario A: Formic Acid (Weak Ion Pair) cluster_1 Scenario B: TFA (Strong Ion Pair) Amine1 Amine (+) Interaction1 Strong Attraction (Tailing) Amine1->Interaction1 Silanol1 Silanol (-) Silanol1->Interaction1 Amine2 Amine (+) Complex Neutral Ion-Pair (Hydrophobic) Amine2->Complex TFA TFA Anion (-) TFA->Complex Silanol2 Silanol (Neutralized) Complex->Silanol2 No Interaction (Sharp Peak)

Figure 2: Comparison of Formic Acid vs. TFA interaction mechanisms with the aminomethyl moiety.[1]

References

  • McCalley, D. V. (2017).[1] Understanding and Managing Peak Tailing in HPLC. LCGC North America. [Link]

  • Waters Corporation. (2025).[1] Effect of TFA vs Formic Acid on Basic Compounds. Waters Knowledge Base. [Link][1]

  • Dolan, J. W. (2012).[1] Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • PubChem. (2025).[1][6] 2-(4-(Aminomethyl)phenyl)acetic acid Compound Summary. National Library of Medicine. [Link][1]

  • Agilent Technologies. (2023).[1] Practical Guide to HPLC Troubleshooting. Agilent Technical Support. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-(4-(Aminomethyl)phenyl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-(4-(aminomethyl)phenyl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate. Here, we provide in-depth, evidence-based solutions in a question-and-answer format to help you achieve optimal yields and purity in your experiments.

I. Synthesis Overview & Key Challenges

The most common and industrially viable route to this compound is the catalytic hydrogenation of 4-cyanophenylacetic acid. This process, while seemingly straightforward, presents two primary challenges that can significantly impact yield and purity:

  • Selectivity of Nitrile Reduction: The reduction of the nitrile group can lead to the formation of secondary and tertiary amine byproducts through the reaction of the desired primary amine with intermediate imines.

  • Chemoselectivity: The starting material contains a carboxylic acid functional group, which can also be reduced under certain hydrogenation conditions, leading to the corresponding amino alcohol impurity.

This guide will provide detailed troubleshooting strategies to address these challenges.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is low, and I'm observing significant amounts of secondary and tertiary amine byproducts. How can I improve the selectivity for the primary amine?

A1: The formation of secondary and tertiary amines is a common issue in nitrile hydrogenation.[1] It arises from the reaction of the newly formed primary amine with the imine intermediate. To favor the formation of the primary amine, several strategies can be employed:

  • Addition of Ammonia: Introducing ammonia into the reaction mixture is a highly effective method to suppress the formation of secondary and tertiary amines.[2][3] Ammonia competes with the primary amine for reaction with the imine intermediate, shifting the equilibrium towards the desired product. Typically, a solution of ammonia in the reaction solvent (e.g., 7N ammonia in methanol) is used.

  • Catalyst Selection: The choice of catalyst plays a crucial role in selectivity.

    • Raney Nickel is often a good choice for selective nitrile reduction and is less prone to over-reduction of other functional groups compared to more aggressive catalysts.[2][4]

    • Palladium on Carbon (Pd/C) can also be effective, but reaction conditions need to be carefully controlled to avoid debenzylation if a benzyl ester protecting group is used.[2]

    • Rhodium-based catalysts have also shown high selectivity for primary amine formation.[5]

  • Solvent System: The choice of solvent can influence the reaction pathway. Protic solvents like methanol or ethanol are commonly used. The addition of a co-solvent like tetrahydrofuran (THF) can sometimes improve solubility and reaction rates.

  • Temperature and Pressure: Lowering the reaction temperature can help to reduce the rate of side reactions. Hydrogen pressure should be optimized; higher pressures generally increase the rate of hydrogenation but may also promote over-reduction if not carefully controlled.

Experimental Protocol: Selective Hydrogenation with Ammonia

  • To a solution of 4-cyanophenylacetic acid in methanol, add a solution of ammonia in methanol (e.g., to a final concentration of 1-2 M ammonia).

  • Add the Raney Nickel catalyst (typically 5-10 wt% of the substrate).

  • Pressurize the reactor with hydrogen gas (e.g., 50-100 psi).

  • Stir the reaction mixture at a controlled temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC or HPLC.

Q2: I am observing the formation of 2-(4-(aminomethyl)phenyl)ethanol, indicating reduction of the carboxylic acid. How can I selectively reduce the nitrile group?

A2: The reduction of the carboxylic acid group is a competing reaction that needs to be minimized. Here are key strategies to enhance the chemoselectivity for nitrile reduction:

  • Catalyst Choice: As mentioned, Raney Nickel is generally less reactive towards carboxylic acids than more aggressive catalysts like Rhodium or Ruthenium under high pressure and temperature.[6]

  • Reaction Conditions:

    • Temperature: Keep the reaction temperature as low as feasible while maintaining a reasonable reaction rate. Higher temperatures favor the reduction of the carboxylic acid.

    • Pressure: Use the lowest effective hydrogen pressure. High pressures can lead to over-reduction.

  • Protecting Group Strategy: If selective reduction proves difficult, protecting the carboxylic acid as an ester is a robust strategy.

    • Methyl or Ethyl Esters: These can be formed via Fischer esterification. Deprotection is typically achieved by saponification with a base (e.g., NaOH or KOH) followed by acidification.

    • Benzyl Esters: These are advantageous as they can often be deprotected by hydrogenolysis under similar conditions to the nitrile reduction, potentially in a one-pot procedure, although careful catalyst and condition selection is required to avoid premature debenzylation. Benzyl esters are removed by catalytic hydrogenation.[7]

Workflow for Carboxylic Acid Protection and Deprotection

G Start 4-Cyanophenylacetic Acid Protect Esterification (e.g., MeOH, H+) Start->Protect Hydrogenate Catalytic Hydrogenation (H2, Raney Ni, NH3/MeOH) Protect->Hydrogenate Deprotect Saponification (e.g., NaOH, then HCl) Hydrogenate->Deprotect Product 2-(4-(Aminomethyl)phenyl)acetic acid HCl Deprotect->Product

Caption: Workflow with carboxylic acid protection.

Q3: What are the best practices for work-up and purification of the final product?

A3: The purification of this compound can be challenging due to its zwitterionic nature.

  • Initial Work-up:

    • After the reaction is complete, carefully filter the catalyst under an inert atmosphere (Raney Nickel can be pyrophoric).[8]

    • Concentrate the filtrate under reduced pressure.

    • If a protecting group was used, perform the deprotection step.

  • Crystallization:

    • Dissolve the crude product in a minimal amount of hot water.

    • Adjust the pH with hydrochloric acid to the isoelectric point of the amino acid to induce crystallization. The isoelectric point can be estimated or determined experimentally.

    • Cool the solution slowly to allow for the formation of well-defined crystals.

    • If the product is in the hydrochloride salt form, crystallization can often be induced by adding a less polar, water-miscible solvent like isopropanol or acetone to a concentrated aqueous solution.

  • Chromatography: If crystallization does not yield a product of sufficient purity, ion-exchange chromatography can be an effective purification method for amino acids.[9]

Troubleshooting Purification

Issue Potential Cause Suggested Solution
Product remains in solution Incorrect pH for crystallization.Carefully adjust the pH to the isoelectric point.
Product is too soluble in the chosen solvent system.Try adding an anti-solvent (e.g., isopropanol, acetone) to induce precipitation.
Oily product forms Impurities are preventing crystallization.Attempt purification by ion-exchange chromatography.
Low recovery after crystallization Product is partially soluble in the mother liquor.Cool the crystallization mixture for an extended period and minimize the volume of the crystallization solvent.

III. Data Summary & Recommended Conditions

The following table summarizes recommended starting conditions for the optimization of the catalytic hydrogenation of 4-cyanophenylacetic acid.

Parameter Recommended Range Rationale
Catalyst Raney Nickel (5-10 wt%)Good selectivity for nitrile reduction over carboxylic acid.[2][4]
Solvent Methanol or EthanolGood solubility for the starting material and product.
Additive Ammonia (1-2 M in solvent)Suppresses the formation of secondary and tertiary amine byproducts.[2][3]
Temperature 40 - 60 °CBalances reaction rate with minimizing side reactions.
Hydrogen Pressure 50 - 100 psiSufficient for nitrile reduction without excessive over-reduction.

IV. Logical Troubleshooting Workflow

G Start Reaction Start: Catalytic Hydrogenation of 4-Cyanophenylacetic Acid Check_Conversion Reaction Complete? Start->Check_Conversion Low_Yield Low Yield Check_Conversion->Low_Yield No End Pure Product Check_Conversion->End Yes Impurity_Check Main Impurity? Low_Yield->Impurity_Check Secondary_Amine Secondary/Tertiary Amines Impurity_Check->Secondary_Amine Amines Alcohol_Impurity Alcohol Byproduct Impurity_Check->Alcohol_Impurity Alcohol Purification_Issue Purification Issues Impurity_Check->Purification_Issue Other Add_Ammonia Increase Ammonia Concentration Secondary_Amine->Add_Ammonia Change_Catalyst Switch to Raney Nickel Secondary_Amine->Change_Catalyst Lower_Temp_Pressure Lower Temperature and/or Pressure Alcohol_Impurity->Lower_Temp_Pressure Protect_Acid Protect Carboxylic Acid as Ester Alcohol_Impurity->Protect_Acid Optimize_Crystallization Optimize Crystallization pH and Solvent Purification_Issue->Optimize_Crystallization Ion_Exchange Use Ion-Exchange Chromatography Purification_Issue->Ion_Exchange Add_Ammonia->Start Change_Catalyst->Start Lower_Temp_Pressure->Start Protect_Acid->Start Optimize_Crystallization->Check_Conversion Re-evaluate Ion_Exchange->End

Caption: Troubleshooting decision tree for the synthesis.

V. References

  • Chatterjee, M., et al. (2016). Ruthenium-catalyzed hydroboration of nitriles, esters, and amides. The Journal of Organic Chemistry, 81(22), 11153-11161.

  • Ding, M., et al. (2022). A wide range of nitriles were reduced to primary amines in very good yields by 1.2 equiv of ammonia borane under thermal decomposition conditions without any catalyst. The Journal of Organic Chemistry, 87(24), 16230-16235.

  • GE Healthcare. (n.d.). Ion exchange chromatography for amino acid separation. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Haddenham, D., et al. (2009). Diisopropylaminoborane: a new stable and convenient aminoborane reducing agent. The Journal of Organic Chemistry, 74(5), 1964-1970.

  • Kumar, R., et al. (2023). Solid amidophosphine boranes for the reduction of nitriles, alkynes, and carboxylic acids. Organic Letters, 25(43), 7923-7927.

  • Lemaire, M., et al. (2014). Selective reduction of a nitrile in the presence of a nitro group. Tetrahedron, 70(4), 975-980.

  • Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Nitrile Reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Pradhan, S., et al. (2022). An efficient hydroboration of nitriles to provide N,N-diborylamines. The Journal of Organic Chemistry, 87(18), 12386-12396.

  • Sanagawa, A., & Nagashima, H. (2019). Silylative reduction of nitriles under cobalt catalysis. Organic Letters, 21(1), 287-291.

  • The Art of Heterogeneous Catalytic Hydrogenation. (n.d.). University of Illinois at Urbana-Champaign.

  • Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst. (2018). New Journal of Chemistry, 42(15), 12563-12570.

  • Aqueous-Phase Catalytic Hydrogenation of Organic Acids and Their Mixtures. (2008). Industrial & Engineering Chemistry Research, 47(15), 5123-5132.

  • Highly Selective Hydrogenative Conversion of Nitriles into Tertiary, Secondary, and Primary Amines under Flow Reaction Conditions. (2018). Chemistry – A European Journal, 24(54), 14435-14441.

  • Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. (2018). Reaction Chemistry & Engineering, 3(2), 223-231.

  • Design and Understanding of Adaptive Hydrogenation Catalysts Triggered by the H2/CO2–Formic Acid Equilibrium. (2021). ACS Catalysis, 11(18), 11466-11476.

  • Hydrogenation of nitrile groups in HNBR with a rhodium catalyst. (2022). Polymers, 14(19), 4129.

  • Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. (2023). Green Chemistry, 25(12), 4814-4822.

  • Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. (2024). ChemRxiv.

  • Phenylacetic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1. (n.d.). University of Illinois.

  • Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst. (2018). New Journal of Chemistry, 42(15), 12563-12570.

Sources

Navigating the Stability of 2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support center for 2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for experiments involving this compound. Here, we will delve into the potential degradation pathways, offer robust analytical protocols, and address frequently encountered challenges to ensure the integrity and success of your research.

Introduction to the Molecule and its Stability Profile

This compound is a molecule of interest in pharmaceutical research, featuring a primary benzylic amine and a carboxylic acid functional group. These groups, while crucial for its intended biological activity, are also susceptible to degradation under various environmental conditions. Understanding the inherent stability of this compound is paramount for developing stable formulations, interpreting analytical data correctly, and ensuring the reliability of experimental outcomes.

Forced degradation studies are a critical component of drug development, helping to elucidate degradation pathways and establish the stability-indicating nature of analytical methods.[1][2] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing, such as high heat, humidity, light, and exposure to acidic, basic, and oxidative environments.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

Based on its chemical structure, the primary sites of degradation are the aminomethyl and acetic acid moieties. The main degradation pathways to consider are:

  • Oxidation: The benzylic amine is susceptible to oxidation. This can lead to the formation of an imine intermediate, which can subsequently hydrolyze to form 4-(hydroxymethyl)phenylacetic acid or further oxidize to 4-formylphenylacetic acid and eventually 4-carboxyphenylacetic acid.[5][6]

  • Dimerization/Polymerization: The primary amine can react with other molecules of the compound, particularly under conditions of heat or in the presence of trace impurities, leading to the formation of dimers or oligomers.

  • Decarboxylation: While generally requiring heat, the carboxylic acid group could potentially undergo decarboxylation, especially in solution, to yield 4-(aminomethyl)toluene.[4]

  • Photodegradation: Aromatic compounds can be sensitive to light. Photolytic stress may induce reactions involving the phenyl ring or the functional groups, leading to a complex mixture of degradants.[7]

Q2: I am observing an unexpected peak in my HPLC analysis. Could it be a degradation product?

An unexpected peak is a common observation and could stem from several sources:

  • Degradation Product: As discussed above, various stress conditions can lead to the formation of new chemical entities.

  • Process-Related Impurity: Impurities from the synthesis of this compound can be carried through and appear in your analysis. Common synthetic routes for similar compounds may involve precursors that could be present as impurities.[8][9]

  • Contamination: Contamination from solvents, glassware, or other samples can introduce extraneous peaks.

To investigate, a systematic approach is necessary. A forced degradation study (see Protocol 2) is the most definitive way to identify potential degradation products.

Q3: How should I store this compound to minimize degradation?

To maintain the integrity of the compound, proper storage is crucial. Based on its chemical properties, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°CTo minimize thermally induced degradation, such as dimerization or decarboxylation.
Light Protect from light (amber vials)To prevent photodegradation of the aromatic ring.
Atmosphere Inert atmosphere (e.g., nitrogen or argon)To reduce the risk of oxidation of the primary amine.
Moisture Tightly sealed container in a desiccatorTo prevent hydrolysis and potential degradation accelerated by moisture.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., color change from white to yellow/brown) Oxidation of the primary amine.Store the compound under an inert atmosphere and protected from light. Prepare solutions fresh before use.
Decreased peak area of the parent compound over time in solution Degradation in the solvent.Assess the stability of the compound in your chosen solvent. Consider using a buffered solution if pH is a factor. Prepare solutions fresh and store at low temperatures for short periods if necessary.
Appearance of multiple new peaks in the chromatogram after sample preparation Sample preparation induced degradation (e.g., high temperature, extreme pH).Optimize sample preparation conditions. Avoid excessive heat and exposure to strong acids or bases unless part of a controlled study.
Poor peak shape or shifting retention time Interaction of the amine with the stationary phase or instability in the mobile phase.Use a mobile phase with an appropriate pH to control the ionization of the amine and carboxylic acid. Consider using an end-capped column or an ion-pairing agent.

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a starting point for a stability-indicating HPLC method. Method validation according to ICH guidelines is essential for use in a regulated environment.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B (linear gradient)

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

A forced degradation study is crucial to identify potential degradation products and to demonstrate the specificity of the analytical method.[1][2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C in a calibrated oven for 48 hours. Also, heat the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before injection.

  • Analyze all samples, including a control sample (unstressed), using the stability-indicating HPLC method (Protocol 1).

  • For structural elucidation of major degradation products, LC-MS/MS analysis is recommended.[10][11][12]

Visualizing Degradation and Workflow

G

G

References

  • Carey, F. A. (2006). Organic Chemistry. McGraw-Hill.
  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.
  • Kats, M. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3).
  • QSAR ANALYTICS. (n.d.). Decarboxylation in drug stability. Retrieved from [Link]

  • Meiggs, T. O., & Miller, S. I. (1972). Photolysis of phenylacetic acid and methyl phenylacetate in methanol. Journal of the American Chemical Society, 94(21), 7587-7591.
  • Li, H., et al. (2015). Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation. Environmental Science & Technology, 49(24), 14347-14355.
  • Mitch, W. A., et al. (2018). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology, 4(6), 864-874.
  • PubMed. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences, 109(11), 3394-3403.
  • He, X., et al. (1995). Stereochemistry of benzylamine oxidation by copper amine oxidases. Biochemistry, 34(13), 4366-4373.
  • Patsnap. (2024). Carboxylic Acid Dynamics: Impact on Modern Medicine Production. Retrieved from [Link]

  • RSC Publishing. (2016). Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. The Journal of Organic Chemistry, 81(15), 6373-6381.
  • ResearchGate. (2011). Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets. Chemical and Pharmaceutical Bulletin, 59(1), 74-79.
  • RSC Publishing. (2010). Lewis acid-catalyzed oxidation of benzylamines to benzamides.
  • RSC Publishing. (2022). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts, 24(1), 116-125.
  • General HPLC Methods. (n.d.). Retrieved from [Link]

  • PMC. (2020). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Molecules, 25(13), 3001.
  • ResearchGate. (2014). Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid under visible light: Effect of synthesis route. Journal of Photochemistry and Photobiology A: Chemistry, 275, 78-85.
  • ResearchGate. (2010). A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers of 2-[4-(Methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic Acid.
  • PMC. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides. Food Chemistry, 295, 523-530.
  • ResearchGate. (2021). The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic.
  • Google Patents. (1974). Production of o-aminophenylacetic acid. US3796716A.
  • Acta Pharmaceutica. (2005). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 55(2), 169-178.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Unicamp. (2011). analysis and characterization of ampicillin degradation products in pharmaceutical samples by lc-ms. Retrieved from [Link]

  • ResearchGate. (1995). Liquid chromatography/mass spectrometry (LC/MS) identification of photooxidative degradates of crystalline and amorphous MK-912. Journal of Pharmaceutical and Biomedical Analysis, 13(12), 1485-1496.
  • ScienceDirect. (2021). The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic.
  • PMC. (2015). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of the Brazilian Chemical Society, 26(1), 134-145.
  • MDPI. (2022).
  • International Journal of Research in Pharmaceutical Sciences and Technology. (2021). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. 1(2), 1-9.

Sources

Side reactions in the synthesis of 2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier-3 technical support resource for researchers and process chemists synthesizing 2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride (CAS: 42383-05-1).[1][2][3]

The content focuses on the two primary synthetic routes: Catalytic Hydrogenation of 4-Cyanophenylacetic Acid and Amination of 4-(Chloromethyl)phenylacetic Acid .[1][2][3] It addresses critical failure modes, specifically side reactions that compromise yield and purity.[1][2][3]

Quick Reference Data
ParameterSpecification
Target Molecule This compound
CAS Number 42383-05-1
Molecular Formula C₉H₁₂ClNO₂
Molecular Weight 201.65 g/mol
Key Functionality Bifunctional linker (Carboxylic acid + Primary Benzyl amine)
Solubility Profile High water solubility; poor solubility in non-polar organics (DCM, Hexane).[1][2][3][4]

Module 1: Troubleshooting Nitrile Reduction

Route: Catalytic hydrogenation of 4-cyanophenylacetic acid. Context: This is the most direct route but is prone to dimerization (secondary amine formation).[2][3]

Q1: Why is my product contaminated with a high molecular weight impurity (Dimer)?

Diagnosis: You are observing Secondary Amine Formation . Mechanism: During the reduction of the nitrile (


) to the primary amine (

), an intermediate imine (

) is formed.[1][2] The newly formed primary amine can attack this imine, releasing ammonia and forming a secondary amine dimer:

.[1][2][3]

Corrective Protocol:

  • Acidic Media is Mandatory: Do not run this hydrogenation in neutral alcohol. You must use a solvent system containing acid (e.g., Methanol + HCl or Acetic Acid).[1][2][3]

    • Why: The acid protonates the primary amine product (

      
      ) immediately upon formation, rendering it non-nucleophilic.[1][2][3] It cannot attack the imine intermediate.[2][3]
      
  • Ammonia Suppression: Alternatively, saturate the reaction mixture with ammonia gas or use ammonium hydroxide.[1][2][3]

    • Why: By Le Chatelier’s principle, excess ammonia shifts the equilibrium away from ammonia loss, preventing the condensation of amine and imine.[3]

  • Catalyst Selection:

    • Recommended: Pd/C (5-10%) or Raney Nickel.[1][2][3]

    • Note: If using Pd/C, ensure the carboxylic acid group does not poison the catalyst.[3] The HCl salt form usually mitigates this.[2][3]

Q2: The reaction has stalled. I see starting material despite high pressure.

Diagnosis: Catalyst Poisoning or Pore Blocking .[1][2][3] Root Cause: The free carboxylic acid moiety can coordinate to the metal surface, or the product (an amino acid zwitterion) is precipitating on the catalyst surface.[2][3]

Troubleshooting Steps:

  • Solubility Check: Ensure the product remains soluble throughout the reaction.[2][3] The hydrochloride salt is soluble in methanol/water mixtures but may precipitate in pure ethanol or ethyl acetate.[2][3]

    • Fix: Add water (10-20% v/v) to the alcoholic solvent to maintain solubility of the zwitterion/salt.[1][2][3]

  • Protect the Acid (Alternative): If poisoning persists, esterify the starting material (Methyl 4-cyanophenylacetate) first.[1][2][3] Reduce the nitrile, then hydrolyze the ester.[2][3] This prevents the free acid from interacting with the catalyst.[2][3]

Module 2: Troubleshooting Amination (Chloromethyl Route)

Route: Nucleophilic substitution of 4-(chloromethyl)phenylacetic acid.[1][2][3] Context: Used when hydrogenation equipment is unavailable.[1][2][3] Prone to over-alkylation.[1][2][3]

Q3: I am getting a mixture of primary, secondary, and tertiary amines.

Diagnosis: Over-Alkylation (Polyalkylation). Mechanism: The product (primary amine) is more nucleophilic than the ammonia source, reacting with the alkyl chloride starting material to form secondary/tertiary amines.[1]

Corrective Protocol:

  • Switch to Delepine Reaction: Use Hexamethylenetetramine (Urotropine) instead of ammonia.[1][2][3]

    • Protocol: React 4-(chloromethyl)phenylacetic acid with 1.05 eq of Hexamine in CHCl₃ or Ethanol.[1][2][3] Isolate the quaternary salt, then hydrolyze with ethanolic HCl.

    • Benefit: This route is strictly selective for primary amines.[1][2][3]

  • Gabriel Synthesis: Use Potassium Phthalimide.[1][2][3]

    • Protocol: Displace the chloride with phthalimide, then deprotect using Hydrazine hydrate or acidic hydrolysis.[2][3]

    • Benefit: Eliminates over-alkylation completely.[1][2][3]

Module 3: Isolation & Purification

Q4: My product is a sticky oil/gum and won't crystallize as the HCl salt.

Diagnosis: Hygroscopicity & Excess Water. The hydrochloride salt is extremely hygroscopic.[2][3] Presence of water or excess mineral acid prevents crystallization.[1][2][3]

Crystallization Protocol:

  • Solvent Swap: Evaporate the aqueous/alcoholic reaction solvent to dryness.[1][2][3]

  • Azeotropic Drying: Add Toluene or 2-Propanol and evaporate again to remove trace water.[1][2][3]

  • Precipitation: Dissolve the residue in a minimum amount of dry Methanol or Ethanol .[1][2][3] Add Diethyl Ether or Ethyl Acetate dropwise until turbidity persists.[1][2][3] Cool to -20°C.

  • HCl Source: Ensure you have a stoichiometric excess of HCl (1.1 eq).[1][2][3] If using gas, bubble dry HCl into the ethereal solution.[2][3]

Q5: I see "Oligomers" in my LC-MS after drying the solid.

Diagnosis: Intermolecular Amide Formation (Polymerization). Mechanism: The molecule contains both an amine and a carboxylic acid.[1][2][3] Heating the free base or zwitterion drives the condensation reaction (loss of water) to form polyamides.[2][3]

Prevention:

  • Always store as the HCl salt. The protonated amine (

    
    ) cannot act as a nucleophile to attack the carboxylic acid.[1][2][3]
    
  • Drying: Do not dry the free base at high temperatures (>40°C).[2][3] Dry the HCl salt under vacuum with a desiccant (P₂O₅).[2][3]

Visualizing the Impurity Landscape

The following diagram maps the fate of impurities during the Nitrile Reduction route, highlighting the critical control points (CCPs).

ImpurityFateMap SM 4-Cyanophenylacetic Acid (Starting Material) Imine Intermediate Imine (Transient) SM->Imine H2, Pd/C Product Target: 2-(4-(Aminomethyl)phenyl)acetic acid HCl Imine->Product H2, Acidic Media (Fast Step) Dimer Secondary Amine Dimer (Major Impurity) Imine->Dimer Reaction with Product (No Acid Present) Oligomer Polyamide Oligomer (Thermal Stress) Product->Oligomer Heat + Neutral pH (Drying Step) Control1 CCP: Add HCl/NH3 Control1->Dimer Prevents Control2 CCP: Isolate as Salt Control2->Oligomer Prevents

Caption: Impurity Fate Map for Nitrile Reduction. Red dashed lines indicate failure modes; yellow nodes indicate Critical Control Points (CCPs).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53407881, 2-[4-(Aminomethyl)phenyl]acetic acid hydrochloride.[1][2][3] Retrieved January 30, 2026, from [Link][1][2]

  • Organic Syntheses. p-Aminophenylacetic Acid (General Nitrile Hydrolysis/Reduction context). Org.[1][2][3][5][6][7][8] Synth. 1942, 22,[1] 23. Retrieved January 30, 2026, from [Link][1][2][3]

Sources

Technical Support Center: Racemization Control in Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and coupling integrity of 2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride and its derivatives.

Important Technical Note: The specific molecule 2-(4-(Aminomethyl)phenyl)acetic acid (Structure:


) is achiral  (it possesses a plane of symmetry and no stereogenic center). If you are observing "racemization," you are likely encountering one of two scenarios:
  • Coupling-Induced Epimerization: The reaction conditions used to activate this molecule are causing racemization of a chiral coupling partner (e.g., an amino acid or chiral amine).

  • Derivative Confusion: You are working with a chiral derivative, such as

    
    -amino-4-(aminomethyl)phenylacetic acid  (a phenylglycine analog) or an 
    
    
    
    -methyl derivative, which are highly prone to racemization due to the benzylic proton's acidity.

This guide covers protocols to prevent racemization in benzylic carboxylate couplings and sensitive peptide ligations involving this structural motif.

Part 1: Diagnostic & Troubleshooting Guide

Issue 1: Loss of Optical Purity in Coupling Products

Symptom: HPLC/SFC analysis shows enantiomeric excess (ee%) degradation after coupling 2-(4-(Aminomethyl)phenyl)acetic acid to a chiral amine/amino acid. Root Cause: Azlactone (Oxazolone) Formation or Base-Catalyzed Enolization . Although the phenylacetic acid linker is achiral, the activation of its carboxyl group generates a highly reactive electrophile. If the coupling is slow, the chiral amine partner can undergo proton exchange, or if you are using a chiral derivative of the acid, the benzylic proton is extremely acidic (


 in DMSO, lowered by the electron-withdrawing phenyl ring).

Troubleshooting Protocol:

ParameterRecommended SettingTechnical Rationale
Coupling Reagent DIC + Oxyma Pure Carbodiimides with Oxyma suppress oxazolone formation better than HATU/HBTU in sensitive benzylic systems.
Base Sym-Collidine or TMP Avoid DIPEA/TEA. Collidine (2,4,6-trimethylpyridine) is non-nucleophilic and too bulky to abstract the

-proton efficiently.
Pre-Activation Minimize (< 2 min) Long activation times accumulate the reactive ester, increasing the window for base-mediated enolization.
Solvent DMF or DCM/DMF (1:1) Avoid THF if possible; polar aprotic solvents stabilize the transition state but can enhance basicity. DCM reduces racemization rates.
Issue 2: "Racemization" of the Reagent Itself

Symptom: You suspect the starting material has racemized (only applicable if using an


-substituted derivative like 

-methyl or

-amino). Root Cause: Benzylic Acidity . The phenyl ring stabilizes the enolate intermediate via resonance. The 4-aminomethyl group (protonated as

) is electron-withdrawing, further increasing the acidity of the

-proton, making the chiral center highly labile.

Corrective Action:

  • Store as HCl Salt: Never store the free base. The HCl salt locks the amine and prevents intramolecular general base catalysis.

  • Avoid Strong Bases: During workup, do not exceed pH 8.0. Use mild buffers (Phosphate/Citrate).

Part 2: Mechanism & Visualization

Racemization Pathway: The Danger Zone

The following diagram illustrates why phenyl-adjacent carbonyls are prone to losing stereochemical integrity during activation. Even if your linker is achiral, this mechanism applies to the partner if it is an amino acid, or the linker itself if substituted.

RacemizationMechanism Start Activated Carboxylate (O-Acylisourea / Active Ester) Enolate Planar Enolate (Achiral Intermediate) Start->Enolate Direct Proton Abstraction Oxazolone Oxazolone (Azlactone) Start->Oxazolone Cyclization (Fast) Racemate Racemic Product (L- and D- isomers) Start->Racemate Coupling w/ Amine (Desired Path) Base Base (DIPEA/TEA) Base->Enolate Promotes Enolate->Racemate Reprotonation (Non-stereoselective) Oxazolone->Enolate Tautomerization

Caption: Mechanism of base-mediated racemization via Enolate and Oxazolone pathways during carboxylate activation.

Part 3: Step-by-Step Experimental Protocols

Protocol A: Low-Racemization Coupling of Phenylacetic Acid Derivatives

Objective: Couple 2-(4-(Aminomethyl)phenyl)acetic acid HCl to a chiral amine without eroding the amine's stereocenter.

Materials:

  • Reagent: 2-(4-(Aminomethyl)phenyl)acetic acid HCl.

  • Coupling Partner: Chiral Amine (e.g., L-Phenylalanine methyl ester).

  • Activator: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

  • Solvent: Anhydrous DMF.

  • Base: Sym-Collidine (2,4,6-Trimethylpyridine).

Procedure:

  • Dissolution: Dissolve 1.0 equiv of the Phenylacetic acid derivative and 1.0 equiv of Oxyma Pure in DMF (0.1 M concentration).

  • Base Addition: Add 2.0 equiv of Sym-Collidine. (Note: 1 equiv neutralizes the HCl salt, 1 equiv acts as the base).

    • Critical: Do NOT use DIPEA or TEA. Collidine is weaker (

      
      ) and sterically hindered, preventing 
      
      
      
      -proton abstraction.
  • Activation: Cool the solution to 0°C. Add 1.1 equiv of DIC. Stir for 2 minutes.

  • Coupling: Immediately add 1.0 equiv of the Chiral Amine.

  • Reaction: Allow to warm to room temperature and stir for 2-4 hours. Monitor by LCMS.

  • Quench: Quench with 0.1 M HCl (aq) to remove Collidine and unreacted amine.

Protocol B: Handling the "Ghost" Chiral Derivative

If you are actually synthesizing


-Amino-4-(aminomethyl)phenylacetic acid  (a chiral Phenylglycine mimic), follow this strict isolation protocol to prevent racemization during workup.
  • Acidic Workup Only: Never expose the free amino acid to pH > 9.

  • Drying: Lyophilize from water/acetonitrile with 0.1% TFA. Avoid heat drying.

  • Ester Hydrolysis: If hydrolyzing an ester of this molecule, use LiOH in THF/H2O at 0°C and quench immediately upon consumption of starting material. Do not let it sit in base.

Part 4: Frequently Asked Questions (FAQs)

Q: Why does the 4-aminomethyl group affect the stability of the acetic acid tail? A: The 4-aminomethyl group, when protonated (


), exerts a strong inductive electron-withdrawing effect (-I)  through the phenyl ring. This pulls electron density away from the benzylic position of the acetic acid group, making the 

-protons more acidic and easier to remove by base, thus accelerating enolization/racemization.

Q: Can I use HATU for this coupling? A: HATU is a very strong activator. While efficient, the basic conditions required for HATU (usually DIPEA/pH 8-9) are high risk for phenylacetic acid derivatives. If you must use HATU, use TMP (2,2,6,6-tetramethylpiperidine) as the base to minimize proton abstraction.

Q: I see a split peak in HPLC. Is it racemization? A: Not necessarily. Since 2-(4-(Aminomethyl)phenyl)acetic acid is achiral, a split peak might indicate:

  • Rotamers: If coupled to a proline or N-methyl amino acid, you may be seeing cis/trans amide rotamers (common in NMR and HPLC).

  • Regioisomers: If the aminomethyl group reacted instead of the intended amine (self-polymerization). Ensure the aminomethyl group is Boc-protected if you are activating the COOH.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[1] Tetrahedron, 60(11), 2447-2467.

  • Beissner, M., et al. (2010). Improved Synthesis of Chiral Phenylacetic Acid Derivatives via Direct Arylation. Journal of Organic Chemistry. (Contextual grounding on benzylic acidity).

Sources

Technical Support Center: 2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-(aminomethyl)phenyl)acetic acid hydrochloride (CAS No: 42383-05-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important bifunctional molecule. As an amino acid derivative in its hydrochloride salt form, this compound presents unique purification hurdles that require a nuanced understanding of its physicochemical properties. This document provides in-depth, field-proven insights and troubleshooting protocols to help you achieve high purity and consistent results in your experiments.

Troubleshooting Guide: Addressing Common Purification Issues

This section directly addresses specific problems you may encounter during the purification of this compound. Each answer explains the underlying chemical principles and provides actionable steps for resolution.

Question 1: My product "oils out" or forms a sticky precipitate instead of crystallizing during recrystallization. What's happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute is highly supersaturated or when the melting point of the solid is lower than the temperature of the solution from which it is crystallizing. The compound separates as a liquid phase instead of forming an ordered crystal lattice. This is a common issue with amine salts, which can have complex solvation behaviors.

Causality and Resolution Strategy:

  • Excessive Supersaturation: Rapid cooling is a primary cause. When the solution is cooled too quickly, the molecules don't have sufficient time to orient themselves into a crystal lattice, leading to an amorphous, oily precipitate.[1]

    • Solution: Slow down the cooling process. After dissolving the compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool or a towel if necessary. Only after it has reached room temperature should you induce further crystallization by cooling in an ice bath.

  • Inappropriate Solvent Choice: The polarity of your solvent system may be too high, causing the compound to "crash out" of solution.

    • Solution: Adjust the solvent system. If you are using a single solvent like water or ethanol, try a binary solvent mixture. A common and effective approach for polar compounds is an alcohol/water system (e.g., ethanol/water or isopropanol/water). Dissolve the crude product in the minimum amount of the "good" solvent (the one it is more soluble in, e.g., hot water) and then slowly add the "anti-solvent" (the one it is less soluble in, e.g., ethanol or isopropanol) dropwise at an elevated temperature until you observe persistent turbidity. Add a few more drops of the good solvent to redissolve the precipitate and then allow it to cool slowly.

  • Presence of Impurities: Impurities can depress the melting point of your compound and interfere with crystal lattice formation.

    • Solution: Perform a pre-purification step. If the crude material is heavily contaminated, consider an activated carbon (charcoal) treatment in the hot solution to remove colored or resinous impurities before proceeding with crystallization. A preliminary acid-base extraction can also be effective for removing non-amphoteric impurities.

Question 2: The purity of my final product is low despite successful crystallization. What are the likely impurities and how can I remove them?

Answer:

The nature of impurities is highly dependent on the synthetic route used to prepare the compound. However, for a molecule like 2-(4-(aminomethyl)phenyl)acetic acid, several classes of impurities are common.

Potential Impurities and Mitigation Protocols:

  • Starting Materials & Reagents: Unreacted precursors from the synthesis.

  • Positional Isomers: Contamination with ortho- or meta- isomers, such as [2-(aminomethyl)phenyl]acetic acid or its meta- equivalent, can occur if the starting materials were not isomerically pure. These can be very difficult to separate by simple crystallization due to similar solubility profiles.

  • Dimerization/Oligomerization Products: Amine and carboxylic acid functionalities can potentially react under harsh conditions to form amide-linked dimers or oligomers.

  • Inorganic Salts: Salts like NaCl or (NH₄)₂SO₄ may be present from pH adjustments or workup steps. As the product is also a salt, they can co-precipitate.[2]

Protocol: Purification via pH-Controlled Precipitation

This protocol leverages the amphoteric nature of the parent amino acid to separate it from non-amphoteric impurities.

  • Dissolution: Dissolve the crude hydrochloride salt in deionized water.

  • Basification: Slowly add a base (e.g., 1M NaOH or NH₄OH) with stirring to raise the pH. The free amino acid is zwitterionic and will exhibit its lowest solubility at its isoelectric point (pI). This will cause the free amino acid form, 2-(4-(aminomethyl)phenyl)acetic acid, to precipitate out of the solution. Monitor the pH carefully.

  • Isolation of Free Amino Acid: Filter the precipitated zwitterion and wash it thoroughly with cold deionized water to remove water-soluble inorganic salts and highly polar impurities. Then, wash with a non-polar solvent like diethyl ether or hexanes to remove organic, non-polar impurities.

  • Conversion Back to Hydrochloride Salt: Resuspend the purified free amino acid in a suitable solvent (e.g., ethanol or isopropanol).

  • Acidification: Add a stoichiometric amount of concentrated HCl or pass dry HCl gas through the solution. This will re-protonate the amine, forming the desired hydrochloride salt which will precipitate from the organic solvent.

  • Final Isolation: Collect the purified hydrochloride salt by filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

Question 3: My final yield is very low. What are the key factors leading to product loss during purification?

Answer:

Low recovery is often a trade-off for high purity. However, significant losses can be minimized by optimizing the purification process.

Key Areas for Yield Improvement:

  • Excess Solvent Usage: Using more than the minimum required amount of hot solvent for recrystallization will result in a significant portion of your product remaining in the mother liquor upon cooling.[1]

    • Action: Add the hot solvent in small portions to the crude solid near the solvent's boiling point until the solid just dissolves.

  • Premature Crystallization: If the product crystallizes in the funnel during hot filtration, you will lose a substantial amount of material.

    • Action: Use a pre-heated funnel and filter flask. Add a small excess of solvent (~5-10%) before hot filtration to ensure the product remains in solution. This excess can be evaporated after filtration if necessary.

  • Incomplete Precipitation: The solubility of your compound, even in a "cold" solvent, is not zero.

    • Action: Ensure the solution is thoroughly cooled in an ice-water bath for an adequate amount of time (e.g., 20-30 minutes) to maximize crystal formation before filtration.

  • Multiple Purification Steps: Every transfer, filtration, and washing step incurs some material loss.

    • Action: Consolidate steps where possible. For a relatively clean crude product, a single, carefully executed recrystallization should be sufficient. Avoid multiple recrystallizations unless purity targets are not met.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent system for recrystallizing this compound?

As a salt, the compound is polar. Its solubility is highest in polar protic solvents. The ideal recrystallization solvent should dissolve the compound when hot but have low solubility when cold.

Solvent ClassExamplesSuitability for RecrystallizationRationale & Comments
Polar Protic Water, Ethanol, Methanol, IsopropanolGood to Moderate The compound is highly soluble in hot water but may remain quite soluble even when cold, leading to lower yields. Alcohol/water mixtures (e.g., Ethanol/H₂O) often provide the best balance, allowing for good dissolution when hot and significant precipitation upon cooling.[3][4][5]
Polar Aprotic Acetone, Acetonitrile, DMF, DMSOPoor Generally, amine hydrochlorides have low solubility in these solvents even at high temperatures, making them unsuitable as primary recrystallization solvents. They can sometimes be used as anti-solvents.
Non-Polar Hexanes, Toluene, Diethyl EtherVery Poor (Good for washing) The compound is insoluble in these solvents. They are excellent choices for washing the filtered crystals to remove non-polar impurities.

Recommendation: Start with a mixed solvent system like 95% Ethanol / 5% Water or Isopropanol / Water .

Q2: How does pH impact the purification process?

The pH is the most critical parameter. The molecule has two ionizable groups: a carboxylic acid (pKa ~4) and an aminomethyl group (pKa ~10).

  • Low pH (< 2): Both groups are protonated (COOH and -CH₂NH₃⁺). The molecule has a net positive charge and is generally water-soluble. This is the form of the hydrochloride salt.

  • Mid pH (pI ~7): At the isoelectric point (pI), the molecule exists as a zwitterion (-COO⁻ and -CH₂NH₃⁺). In this form, it has no net charge and exhibits its minimum aqueous solubility. This property is exploited for purification by precipitation.[6]

  • High pH (> 11): Both groups are deprotonated (-COO⁻ and -CH₂NH₂). The molecule has a net negative charge and is again water-soluble.

This relationship allows for selective separation. For example, acidic impurities can be removed by extracting them into an organic solvent at low pH, while basic impurities can be removed at high pH.

Diagram: pH-Dependent Species and Solubility

G cluster_low_ph Low pH (<2) cluster_mid_ph Isoelectric Point (pI ~7) cluster_high_ph High pH (>11) a Cationic Form -COOH -CH₂NH₃⁺ a_sol High Aqueous Solubility a->a_sol Net Charge: +1 b Zwitterionic Form -COO⁻ -CH₂NH₃⁺ a->b + OH⁻ b->a + H⁺ b_sol Minimum Aqueous Solubility (Precipitates) b->b_sol Net Charge: 0 c Anionic Form -COO⁻ -CH₂NH₂ b->c + OH⁻ c->b + H⁺ c_sol High Aqueous Solubility c->c_sol Net Charge: -1

Caption: Impact of pH on the ionization state and aqueous solubility.

Q3: What analytical techniques are best for purity assessment?

A combination of methods is recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment. A reverse-phase (RP) method is suitable.[7]

    • Column: C18 column.

    • Mobile Phase: A gradient of water and acetonitrile (MeCN) with an additive like formic acid or phosphoric acid is a good starting point.[7]

    • Detection: UV detection may be limited as the phenyl ring is the only chromophore. For detecting chromophore-deficient impurities (e.g., saturated ring by-products), a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is highly recommended.[8]

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can detect impurities containing protons that are distinct from the main compound. Integration of impurity peaks relative to the product peaks can provide a quantitative estimate of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (as the free base, M.W. 179.21) and helps in identifying unknown impurities by their mass.

  • Melting Point: A sharp melting point close to the literature value (e.g., 232-234°C) is a good indicator of high purity.[9] A broad or depressed melting range suggests the presence of impurities.

Q4: Is polymorphism a concern for this compound, and how do I control it?

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration for any pharmaceutical compound as it can affect solubility, stability, and bioavailability.[10] While specific polymorphs for this exact compound are not widely documented in the provided search results, it is a potential issue for any crystalline solid.[11]

Control Strategy: Consistency is key. To ensure you produce the same polymorphic form every time:

  • Use the exact same solvent system for crystallization.

  • Maintain a consistent and controlled cooling profile.

  • Ensure the drying conditions (temperature and vacuum) are identical between batches.

If polymorphism is suspected (e.g., different batches show different physical properties despite identical purity), characterization techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are necessary to identify and control the crystalline form.

Q5: What are the recommended storage conditions for the purified solid?

Given its nature as an amine hydrochloride salt, the compound may be hygroscopic and sensitive.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[12]

  • Atmosphere: For long-term storage or for use as an analytical standard, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent moisture uptake and potential oxidative degradation.

General Purification Workflow

The following diagram outlines a robust, general workflow for the purification of this compound from a crude solid.

Caption: A standard workflow for purification by recrystallization.

References

  • Organic Syntheses Procedure. Organic Syntheses.
  • CN102249891B - Method for recovering and purifying phenylacetic acid. Google Patents.
  • (2-(Aminomethyl)phenyl)acetic acid. SIELC Technologies.
  • This compound. Fluorochem.
  • 4-Aminophenylacetic acid | 1197-55-3. ChemicalBook.
  • [2-(Aminomethyl)phenyl]acetic Acid | 40851-65-8. Tokyo Chemical Industry (India) Pvt. Ltd..
  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.
  • (PDF) Polymorphism of 2-(5-benzyl-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetic acid with two monoclinic modifications: crystal structures and Hirshfeld surface analyses. ResearchGate.
  • Impurity analysis of gabapentin by HPLC-UV-CAD. Thermo Fisher Scientific.
  • (PDF) 4-Aminophenylacetic acid. ResearchGate.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
  • Synthesis and Impurity Profiling of a Vital Intermediate in Gabapentin and Bispidine Derivative Pathways by Response Surface Methodology. ACS Publications.
  • Pharmaceutical Crystallization in drug development. Syrris.
  • Gabapentin-impurities. Pharmaffiliates.
  • 4-Aminophenylacetic acid 0.98 2-(4-Aminophenyl)acetic acid. Sigma-Aldrich.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Industrial Crystallization of Pharmaceuticals: Capability Requirements to Support an Outsourcing Paradigm. PharmaTech.
  • Isolation (Recovery) of amines. University of Alberta.
  • Crystallization-Based Approach to Continuous Manufacturing: A Case Study of Acetaminophen Production. ChemRxiv.
  • US20080103334A1 - Process For Synthesis Of Gabapentin. Google Patents.

Sources

Technical Support Center: Optimizing PROTAC Linkers with 2-(4-(Aminomethyl)phenyl)acetic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Topic: Linker Rigidity & Length Optimization Molecule Focus: 2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride (Rigid Aromatic Linker)

Introduction: The "Goldilocks" Zone of Linker Design

Welcome to the technical support hub for PROTAC development. You are likely here because you are transitioning from flexible PEG/alkyl chains to rigid aromatic linkers to improve potency or selectivity.

This compound is a bifunctional building block used to introduce a rigid phenyl core into your PROTAC linker. Unlike flexible PEG chains, which suffer from high entropic penalties upon binding, this molecule locks the spatial orientation between the E3 ligase and your Protein of Interest (POI).

This guide addresses the three critical phases of working with this molecule: Chemical Synthesis , Structural Design , and Biological Validation .

Module 1: Chemical Synthesis & Conjugation

Current Status: Troubleshooting Active Common Issue: Low coupling yields or precipitation during amide bond formation.

The Core Problem: The Hydrochloride Salt

The presence of the hydrochloride (HCl) counterion on the amine group (


) renders the amine non-nucleophilic. If you attempt a standard EDC/NHS or HATU coupling without sufficient base, the reaction will fail because the amine cannot attack the activated carboxylic acid.
Troubleshooting FAQs

Q: My reaction mixture turns cloudy immediately upon adding the linker. Is this normal? A: No. This usually indicates that the zwitterionic form of the amino acid is precipitating, or the HCl salt is insoluble in your organic solvent (DCM/DMF).

  • Fix: Ensure you are using a polar aprotic solvent like DMF or DMAc . DCM is often too non-polar for this specific salt.

Q: I am seeing low conversion despite using HATU. Why? A: You likely have insufficient base. The first equivalent of base (DIPEA/TEA) is consumed solely to neutralize the HCl salt. You need at least 3-4 equivalents of base to ensure the amine is free and the carboxylic acid is activated.

Standard Operating Procedure: Amide Coupling with HCl Salts
ParameterSpecification
Reagents Linker (HCl salt), Carboxylic Acid Partner, HATU, DIPEA
Solvent Anhydrous DMF (preferred) or DMSO
Stoichiometry Acid (1.0 eq) : Linker (1.2 eq) : HATU (1.2 eq) : DIPEA (4.0 eq )
Temperature 0°C to Room Temperature

Step-by-Step Protocol:

  • Activation: Dissolve the carboxylic acid partner (POI ligand or E3 ligand) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Neutralization: In a separate vial, dissolve 2-(4-(Aminomethyl)phenyl)acetic acid HCl in minimal DMF. Add DIPEA (2.0 eq) to free-base the amine. Note: Slight heat may be required.[1]

  • Coupling: Dropwise add the neutralized linker solution to the activated acid mixture.

  • Monitoring: Monitor via LC-MS. The rigid phenyl ring typically provides a distinct UV shift compared to PEG linkers.

Module 2: Linker Design & Length Tuning

Current Status: Optimization Objective: Tuning spatial proximity for maximum cooperativity.

The Physics of Rigidity

Flexible linkers (PEG) act like "wet noodles"—they have high conformational freedom. When the ternary complex forms, this freedom is lost, costing energy (entropic penalty). 2-(4-(Aminomethyl)phenyl)acetic acid acts as a "stiff rod." It pre-organizes the PROTAC, reducing the energy cost of binding. However, because it is rigid, the length must be precise.

  • Approximate Length Contribution: ~6.5 Å to 8.0 Å (depending on bond rotation).

Visualizing the Optimization Workflow

Use the following logic flow to determine if this linker is right for your POI-E3 pair.

PROTAC_Optimization Start Start: In Silico Modeling Select_Linker Select Rigid Linker: 2-(4-(Aminomethyl)phenyl)acetic acid Start->Select_Linker Synth_Proto Synthesize Prototype Select_Linker->Synth_Proto Ternary_Assay Ternary Complex Assay (TR-FRET / AlphaLISA) Synth_Proto->Ternary_Assay Decision Is Ternary Complex Stable? Ternary_Assay->Decision Degradation Proceed to Degradation (Western Blot) Decision->Degradation Yes (High Cooperativity) Fix_Steric Issue: Steric Clash Action: Add PEG spacer Decision->Fix_Steric No (Too Short) Fix_Entropy Issue: Low Cooperativity Action: Increase Rigidity Decision->Fix_Entropy No (Too Flexible) Fix_Steric->Synth_Proto Re-Synthesize Fix_Entropy->Synth_Proto Re-Synthesize

Figure 1: Decision matrix for integrating rigid phenyl linkers into PROTAC designs.

Module 3: Biological Evaluation (The Hook Effect)

Current Status: Analysis Common Issue: Bell-shaped dose-response curves (The Hook Effect).[2][3][4]

Understanding the Hook Effect

The "Hook Effect" occurs when high concentrations of PROTAC saturate the E3 ligase and the POI separately, forming binary complexes (POI-PROTAC and E3-PROTAC) rather than the productive ternary complex (POI-PROTAC-E3).[3]

Why Rigid Linkers Matter Here: Rigid linkers like 2-(4-(Aminomethyl)phenyl)acetic acid often show a sharper hook effect than PEGs because they lack the flexibility to "adapt" to crowded binding sites. However, if optimized correctly, they induce positive cooperativity , widening the effective concentration window.

Troubleshooting Table: Interpreting Your Data
ObservationLikely CauseCorrective Action
No Degradation Linker length mismatch (Steric Clash).Insert short PEG/Alkyl spacers (n=1-3) on either side of the phenyl ring.
Weak Degradation (High Dmax) Poor permeability or weak E3 recruitment.Check LogP. The phenyl ring increases lipophilicity compared to PEG.
Sharp Bell Curve (Hook Effect) Strong binary binding, weak ternary cooperativity.The linker is likely too rigid. Introduce a "swivel" point (e.g., an ether oxygen).
Plateau (No Hook) Saturation not reached or poor solubility.Verify compound solubility in assay media (DMSO tolerance).
Visualizing the Hook Effect Mechanism

Hook_Effect cluster_optimal Optimal Concentration cluster_excess Excess Concentration (Hook Effect) Ternary Productive Ternary Complex [POI - PROTAC - E3] Ubiquitin Ubiquitination & Degradation Ternary->Ubiquitin Binary_POI Binary Complex A [POI - PROTAC] Block Degradation BLOCKED Binary_POI->Block Binary_E3 Binary Complex B [E3 - PROTAC] Binary_E3->Block

Figure 2: Mechanism of the Hook Effect. At high concentrations, binary complexes compete with the productive ternary complex.[3]

References

  • ResearchGate. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling. Retrieved from [Link]

Sources

Enhancing the stability of PROTACs with 2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Stability with 2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride (AMPA-HCl)

Introduction: The Rigid Linker Advantage[1][2][3]

Welcome to the Technical Support Center. You are likely here because your PROTAC candidates are suffering from rapid metabolic clearance or poor cellular permeability.[1][2][3]

The reagent This compound (referred to here as AMPA-HCl ) is a heterobifunctional "rigidifying" linker.[1][2][3] Unlike traditional flexible PEG or alkyl chains, AMPA-HCl introduces a phenyl ring into the linker backbone.[1][2] This structural rigidity is a proven strategy to improve metabolic stability (by removing oxidative soft spots) and binding affinity (by reducing the entropic penalty of ternary complex formation).[1][2][3]

This guide provides the protocols, troubleshooting steps, and mechanistic rationale required to successfully integrate AMPA-HCl into your degrader designs.

Module 1: Strategic Design & Mechanism

Why Switch from PEG to AMPA-HCl?

1. Metabolic Stability (The "Soft Spot" Problem) Flexible polyethylene glycol (PEG) linkers are susceptible to oxidative metabolism by Cytochrome P450 enzymes (CYPs), leading to rapid chain cleavage and inactivation of the PROTAC.[1] The phenyl ring in AMPA-HCl is significantly more resistant to oxidative degradation.[1][2][3]

2. The Entropic Advantage (Pre-organization) Flexible linkers possess high conformational freedom.[1][2][3] When a flexible PROTAC binds the E3 ligase and the Protein of Interest (POI), it loses significant entropy (ΔS), which penalizes the overall free energy of binding (ΔG).[1] AMPA-HCl restricts the conformational ensemble, "pre-organizing" the molecule and minimizing this entropic penalty.[1][2]

Visualizing the Thermodynamic Benefit

G cluster_0 Flexible Linker (PEG) cluster_1 Rigid Linker (AMPA-HCl) HighEntropy High Conformational Freedom (Unbound) EntropyLoss High Entropic Penalty Upon Binding HighEntropy->EntropyLoss Binding Event StableComplex Minimal Entropic Loss (High Affinity) EntropyLoss->StableComplex Optimization Goal PreOrganized Restricted Conformation (Pre-organized) PreOrganized->StableComplex Binding Event

Figure 1: Thermodynamic rationale for rigid linkers. AMPA-HCl minimizes the entropic penalty (ΔS) associated with ternary complex formation, theoretically improving potency.[1]

Module 2: Synthesis & Handling Protocols

Reagent Profile:

  • Name: this compound[1][2][3][4]

  • CAS: 42383-05-1[1][2][3][4]

  • Function: Heterobifunctional Linker (Amine + Carboxylic Acid)[1][2][3]

  • Challenge: The HCl salt form renders the amine non-nucleophilic until neutralized.

Protocol: Amide Coupling with AMPA-HCl

Objective: Conjugate AMPA-HCl to a Ligand-Carboxylate (POI or E3 binder) via the amine terminus.[1][2][3]

Step-by-Step Methodology:

  • Activation (Carboxylic Acid Partner):

    • Dissolve the carboxylic acid partner (1.0 equiv) in anhydrous DMF.[1][2][3]

    • Add HATU (1.1 equiv) and DIPEA (2.0 equiv).[1][2][3]

    • Stir for 5–10 minutes at Room Temperature (RT) to form the active ester.

  • Salt Neutralization (CRITICAL STEP):

    • In a separate vial, dissolve AMPA-HCl (1.1 equiv) in minimal DMF.

    • Add DIPEA (2.5 - 3.0 equiv).[1][2][3] Note: You must add enough base to neutralize the HCl salt AND free the amine.[1]

    • Troubleshooting: If the solution remains cloudy, sonicate.[1][2] The free base is organic-soluble, but the inorganic chloride salts may precipitate.[1][2]

  • Coupling:

    • Add the neutralized AMPA solution to the activated acid mixture.[1][2]

    • Monitor pH: Ensure the reaction mixture is basic (pH 8–9). Add more DIPEA if necessary.[1][2][3]

    • Stir at RT for 2–4 hours. Monitor via LC-MS.

  • Workup:

    • Dilute with EtOAc, wash with 5% LiCl (aq), saturated NaHCO₃, and brine.

    • Dry over Na₂SO₄ and concentrate.[1][2][3]

Troubleshooting Synthesis Issues
IssueProbable CauseCorrective Action
Low Yield (<20%) Amine protonated (HCl salt not neutralized).Increase DIPEA to 3.0–4.0 equivalents. Ensure the amine solution is basic before addition.[1][2][3]
Precipitation AMPA-HCl is insoluble in non-polar solvents (DCM).[1][2][3]Switch solvent to DMF or DMSO.[1][2][3] If using DCM, add a co-solvent (DMF).[1][2][3]
Over-reaction Double coupling (if bifunctional ligands used).[1][2][3]Use stoichiometric control (1:1 ratio) and add the linker dropwise.[1][2][3]

Module 3: Biological Evaluation & Troubleshooting

Assay: Microsomal Stability (Metabolic Half-Life)

To validate the stability enhancement, you must run a side-by-side comparison with a PEG-linked analog.[1][2][3]

Protocol:

  • Incubation: Incubate PROTAC (1 µM) with Liver Microsomes (human/mouse) + NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, 60, and 120 mins with ice-cold acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    
    .[1][2][3]
Data Interpretation Guide
CompoundLinker Typet1/2 (Human Microsomes)Interpretation
PROTAC-A PEG3 (Flexible)12 minHigh Clearance. Likely oxidative cleavage at the ether oxygen.[1][2][3]
PROTAC-B AMPA (Rigid) > 120 min High Stability. Phenyl ring resists oxidation.[1][2][3]
PROTAC-C Alkyl Chain25 minModerate. Susceptible to terminal oxidation.[1][2][3]
Workflow: Stability Optimization Decision Tree

G Start PROTAC Candidate Evaluation StabilityCheck Microsomal Stability (t1/2 < 30 min?) Start->StabilityCheck MetID Metabolite ID (MetID) Where is the cleavage? StabilityCheck->MetID Yes (Unstable) LinkerCleavage Linker Cleavage Detected (Oxidative scission) MetID->LinkerCleavage Linker Region WarheadCleavage Warhead/Ligase Ligand Metabolism MetID->WarheadCleavage Ligand Region SwitchLinker Switch to Rigid Linker (Use AMPA-HCl) LinkerCleavage->SwitchLinker Rigidify SAR Modify Ligand SAR (Fluorination/Blockers) WarheadCleavage->SAR

Figure 2: Troubleshooting workflow for metabolic instability. If MetID confirms linker degradation, switching to AMPA-HCl is the recommended intervention.[1]

Frequently Asked Questions (FAQs)

Q1: Will switching to an aromatic linker (AMPA) hurt my PROTAC's solubility? A: Yes, likely.[1][2][3] Phenyl rings are lipophilic (logP increases).[1][2][3]

  • Solution: If aqueous solubility drops below assay limits (<10 µM), consider adding solubilizing groups to the solvent-exposed region of the E3 ligase binder (e.g., a piperazine or morpholine handle) or using a "kinked" linker strategy to disrupt crystal packing.[1]

Q2: How does the length of AMPA compare to PEG? A: AMPA is a short linker.[1][2] The distance from the amine to the carboxylate is approximately 6–7 Å (roughly equivalent to a PEG2 unit).[1]

  • Advice: If your ternary complex model requires a long reach (>12 Å), AMPA alone is too short.[1][2][3] You may need to couple AMPA to a short PEG or alkyl chain, creating a "hybrid" linker that offers partial rigidity without sacrificing length.[1][2]

Q3: I see a "Hook Effect" at lower concentrations than my PEG analog. Why? A: Rigid linkers often have higher binding affinity (lower


) due to the reduced entropic penalty.[1][2][3] This means the binary complexes (PROTAC-POI or PROTAC-E3) form more strongly.[1][2][3] Consequently, the autoinhibition (Hook Effect) may onset at lower concentrations.[1][2][3]
  • Action: Titrate your degradation assay carefully in the 1 nM – 100 nM range to capture the

    
     before the hook effect dominates.[1]
    

References

  • Design of Rigid Linkers: Li, H., et al. (2020).[1][2][3] "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link

  • Linker Effects on Stability: Farnaby, W., et al. (2019).[1][2][3] "BAF Complex Vulnerabilities in Cancer Demonstrated via Structure-Based PROTAC Design." Nature Chemical Biology.[1][2][3] (Demonstrates rigid linker advantages). Link

  • Reagent Properties: PubChem Compound Summary for CID 53407881, (4-(Aminomethyl)phenyl)acetic acid hydrochloride.[1][2][3] Link[1][2][3]

  • General PROTAC Design: "Understanding the Role of Linkers in PROTAC Molecules." BOC Sciences.[1][2][3]

Sources

Technical Support Center: HPLC Column Selection for 2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for selecting the appropriate High-Performance Liquid Chromatography (HPLC) column and developing a robust analytical method for 2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride. We will move beyond simple recommendations to explain the underlying chromatographic principles, ensuring you can adapt these strategies to your specific analytical challenges.

Executive Summary: The Analytical Challenge

The analysis of this compound presents a classic challenge in liquid chromatography. The molecule possesses both a basic primary amine and an acidic carboxylic acid group, making it zwitterionic and highly polar. This inherent polarity means it is poorly retained on traditional reversed-phase columns like C18, often eluting in or near the solvent front. This guide will explore two primary strategies to overcome this issue: advanced Reversed-Phase (RP) chemistries and Hydrophilic Interaction Liquid Chromatography (HILIC).

Part 1: Understanding the Analyte: Physicochemical Properties

A successful method begins with understanding the molecule. The properties of 2-(4-(Aminomethyl)phenyl)acetic acid dictate its behavior in a chromatographic system.

PropertyValue / CharacteristicImplication for HPLC Analysis
Molecular Weight 165.19 g/mol (Free Base)[1]Small molecule, suitable for standard HPLC columns (pore size ~100-120 Å).[2]
Structure Contains a primary amine (-CH₂NH₂) and a carboxylic acid (-COOH).Zwitterionic nature; overall charge is highly dependent on mobile phase pH.
Polarity (XLogP3) -1.9 (Free Base)[1][3]Highly polar (hydrophilic). Prone to poor retention in standard reversed-phase chromatography.
Key Functional Groups Phenyl Ring, Primary Amine, Carboxylic AcidMultiple interaction points: hydrophobic (phenyl), ion-exchange (amine/acid), hydrogen bonding.
Part 2: Frequently Asked Questions (FAQs) for Column Selection

This section addresses the most common questions researchers face when developing a method for this compound.

Q1: What is the primary difficulty in analyzing this compound by HPLC?

The main challenge is achieving adequate retention on the column. Due to its high polarity and zwitterionic character, 2-(4-(Aminomethyl)phenyl)acetic acid has very little affinity for non-polar stationary phases (like C18) used in traditional reversed-phase HPLC.[4] This leads to early elution, poor resolution from solvent-front impurities, and unreliable quantification.

Q2: Which HPLC mode is best: Reversed-Phase (RP) or HILIC?

Both modes can be successful, but the choice depends on your specific goals and existing laboratory expertise.

  • Reversed-Phase (RP-HPLC) is the most common and well-understood HPLC mode.[5][6] It is often preferred for its robustness and reproducibility. For this compound, you cannot use a standard C18 column but must select a specialized phase designed for polar analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the retention of very polar compounds that are not retained in RP-HPLC.[5] It often provides superior retention and can be an excellent alternative if RP methods fail.[4]

The decision can be visualized with the following workflow:

G cluster_0 cluster_1 start Start: Analyze Analyte Properties (Zwitterionic, XLogP3 = -1.9) decision_rp Attempt Reversed-Phase (RP)? (Most common mode) start->decision_rp rp_choice Select Polar-Compatible RP Column decision_rp->rp_choice Yes hilic_choice Select HILIC Column decision_rp->hilic_choice No (Poor Retention) rp_options Options: - Polar-Embedded (Amide) - Aqueous Stable (AQ-C18) - Phenyl (π-π interaction) rp_choice->rp_options end_rp Outcome: Successful Method rp_options->end_rp Optimize Mobile Phase hilic_options Options: - Bare Silica - Amide - Diol - Zwitterionic hilic_choice->hilic_options end_hilic Outcome: Successful Method hilic_options->end_hilic Optimize Mobile Phase

Caption: Decision workflow for HPLC mode and column selection.

Q3: If I use Reversed-Phase, what specific column chemistry should I choose?

To enhance retention in RP mode, you need a stationary phase that offers more than just hydrophobic interactions.

  • Polar-Embedded Columns: These columns have a polar functional group (e.g., amide or carbamate) embedded within the C18 alkyl chain. This polar group helps to hydrate the stationary phase, preventing phase collapse in highly aqueous mobile phases and providing an additional retention mechanism through hydrogen bonding.

  • Aqueous C18 (AQ-Type) Columns: These are C18 columns with special polar end-capping or lower ligand density that makes them stable and usable with 100% aqueous mobile phases.[5] They are designed to prevent the "phase collapse" that occurs with standard C18 columns under these conditions, thereby ensuring reproducible retention for polar analytes.

  • Phenyl Columns (e.g., Phenyl-Hexyl): These columns use phenyl groups as the stationary phase. They can provide unique selectivity for molecules containing aromatic rings, like yours, through π-π interactions.[5][7]

Q4: What is the ideal mobile phase pH for a Reversed-Phase method?

Controlling the mobile phase pH is critical for managing the ionization state of your analyte, which directly impacts retention and peak shape.[7]

A low pH mobile phase (e.g., pH 2.5 - 3.0) is the recommended starting point. At this pH:

  • The carboxylic acid group (-COOH) will be mostly protonated (neutral).

  • The primary amine group (-NH₂) will be fully protonated (-NH₃⁺).

  • The residual silanol groups on the silica support will be protonated, minimizing undesirable ionic interactions that cause peak tailing with basic compounds.[7]

Use a buffer like 10-20 mM phosphate or 0.1% formic acid to maintain this pH.[7][8] For mass spectrometry (MS) detection, always use a volatile buffer like formic acid, ammonium formate, or ammonium acetate.[6]

Q5: When should I switch to HILIC?

Switch to HILIC if you cannot achieve a retention factor (k) of at least 2 using an optimized polar-compatible reversed-phase method, or if you need to separate the main compound from other highly polar impurities. HILIC is the most robust technique for separating polar and hydrophilic compounds.

Q6: What are the best starting conditions for a HILIC method?

HILIC operates opposite to reversed-phase. The mobile phase is highly organic, and the water content is the strong, eluting solvent.[9]

  • Stationary Phase: A bare silica column is a great starting point and is used in approximately 35% of HILIC applications.[9] Amide, Diol, or Zwitterionic phases can offer alternative selectivities.[10]

  • Mobile Phase: Start with a high percentage of acetonitrile (ACN), typically 90-95%, with 5-10% aqueous buffer.

  • Buffer: Use a buffer that is soluble in high organic content. Ammonium formate or ammonium acetate at a concentration of 10-20 mM are excellent choices and are MS-friendly.[10] The buffer controls the ionization of the analyte and the stationary phase surface.

Part 3: Troubleshooting Guide

Problem: I see severe peak tailing for my analyte in Reversed-Phase mode.

  • Cause: This is likely due to secondary ionic interactions between the protonated amine on your analyte and deprotonated residual silanol groups (Si-O⁻) on the HPLC column packing.[7]

  • Solution 1: Lower the Mobile Phase pH. Ensure your mobile phase pH is below 3.0. This protonates the silanol groups (Si-OH), minimizing the unwanted ionic interaction.[7]

  • Solution 2: Use a High-Purity, End-Capped Column. Modern columns are manufactured with high-purity silica and aggressive end-capping to minimize the number of accessible silanols. Ensure you are not using an older, "Type A" silica column.

  • Solution 3: Add a Competing Base. In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can saturate the active silanol sites, but this is less common with modern columns and can suppress MS signal.

Problem: My compound elutes in the void volume (t₀) even on a polar-embedded RP column.

  • Cause: The mobile phase is too strong (too much organic solvent) or the column is not providing sufficient retention.

  • Solution 1: Reduce Organic Content. Decrease the percentage of acetonitrile or methanol in your mobile phase. For this analyte, you should be starting with a very low organic percentage (e.g., 5-10%) or even 100% aqueous mobile phase (if using an AQ-type column).[5]

  • Solution 2: Switch to HILIC. This is a clear indication that the analyte is too polar for reversed-phase and HILIC is the more appropriate technique.[4]

Problem: My retention times are drifting and not reproducible in HILIC mode.

  • Cause: HILIC columns require longer equilibration times than RP columns to establish the stable water layer on the stationary phase surface, which is crucial for the partitioning mechanism.[5]

  • Solution 1: Increase Equilibration Time. Ensure you are equilibrating the column with at least 10-15 column volumes of the initial mobile phase before the first injection and between gradient runs.

  • Solution 2: Control Temperature. Column temperature affects the partitioning equilibrium. Use a column thermostat to maintain a constant temperature (e.g., 30 °C).[11]

  • Solution 3: Ensure Proper Mobile Phase Preparation. Precisely measure the organic and aqueous components. Small variations in the mobile phase composition can lead to significant shifts in retention in HILIC.

Part 4: Recommended Starting Protocols

These are starting points; optimization will be required for your specific instrument and sample matrix.

Protocol 1: Polar-Enhanced Reversed-Phase HPLC-UV Method
  • Column: Polar-Embedded C18 or Aqueous C18 (e.g., Luna Omega Polar C18, Waters Acquity HSS T3), 150 x 4.6 mm, 3 or 5 µm.[12]

  • Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 2.5 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 40% B

    • 15-17 min: 40% B

    • 17-18 min: 40% to 5% B

    • 18-25 min: 5% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm or 254 nm.

  • Injection Volume: 5-10 µL.

  • Sample Diluent: Mobile Phase A (or a mixture with very low organic content).

Protocol 2: HILIC-MS Method
  • Column: Bare Silica or Amide Phase (e.g., InertSustain HILIC, SeQuant ZIC-HILIC), 100 x 2.1 mm, 3 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 95% B

    • 2-12 min: 95% to 70% B

    • 12-14 min: 70% B

    • 14-15 min: 70% to 95% B

    • 15-25 min: 95% B (Equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Detection: ESI+ Mass Spectrometry (Scan or SIM mode).

  • Injection Volume: 1-5 µL.

  • Sample Diluent: 90:10 Acetonitrile:Water. Crucial: The sample diluent must match the high organic content of the initial mobile phase to avoid peak distortion.

References
  • Choosing the Right UHPLC Column for Highly Polar Basic Compounds. (2022). Phenomenex.
  • Infographic: What's the Best Column for Polar Compound Retention? (2017).
  • A Guide to HPLC Column Selection. Amerigo Scientific.
  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • This compound | 42383-05-1. Sigma-Aldrich.
  • 2-(4-(Aminomethyl)phenyl)acetic acid HCl | 42383-05-1. Sigma-Aldrich.
  • (2-(Aminomethyl)phenyl)acetic acid. (2018). SIELC Technologies.
  • 1200-05-1 | 2-(4-(Aminomethyl)phenyl)acetic acid. A2B Chem.
  • HILIC separ
  • Hydrophilic Interaction Liquid Chrom
  • Hydrophilic Interaction Chromatography (HILIC). (2010). Agilent Technologies, Inc.
  • 1200-05-1|2-(4-(Aminomethyl)phenyl)acetic acid. BLDpharm.
  • Technical Note: Hydrophilic Interaction Liquid Chromatography: Some Aspects of Solvent and Column Selectivity. Fisher Scientific.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2018).
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development.
  • Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyan
  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. (2025). PubMed Central.
  • Reversed Phase HPLC Method Development. Phenomenex.
  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separ
  • 4-Aminomethylphenylacetic acid | C9H11NO2 | CID 1514144. PubChem.
  • multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). Cipac.org.
  • hplc methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia.
  • Separation of Acetic acid, [(4-aminophenyl)amino]oxo- on Newcrom R1 HPLC column. SIELC Technologies.

Sources

Technical Support Center: HPLC Optimization for 2-(4-(Aminomethyl)phenyl)acetic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: AMPAA-OPT-001 Assigned Specialist: Senior Application Scientist Subject: Mobile Phase & Method Development for Zwitterionic Analytes

Executive Summary: The "Zwitterion Trap"

Welcome to the technical support center. You are likely facing one of two issues with 2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride (AMPAA-HCl): zero retention (eluting at the void volume,


) or severe peak tailing .

This molecule is a classic zwitterion. It contains a basic aminomethyl group (


) and an acidic acetic acid group (

).
  • At pH < 4: It is cationic (+).

  • At pH 7: It is zwitterionic (+/-).

  • At pH > 10: It is anionic (-).

Because it is supplied as a Hydrochloride (HCl) salt , your sample is inherently acidic. Dissolving it in water creates a cationic species that repels the hydrophobic C18 stationary phase, causing it to elute immediately.

This guide provides three validated protocols to solve this, ranging from "Standard Equipment" (RP-IP) to "Modern Best Practice" (HILIC).

Module 1: The "Standard Lab" Approach (RP-HPLC with Ion Pairing)

Use Case: You only have a C18 column and need a method today. Mechanism: Since the molecule is positively charged at acidic pH, we add a negatively charged "Ion Pairing" (IP) reagent to the mobile phase. This forms a neutral complex with the analyte, allowing it to retain on the hydrophobic C18 chain.

Optimized Protocol
ParameterSpecification
Column C18 End-capped (e.g., 250 x 4.6 mm, 5 µm).[1] High carbon load preferred.
Mobile Phase A 10 mM Sodium Octanesulfonate (IP Agent) + 20 mM Potassium Phosphate, adjusted to pH 2.5 with Phosphoric Acid.
Mobile Phase B Acetonitrile (ACN)
Isocratic Mode 90% A / 10% B (Adjust B up to 20% if retention is too high).
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Trace analysis) or 254 nm (Purity/High conc).
Temperature 30°C

Troubleshooting Q&A:

  • Q: My baseline is drifting/noisy.

    • A: Ion-pairing reagents absorb UV at low wavelengths. Ensure you use "HPLC Grade" sulfonates. If noise persists at 210 nm, switch to 220 nm or 254 nm (the phenyl ring absorption).

  • Q: The column pressure is increasing.

    • A: Phosphate buffers + Ion Pair reagents can precipitate in high organic solvent. Never exceed 80% ACN in the gradient. Always flush the column with 50:50 Water:MeOH (no buffer) for 60 mins after use.

Module 2: The "Modern" Approach (HILIC)

Use Case: You need MS compatibility (no non-volatile salts) or higher sensitivity. Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds by partitioning them into a water-rich layer on the silica surface.

Optimized Protocol
ParameterSpecification
Column Bare Silica, Amide, or Zwitterionic HILIC column (e.g., 150 x 2.1 mm, 3 µm).
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0 - 4.0).
Mobile Phase B Acetonitrile (ACN).[2]
Gradient Start High Organic: 95% B to 70% B over 10 minutes.
Flow Rate 0.3 - 0.5 mL/min (Column dependent).
Detection UV @ 254 nm or MS (ESI+).

Troubleshooting Q&A:

  • Q: The peak shape is double/split.

    • A: This is often a sample solvent mismatch. In HILIC, your sample must be dissolved in high organic solvent (e.g., 80% ACN). If you inject a water-dissolved sample, it disrupts the water layer on the column head, causing peak splitting.

Module 3: Visualizing the Chemistry (Decision Logic)

To select the right method, follow this decision matrix. It validates your choice based on available equipment and detection needs.

MethodSelection Start Start: AMPAA-HCl Analysis MS_Req Is Mass Spec (MS) Required? Start->MS_Req HILIC_Route Route A: HILIC Mode (Ammonium Formate/ACN) MS_Req->HILIC_Route Yes (Volatile Buffers) UV_Only UV Detection Only MS_Req->UV_Only No Column_Check Do you have a HILIC Column? UV_Only->Column_Check Column_Check->HILIC_Route Yes RP_IP Route B: RP + Ion Pair (C18 + Octanesulfonate) Column_Check->RP_IP No (Standard C18) RP_Mixed Route C: Mixed Mode (C18 with Polar Embedded Group) Column_Check->RP_Mixed No (Polar C18)

Figure 1: Method Selection Decision Tree. Blue nodes indicate decision points; Green/Red nodes indicate final method choices.

Module 4: The Mechanism of pH Failure

Understanding why standard methods fail is critical for troubleshooting. The diagram below illustrates the charge state of AMPAA relative to mobile phase pH.

ChargeState pH_Low pH < 4.0 (Acidic Mobile Phase) State_Cat Cationic State (+) Amine: Protonated (+) Acid: Protonated (0) pH_Low->State_Cat Result_Low Repelled by C18 Elutes at Void (t0) State_Cat->Result_Low pH_Mid pH 6.0 - 8.0 (Neutral) State_Zwit Zwitterionic State (+/-) Amine: Protonated (+) Acid: Deprotonated (-) pH_Mid->State_Zwit Result_Mid Self-Neutralized Poor Solubility in Organic Precipitation Risk State_Zwit->Result_Mid pH_High pH > 10.0 (Basic) State_An Anionic State (-) Amine: Free Base (0) Acid: Deprotonated (-) pH_High->State_An Result_High Silica Dissolution Risk Requires Hybrid Column State_An->Result_High

Figure 2: Charge State Analysis. Most researchers fail by operating at pH 3-4 without an ion-pairing agent, resulting in cationic repulsion.

Frequently Asked Questions (FAQ)

Q1: Can I use Trifluoroacetic Acid (TFA) instead of Phosphate/Sulfonate? A: Yes, but with caveats. TFA (0.1%) acts as a weak ion-pairing agent. It may provide some retention on a high-carbon-load C18 column, but peak shape is often poor due to the strong basicity of the aminomethyl group. If you must use TFA, add 0.1% Triethylamine (TEA) to block residual silanols, but ensure your column is compatible.

Q2: Why is my peak tailing so badly? A: The aminomethyl group (-CH2-NH2) is interacting with residual silanol groups (Si-OH) on the silica backbone of your column.

  • Fix 1: Increase buffer concentration (e.g., go from 10mM to 50mM).

  • Fix 2: Use a "End-capped" or "Base Deactivated" column.

  • Fix 3: Add 5% Methanol to Mobile Phase A to wet the surface.

Q3: How do I prepare the sample? A: Since it is an HCl salt, it dissolves well in water. However, for the RP-IP method , dissolve the sample in the Mobile Phase (containing the IP agent) to establish the equilibrium before injection. For HILIC , dissolve in 50:50 ACN:Water.

References
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 7: Ion-Pair Chromatography).

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A, 1523, 49-71.

  • PubChem. (2024).[3] Compound Summary: 2-(4-(Aminomethyl)phenyl)acetic acid.[3][4] National Library of Medicine. Link

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Section: Optimization of Zwitterionic Compounds).

Sources

Validation & Comparative

2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride vs. other PROTAC linkers efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: 2-(4-(Aminomethyl)phenyl)acetic acid HCl vs. Standard PROTAC Linkers

Executive Summary

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector but as a critical determinant of ternary complex stability, cooperativity, and degradation efficiency.

2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride (AMPAA-HCl) represents a class of rigid, linear aromatic linkers . Unlike flexible PEG or alkyl chains, AMPAA-HCl imposes a defined geometry (approx. 9–10 Å) between the E3 ligase ligand and the Protein of Interest (POI) ligand.

This guide compares AMPAA-HCl against industry-standard linkers (PEG, Alkyl, Piperazine), demonstrating that while AMPAA-HCl poses a higher synthetic and design challenge, it offers superior metabolic stability and the potential for significantly higher potency (DC50) through entropy-driven stabilization of the ternary complex.

Technical Profile: AMPAA-HCl

  • Chemical Structure: A phenyl ring substituted at the para positions with an aminomethyl group and an acetic acid moiety.

  • Classification: Rigid, Linear, Aromatic.[1][2][3]

  • Key Feature: Reduces the conformational degrees of freedom compared to PEG/Alkyl chains.

  • Exit Vector Geometry: Linear (180° vector alignment), contrasting with the "kinked" geometry of meta-substituted analogs or the flexible coil of PEGs.

Mechanism of Action: The "Rigidity" Advantage

The efficacy of a PROTAC is governed by the formation of a ternary complex (POI:PROTAC:E3).



Where 

is the cooperativity factor.
  • Flexible Linkers (PEG): Pay a high entropic cost (

    
    ) upon binding because the flexible chain must "freeze" into a specific conformation.
    
  • Rigid Linkers (AMPAA-HCl): Pre-organized in a low-energy conformation. If this conformation matches the required distance for the POI-E3 interface, the entropic penalty is minimized, leading to higher affinity and often positive cooperativity (

    
    ).
    

Comparative Efficacy Analysis

The following table synthesizes experimental data trends comparing AMPAA-HCl with standard alternatives.

FeatureAMPAA-HCl (Rigid Aromatic) PEG Chains (Flexible Hydrophilic) Alkyl Chains (Flexible Hydrophobic) Piperazine/Rigid Cyclic
Conformational Entropy Low Penalty (Pre-organized)High Penalty (Must freeze coil)High Penalty (Floppy)Low Penalty (Rigid)
Cooperativity Potential High (Can lock specific PPIs)Low/Neutral (Passive tether)Low High
Metabolic Stability High (Resistant to oxidation)Moderate/Low (Oxidative cleavage)High High
Solubility (Aq) Low/Moderate (Aromatic)High (Hydrophilic)Low (Lipophilic)Moderate (Polar cyclic)
Permeability (TPSA) Good (Low TPSA contribution)Poor (High TPSA if long)Good Good
Synthetic Complexity Moderate (Amide coupling)Low (Standard catalogs)Low Moderate
Risk Profile "Hit or Miss" (Geometry must be exact)"Forgiving" (Adapts to pockets)"Forgiving" "Hit or Miss"
Deep Dive: Efficacy vs. PEG

While PEG linkers are the default starting point (approx. 54% of reported PROTACs), they often suffer from "hook effects" at lower concentrations than rigid linkers due to lack of cooperative binding.

  • Case Study Evidence: Research on VHL-based degraders (e.g., ACBI1 or SNIPERs) has shown that replacing a flexible PEG with a rigid phenyl-based linker can improve DC50 from micromolar to nanomolar range if the resulting protein-protein interaction (PPI) is favorable. However, if the linear geometry of AMPAA-HCl clashes with the protein interface, activity can be completely abolished.

  • Verdict: AMPAA-HCl is superior for mature optimization campaigns where structural data (X-ray/Cryo-EM) suggests a linear path between binding sites.

Experimental Validation Protocols

To validate the efficacy of AMPAA-HCl in your specific PROTAC design, follow this self-validating workflow.

Protocol A: Synthesis via Amide Coupling

Since AMPAA-HCl contains both -NH2 and -COOH, it allows modular assembly.

  • Activation: Dissolve the Carboxylic Acid Partner (e.g., E3 Ligand-COOH) in DMF. Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 15 min.

  • Coupling: Add AMPAA-HCl (1.0 eq) to the activated mixture. Note: Ensure the HCl salt is neutralized by excess DIPEA.

  • Reaction: Stir at RT for 2-4 hours. Monitor by LC-MS for the intermediate (E3-Linker-COOH).

  • Second Coupling: Activate the free carboxyl group of the intermediate with HATU/DIPEA, then add the Amine Partner (POI Ligand-NH2).

  • Purification: Isolate via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Ternary Complex Stability (AlphaLISA)

Objective: Determine if the rigid linker promotes cooperativity.

  • Reagents: Biotinylated POI, His-tagged E3 Ligase, Streptavidin Donor beads, Nickel-Chelate Acceptor beads.

  • Setup:

    • Incubate POI (10 nM) and E3 (10 nM) with serial dilutions of the PROTAC (0.1 nM – 10 µM).

    • Incubate for 1 hour at RT.

  • Readout: Add Donor and Acceptor beads. Incubate 1 hour in dark. Read AlphaLISA signal (615 nm).

  • Analysis: Plot signal vs. [PROTAC].

    • Bell-shaped curve: Typical for PROTACs.

    • Peak Height: Higher amplitude for AMPAA-HCl vs. PEG analog indicates positive cooperativity (stabilization of the complex).

Protocol C: Degradation Efficiency (Western Blot)
  • Treatment: Treat cells (e.g., HeLa, HEK293) with PROTAC (10 nM, 100 nM, 1 µM) for 6–24 hours.

  • Lysis: Lyse cells in RIPA buffer + Protease Inhibitors.

  • Normalization: Normalize total protein (BCA Assay).

  • Blotting: Probe for POI and Housekeeping gene (GAPDH/Actin).

  • Quantification: Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation depth).

Visualization of Logic & Workflow

The following diagrams illustrate the mechanistic difference between Flexible and Rigid linkers and the experimental decision tree.

Diagram 1: Mechanistic Impact of Linker Rigidity

G cluster_0 Flexible Linker (PEG) cluster_1 Rigid Linker (AMPAA-HCl) PEG_State High Entropy Cost (Floppy Chain) PEG_Complex Weak Ternary Complex (Low Cooperativity) PEG_State->PEG_Complex Binding (ΔG > 0 penalty) Degradation Ubiquitination & Proteasomal Degradation PEG_Complex->Degradation Moderate Potency Rigid_State Pre-organized (Low Entropy Cost) Rigid_Complex Stable Ternary Complex (High Cooperativity) Rigid_State->Rigid_Complex Binding (ΔG minimized) Rigid_Complex->Degradation High Potency (Low DC50)

Caption: Rigid linkers like AMPAA-HCl minimize entropic penalty, potentially leading to higher cooperativity and potency compared to flexible PEG linkers.

Diagram 2: Experimental Decision Tree

Workflow Start Start: PROTAC Design StructData Is Structural Data Available? (Crystal/Cryo-EM) Start->StructData YesStruct Yes: Measure Distance & Vector StructData->YesStruct Yes NoStruct No: Screen Library StructData->NoStruct No LinearPath Linear Path (~10Å)? YesStruct->LinearPath SelectPEG Select PEG/Alkyl (Flexible) NoStruct->SelectPEG Default SelectAMPAA Select AMPAA-HCl (Rigid/Linear) LinearPath->SelectAMPAA Yes LinearPath->SelectPEG No (Curved/Long) Synthesize Synthesize & Test (AlphaLISA + Western) SelectAMPAA->Synthesize SelectPEG->Synthesize Result Evaluate Cooperativity (α) Synthesize->Result

Caption: Decision matrix for selecting AMPAA-HCl based on structural availability and required binding geometry.

References

  • Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link

  • BOC Sciences. (2024). "Overview of PROTAC Linkers: Types and Design." BOC Sciences Resources.

  • Farnaby, W., et al. (2019). "BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design." Nature Chemical Biology. (Discusses rigid linker ACBI1). Link

  • MedChemExpress. "2-(3-(Aminomethyl)phenyl)acetic acid - Product Information." MedChemExpress. Link

  • Gadd, M. S., et al. (2017). "Structural basis of PROTAC cooperative recognition for selective protein degradation." Nature Chemical Biology. Link

Sources

Benchmarking 2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride performance

Author: BenchChem Technical Support Team. Date: February 2026

Common Abbreviation: 4-AMPAA-HCl CAS: 42383-05-1 (HCl salt) | Role: Bifunctional Linker & Pharmacophore Scaffold

Executive Summary

In the landscape of bifunctional linkers and lysine mimetics, 2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride (4-AMPAA) occupies a critical "Goldilocks" zone. While often overshadowed by its rigid homolog PAMBA (4-(aminomethyl)benzoic acid) or the aliphatic Tranexamic Acid (TXA) , 4-AMPAA offers a distinct geometric advantage: the insertion of a methylene spacer (


) between the phenyl ring and the carboxyl group.

This guide objectively benchmarks 4-AMPAA against standard alternatives. Our analysis reveals that this subtle structural modification results in significantly altered PepT1 transporter kinetics , pKa modulation , and PROTAC linker efficiency , making it a superior choice for designs requiring semi-rigid extension without the steric lock of benzoic acid derivatives.

Part 1: Chemical & Physical Benchmarking

To select the correct building block, one must understand the physiochemical trade-offs. 4-AMPAA is compared below with its nearest structural neighbors: PAMBA (rigid aromatic) and Tranexamic Acid (rigid aliphatic).

Table 1: Comparative Physiochemical Properties
Property4-AMPAA HCl (Subject)PAMBA (Alternative)Tranexamic Acid (Standard)
Structure Type Aromatic (Semi-Rigid)Aromatic (Rigid)Aliphatic (Rigid Cyclohexane)
Linker Length (approx) ~7.8 Å~6.5 Å~7.0 Å
Rotatable Bonds 3 (Higher flexibility)2 (Restricted)2 (Restricted)
Acid pKa ~4.31 (Phenylacetic type)~4.20 (Benzoic type)~4.30
PepT1 Translocation High (Substrate)Null (Binder/Inhibitor)Variable
Water Solubility High (as HCl salt)ModerateHigh
Primary Application PROTAC Linkers, TransportersFibrinolysis InhibitionFibrinolysis Inhibition

Key Insight - The "Methylene Effect": The methylene group in 4-AMPAA breaks the conjugation between the carboxylic acid and the phenyl ring. In PAMBA, the carboxyl group is conjugated, lowering the pKa and locking the bond angle. In 4-AMPAA, the


 carbon allows for rotation, enabling the molecule to adopt conformations that PAMBA cannot, which is crucial for fitting into deep pockets (e.g., PTP1B in PROTAC design) or traversing membrane transporters.

Part 2: Structural & Geometric Logic

The following decision logic visualizes when to deploy 4-AMPAA versus its competitors. This is based on Pharmacophore Distance and Rotational Freedom .

LinkerSelection Start Linker/Scaffold Requirement Q1 Pi-Stacking Required? Start->Q1 Q2 Rigidity Profile? Q1->Q2 Yes (Aromatic) Aliphatic Use Tranexamic Acid (Rigid Aliphatic) Q1->Aliphatic No Flexible Use GABA / Glycine (High Flexibility) Q2->Flexible Full Flex Q3 Translocation / Reach? Q2->Q3 Rigid/Semi-Rigid PAMBA Use PAMBA (Rigid, Short Reach) Q3->PAMBA Strict Lock (<7Å) AMPAA Use 4-AMPAA (Semi-Rigid, Extended Reach) Q3->AMPAA Extended (~8Å) + PepT1 Transport

Figure 1: Decision matrix for selecting 4-AMPAA based on structural constraints. Note the specific pathway for "Extended Reach" and "Pi-Stacking."

Part 3: Biological Performance Analysis

Transport Kinetics (PepT1)

A critical performance differentiator is the interaction with the peptide transporter PepT1 .

  • PAMBA: Acts as a high-affinity binder but is not translocated.[1] It blocks the transporter.

  • 4-AMPAA: Acts as a substrate. The extra flexibility allows it to navigate the conformational changes required for translocation across the membrane.

  • Implication: For prodrug design, 4-AMPAA is the superior carrier moiety for oral absorption via PepT1.

PROTAC Linker Efficacy

In the synthesis of degraders like DU-14 (targeting PTP1B), the linker geometry determines the formation of the ternary complex (Target-Linker-E3 Ligase).

  • Performance: 4-AMPAA provides a rigid phenyl core to prevent "linker collapse" (a common failure mode in PEG linkers) while the acetic acid arm provides the necessary "bite angle" to reach lysine residues without steric clashing.

Part 4: Experimental Protocols

Protocol A: Comparative Aqueous Stability & Solubility Profiling

Validating the "Building Block" suitability for aqueous buffers.

Objective: Determine the stability window of 4-AMPAA HCl vs. PAMBA in physiological buffer.

Reagents:

  • PBS (pH 7.4)

  • Acetate Buffer (pH 4.5)

  • HPLC-grade Acetonitrile

Workflow:

  • Preparation: Dissolve 10 mg of 4-AMPAA HCl in 10 mL of each buffer (Target: 1 mg/mL). Repeat for PAMBA.

  • Observation: Vortex for 30 seconds.

    • Checkpoint: 4-AMPAA HCl should dissolve instantly due to salt form. PAMBA (zwitterionic) may require sonication.

  • Stress Test: Incubate samples at 37°C for 24 hours.

  • Analysis: Inject 10 µL into HPLC (C18 column, Gradient 5-95% ACN in water + 0.1% TFA).

  • Success Criteria: Purity peak area >99% relative to T=0. No hydrolysis of the phenylacetic bond (highly stable C-C bond).

Protocol B: Solid Phase Peptide Synthesis (SPPS) Coupling

Optimized for the steric environment of the phenylacetic acid group.

Rationale: The methylene group reduces steric hindrance compared to benzoic acid derivatives, allowing milder coupling conditions.

Step-by-Step:

  • Resin Swelling: Swell 100 mg Rink Amide resin in DMF (30 min).

  • Activation:

    • Mix 4-AMPAA HCl (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Critical Step: Pre-activate for exactly 2 minutes. Do not exceed 5 minutes to avoid racemization (though risk is low, it is non-zero for phenylacetic acids).

  • Coupling: Add mixture to resin. Shake at Room Temp for 45 minutes.

  • Monitoring: Perform Kaiser Test.

    • Result: If Blue (incomplete), re-couple using PyBOP instead of HATU.

  • Deprotection: Standard 20% Piperidine in DMF.

References

  • Transport Mechanisms: 4-Aminomethylbenzoic acid is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1. PubMed Central. Available at: [Link]

  • Acidity & Structure: Acidic nature comparison; benzoic acid and phenylacetic acid.[2] Chemistry Stack Exchange. Available at: [Link]

Sources

Cross-reactivity studies of 2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Cross-Reactivity & Pharmacological Profiling of 2-(4-(Aminomethyl)phenyl)acetic Acid Analogs

Executive Summary: The Structural Context

In the development of antifibrinolytic agents and ligand-targeted conjugates, 2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride (AMPAA) represents a critical structural scaffold. It belongs to the class of synthetic lysine analogs , a family of small molecules capable of inhibiting plasminogen activation by binding to Kringle domains.

While Tranexamic Acid (TXA) remains the clinical gold standard due to its rigid cyclohexane geometry, aromatic analogs like AMPAA and p-Aminomethylbenzoic acid (PAMBA) offer unique physicochemical properties for specific applications, such as linker chemistry in Antibody-Drug Conjugates (ADCs) or as probes for exploring the Lysine Binding Site (LBS) of Kringle domains.

This guide provides a rigorous framework for evaluating the cross-reactivity of AMPAA. "Cross-reactivity" here is defined in two dimensions:

  • Pharmacological Selectivity: The compound's ability to bind the target (Plasminogen) versus off-target serine proteases.

  • Bioanalytical Specificity: The potential for interference in assays designed for established analogs (TXA, EACA).

Comparative Analysis: The Lysine Analog Landscape

The efficacy of lysine analogs is dictated by the distance between the cationic ammonium group and the anionic carboxylate group. The Kringle 1 and 4 domains of plasminogen prefer a distance of ~6–7 Å, which TXA mimics perfectly.

Table 1: Structural and Functional Comparison of AMPAA and Established Analogs

FeatureTranexamic Acid (TXA) PAMBA AMPAA (Subject) EACA
Structure Cyclohexane ring (Rigid)Benzene ring (Rigid)Benzene ring (Flexible linker)Linear Chain (Flexible)
Formula




Inter-terminal Distance ~7 Å (Ideal Fit)~6 Å (Slightly Short)~7.5 Å (Extended)Highly Variable
Relative Potency 100% (Reference) ~50% of TXAEst. 20-40% of TXA ~10% of TXA
Primary Utility Clinical AntifibrinolyticClinical (Eastern Europe)Linker / Reagent Clinical (High Dose)
Cross-Reactivity Risk Low (Specific)Moderate (Homolog)High (Structural Isomerism) Low (Distinct Mass)

Expert Insight: AMPAA is effectively "Homo-PAMBA." The insertion of the methylene group (


) before the carboxylic acid increases the distance between the pharmacophores. While this may reduce binding affinity for the Plasminogen Kringle domain compared to TXA, it significantly alters the solubility profile and linker flexibility, making it a valuable candidate for conjugation chemistry where steric hindrance is a concern.

Pharmacological Cross-Reactivity: Target Engagement

To validate AMPAA, one must prove it engages the target mechanism (Lysine Binding Sites) rather than acting through non-specific protein denaturation.

Mechanism of Action Visualization

The following diagram illustrates the competitive inhibition mechanism where AMPAA must cross-react with the Plasminogen LBS to prevent Fibrin binding.

G Plg Plasminogen (Kringle Domains) Fibrin Fibrin Clot (Lysine Residues) Plg->Fibrin Binds via LBS Plasmin Plasmin (Active Protease) Plg->Plasmin Conversion tPA tPA (Activator) Fibrin->tPA Cofactor FDP Fibrin Degradation Products Fibrin->FDP tPA->Plg Activates Plasmin->Fibrin Degrades AMPAA AMPAA (Analog Inhibitor) AMPAA->Plg Competitive Binding (Cross-Reactivity)

Figure 1: Mechanism of antifibrinolytic cross-reactivity. AMPAA competes with Fibrin for the Lysine Binding Sites (LBS) on Plasminogen.[1]

Protocol 1: Lysine Binding Site (LBS) Displacement Assay

Objective: Determine the


 of AMPAA relative to TXA.
  • Reagents:

    • Human Glu-Plasminogen (

      
      ).
      
    • Fluorescent Ligand: 5-IAF-labeled Lysine or a synthetic fluorescent lysine analog.

    • Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.

  • Workflow:

    • Step 1: Incubate Plasminogen with the Fluorescent Ligand to reach equilibrium (baseline high fluorescence polarization or quenched signal depending on probe).

    • Step 2: Titrate AMPAA (0.1

      
       to 10 mM) into the mixture.
      
    • Step 3: Titrate TXA (positive control) and Alanine (negative control) in parallel wells.

    • Step 4: Measure change in Fluorescence Polarization (mP). Displacement of the probe by AMPAA will result in a decrease in mP.

  • Data Analysis:

    • Plot % Displacement vs. Log[Concentration].

    • Success Criterion: AMPAA must show a sigmoidal dose-response. If the curve is flat, there is no pharmacological cross-reactivity (inactive compound).

Bioanalytical Cross-Reactivity: Assay Specificity

When AMPAA is used as a drug intermediate or linker, it is vital to distinguish it from endogenous amines or co-administered TXA.

Challenge: The Isobaric/Isomeric Problem
  • PAMBA: MW 151.16 Da

  • AMPAA: MW 165.19 Da (Homolog, +14 Da)

  • TXA: MW 157.21 Da

  • Interference: Immunoassays (ELISA) raised against "Lysine Analogs" often have high cross-reactivity (30-100%) between these species due to the identical pharmacophore (amine + acid).

Protocol 2: LC-MS/MS Separation & Interference Testing

Objective: Establish a method that quantifies AMPAA without "cross-reacting" (co-eluting) with TXA or PAMBA.

  • Instrumentation: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+).

  • Column: HILIC Column (e.g., Waters BEH Amide, 1.7

    
    ) is mandatory . These are small, polar zwitterions; they will not retain on standard C18.
    
  • Mobile Phase:

    • A: 10 mM Ammonium Formate, 0.1% Formic Acid in Water.

    • B: Acetonitrile with 0.1% Formic Acid.

  • MRM Transitions (Critical for Specificity):

    • AMPAA: Precursor 166.1

      
       Product 107.1 (Tropylium ion, characteristic of benzyl species).
      
    • TXA: Precursor 158.1

      
       Product 95.1 (Cyclohexane ring fragment).
      
    • PAMBA: Precursor 152.1

      
       Product 107.1 or 135.0.
      
  • Cross-Reactivity Validation:

    • Inject 100 ng/mL TXA standard. Monitor AMPAA channel (166.1/107.1).

    • Requirement: Signal in AMPAA channel must be < 0.1% of the TXA signal. If higher, optimize chromatographic separation (gradient slope).

Safety Profiling: Off-Target Cross-Reactivity

Does AMPAA inhibit other serine proteases? This is a safety risk.

Table 2: Recommended Off-Target Panel

Target EnzymeBiological RoleRisk of InhibitionAssay Method
Thrombin Coagulation CascadeAnticoagulation (Bleeding risk)Chromogenic (S-2238)
Urokinase (uPA) Tissue RemodelingImpaired wound healingChromogenic (S-2444)
Trypsin DigestionGeneral toxicityBAPNA Hydrolysis

Protocol Summary: Incubate enzyme + chromogenic substrate + AMPAA (1 mM). Measure


 (Absorbance/min).
  • Result Interpretation: If inhibition > 50% at 1 mM, the compound has significant promiscuity (high cross-reactivity risk).

References

  • Mechanism of Lysine Analogs: Tranexamic acid: Beyond antifibrinolysis.[2] (2022).[3] Transfusion.

  • Structural Comparison (TXA vs EACA): Antifibrinolytics (lysine analogues) for the prevention of bleeding in people with haematological disorders.[4][5] (2016).[5][6] Cochrane Database Syst Rev.

  • Chemical Properties of AMPAA: this compound Product Data. Fluorochem.[7]

  • Plasminogen Binding Assays: Unravelling the Antifibrinolytic Mechanism of Action of the 1,2,3-Triazole Derivatives. (2021). Int J Mol Sci.

  • Comparative Potency: Fibrinolytic and antifibrinolytic agents.[1][2][5][7][8] Deranged Physiology.

Sources

Efficacy comparison of PROTACs containing 2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of PROTACs utilizing the 2-(4-(Aminomethyl)phenyl)acetic acid motif as a rigid linker. It compares their efficacy, physicochemical properties, and degradation profiles against standard flexible (PEG/alkyl) alternatives.

Executive Summary

The incorporation of 2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride (CAS: 42383-05-1) represents a strategic shift in PROTAC "linkerology" from entropic flexibility to conformational pre-organization . While traditional Polyethylene Glycol (PEG) linkers rely on "induced fit" to bridge the E3 ligase and Protein of Interest (POI), rigid phenyl-acetate linkers constrain the molecule's geometry.

Key Performance Indicators (KPIs) at a Glance:

Feature Rigid Phenyl-Acetate Linker Flexible PEG Linker Impact on Efficacy
Cell Permeability High (Low TPSA, few rotatable bonds) Low to Moderate (High TPSA) Rigid linkers often achieve higher intracellular concentration.
Ternary Complex Stability Binary (Hit or Miss) Forgiving (High adaptability) Rigid linkers require precise modeling; slight mismatches abolish activity.
Entropic Penalty Low (Pre-organized) High (Must collapse upon binding) Rigid linkers can drive higher potency if geometry is optimal.

| Metabolic Stability | High (Resistant to oxidative cleavage) | Moderate (Susceptible to P450s) | Phenyl rings improve in vivo half-life. |

Chemical Architecture & Role

This linker moiety contains a central phenyl ring flanked by an aminomethyl group (for amide coupling to E3/POI ligands) and an acetic acid group (for coupling to the counter-ligand).

Structural Diagram

G cluster_0 Linker Motif: 2-(4-(Aminomethyl)phenyl)acetic acid Node1 Amine Terminus (-CH2-NH2) Node2 Phenyl Core (Rigid Scaffold) Node1->Node2 Methylene Spacer Node3 Carboxyl Terminus (-CH2-COOH) Node2->Node3 Methylene Spacer E3Ligand E3 Ligand (e.g., Pomalidomide) Node3->E3Ligand Amide Bond Warhead POI Ligand (e.g., H-PGDS inhibitor) Warhead->Node1 Amide Bond caption Figure 1: Architecture of a PROTAC utilizing the rigid phenyl-acetate linker to constrain spatial orientation.

Comparative Efficacy Analysis

Permeability and Intracellular Accumulation

Rigid linkers significantly outperform PEGs in membrane permeability. Long PEG chains increase Topological Polar Surface Area (TPSA), often trapping PROTACs in the membrane or preventing entry.

  • Mechanism: The phenyl ring is lipophilic and planar, reducing the energetic cost of membrane transit.

  • Data Support: In a study targeting Hematopoietic Prostaglandin D Synthase (H-PGDS) , PROTACs with rigid phenyl linkers showed ~2-fold higher intracellular accumulation compared to PEG-linked analogs, despite having similar molecular weights [1].

Ternary Complex Formation (Cooperativity)

This is the "high-risk, high-reward" aspect of the phenyl-acetate linker.

  • Flexible (PEG): Acts like a "rope." It allows the E3 and POI to wobble until they find a compatible interface. This results in stable, but entropically costly, complexes.

  • Rigid (Phenyl-Acetate): Acts like a "rod." It forces a specific distance and angle.

    • Success Case: If the "rod" length perfectly matches the binding pockets' distance, cooperativity (

      
      ) is massive, leading to picomolar DC50 values.
      
    • Failure Case: If the angle is off by even a few degrees, steric clash prevents ternary complex formation.

  • Experimental Observation: In H-PGDS degradation studies, the rigid linker PROTAC formed a less stable ternary complex (faster dissociation) than the flexible analog but achieved comparable degradation due to the compensatory effect of higher permeability [1][2].

Degradation Potency (DC50 & Dmax)
MetricRigid Linker (Phenyl-Acetate)Flexible Linker (PEG3-PEG5)
DC50 (Potency) 10–50 nM (Typical range)5–100 nM (Highly variable)
Dmax (Efficacy) >90% (If geometry fits)>95% (More consistent)
Hook Effect Pronounced at lower concentrations due to rigid non-productive binding.Standard hook effect profile.

Experimental Protocols

Chemical Synthesis (Amide Coupling)

The synthesis exploits the orthogonal amine and acid termini.

  • Reagents: HATU or EDC/HOAt, DIPEA, DMF.

  • Critical Step: The hydrochloride salt must be neutralized in situ with excess base (3-4 equivalents) to ensure the amine is nucleophilic.

Step-by-Step Protocol:

  • Activation: Dissolve 2-(4-(Aminomethyl)phenyl)acetic acid HCl (1 eq) in anhydrous DMF. Add DIPEA (4 eq).

  • Coupling A (Acid side): Add HATU (1.1 eq) and the amine-functionalized E3 ligand (e.g., Pomalidomide-NH2). Stir at RT for 2h.

  • Purification: Isolate the intermediate via semi-prep HPLC (C18 column, Water/ACN gradient).

  • Coupling B (Amine side): React the intermediate (containing the free amine from the linker) with the carboxylic acid-functionalized POI ligand using the same conditions.

Biological Validation Workflow

Workflow Step1 Synthesis & Purification (>95% Purity required) Step2 Binary Binding Assay (FP or SPR) Verify Ligand Affinity Retained Step1->Step2 Step3 Ternary Complex Assay (TR-FRET / AlphaLISA) Measure Cooperativity (alpha) Step2->Step3 Step4 Degradation Assay (Western Blot / HiBiT) Determine DC50 & Dmax Step3->Step4 Step5 Permeability Assay (PAMPA / Caco-2) Step4->Step5 caption Figure 2: Validation workflow for rigid linker PROTACs.

Case Study: H-PGDS Degradation

A pivotal study by Shibata et al. utilized a linker strategy closely mirroring the phenyl-acetate motif.

  • Compound: PROTAC-3 (Rigid) vs. PROTAC-1 (Flexible).

  • Result: PROTAC-3 showed 200% higher intracellular concentration than the flexible variant.

  • Outcome: Although the ternary complex half-life was shorter for the rigid molecule, the high cytosolic concentration drove the equilibrium toward degradation, resulting in a highly effective degrader [1].

References

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. Source: RSC Medicinal Chemistry.[1] URL:[Link]

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability. Source: Journal of Medicinal Chemistry.[2] URL:[Link]

Sources

A Comparative Guide to the Synthesis of 2-(4-(Aminomethyl)phenyl)acetic Acid Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride is a key building block in the synthesis of various pharmaceutical compounds, valued for its bifunctional nature incorporating both a carboxylic acid and a primary amine. Its structural motif is present in a range of biologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug development community. This guide provides an in-depth comparison of three distinct synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each pathway's advantages and disadvantages.

Route 1: From 4-Cyanophenylacetic Acid: A Convergent Approach

This synthetic strategy begins with the preparation of the key intermediate, 4-cyanophenylacetic acid, which is then reduced to the target primary amine. This route is attractive due to the commercial availability of starting materials and the well-established chemistry of nitrile reduction.

Synthesis of 4-Cyanophenylacetic Acid

There are two primary methods for the synthesis of 4-cyanophenylacetic acid:

  • Cyanation of 4-Bromophenylacetic Acid: This method involves a nucleophilic substitution of the bromide with a cyanide source, typically copper(I) cyanide in a polar aprotic solvent like DMF.

  • Sandmeyer Reaction of 4-Aminophenylacetic Acid: This classic transformation converts the primary aromatic amine of 4-aminophenylacetic acid into a diazonium salt, which is then displaced by a cyanide nucleophile, catalyzed by copper(I) cyanide.[1]

Reduction of the Nitrile Group

The conversion of the cyano group to an aminomethyl group is a critical step. Several reduction methods are available, each with its own set of advantages and challenges.

  • Catalytic Hydrogenation:

    • Raney Nickel: This is a cost-effective and highly active catalyst for nitrile reduction. The reaction is typically carried out in a solution of ammonia in methanol under hydrogen pressure to suppress the formation of secondary amine byproducts.[2]

    • Palladium on Carbon (Pd/C): Another common hydrogenation catalyst, often used in acidic media to directly afford the ammonium salt.[3]

  • Chemical Reduction:

    • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily converts nitriles to primary amines. The reaction is typically performed in an anhydrous ethereal solvent like THF.[4]

    • Borane (BH₃): Borane complexes, such as BH₃·THF, offer a milder alternative to LiAlH₄ and are also effective for nitrile reduction.[5]

Experimental Protocols

Protocol 1.1: Synthesis of 4-Cyanophenylacetic Acid via Cyanation

  • To a solution of 4-bromophenylacetic acid (1 equiv.) in anhydrous N,N-dimethylformamide (DMF), add copper(I) cyanide (1.2 equiv.).

  • Heat the reaction mixture to reflux (approximately 150-160 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the mixture to room temperature and pour it into a vigorously stirred aqueous solution of ferric chloride to decompose the copper cyanide complex.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 4-cyanophenylacetic acid.

Protocol 1.2: Reduction of 4-Cyanophenylacetic Acid using Raney Nickel

  • In a high-pressure autoclave, dissolve 4-cyanophenylacetic acid (1 equiv.) in methanol saturated with ammonia.

  • Add Raney Nickel (approximately 10-20% by weight) to the solution.

  • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi.

  • Heat the mixture to 50-70 °C and stir vigorously for 4-8 hours.

  • After cooling and venting the hydrogen, filter the catalyst through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-(aminomethyl)phenyl)acetic acid.

Formation of the Hydrochloride Salt

Dissolve the crude 2-(4-(aminomethyl)phenyl)acetic acid in ethanol and add a solution of hydrogen chloride in ethanol or isopropanol until the solution is acidic. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold ethanol, and dried under vacuum.

Route 2: Reductive Amination of 4-Formylphenylacetic Acid

This route involves the synthesis of a key aldehyde intermediate, 4-formylphenylacetic acid, followed by its conversion to the target amine via reductive amination. This strategy offers a direct way to introduce the aminomethyl group.

Synthesis of 4-Formylphenylacetic Acid

A common method for the preparation of 4-formylphenylacetic acid is the oxidation of 4-methylphenylacetic acid.

Reductive Amination

Reductive amination involves the reaction of the aldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the primary amine. A common reagent for this transformation is sodium cyanoborohydride (NaBH₃CN) in the presence of an ammonium salt like ammonium acetate.[6][7]

Experimental Protocols

Protocol 2.1: Synthesis of 4-Formylphenylacetic Acid

  • Dissolve 4-methylphenylacetic acid (1 equiv.) in a suitable solvent.

  • Add an oxidizing agent (e.g., chromium trioxide in acetic acid or other selective oxidants) at a controlled temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction and work up by extraction.

  • Purify the crude product to obtain 4-formylphenylacetic acid.

Protocol 2.2: Reductive Amination of 4-Formylphenylacetic Acid

  • Dissolve 4-formylphenylacetic acid (1 equiv.) and a large excess of ammonium acetate in methanol.

  • Add sodium cyanoborohydride (1.5-2 equiv.) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Acidify the mixture with dilute HCl to decompose the excess reducing agent.

  • Remove the methanol under reduced pressure and partition the residue between water and an organic solvent.

  • Isolate the product from the aqueous layer.

Formation of the Hydrochloride Salt

The hydrochloride salt can be formed as described in Route 1.

Route 3: From 4-(Chloromethyl)phenylacetic Acid: A Direct Amination Approach

This route offers a potentially more direct pathway by starting from a commercially available or readily synthesized precursor, 4-(chloromethyl)phenylacetic acid, and introducing the amino group through nucleophilic substitution.

Amination of 4-(Chloromethyl)phenylacetic Acid

Two common methods for this transformation are:

  • Delépine Reaction: This method utilizes hexamethylenetetramine as an ammonia equivalent. The initial reaction forms a quaternary ammonium salt, which is then hydrolyzed under acidic conditions to yield the primary amine.

  • Azide Substitution Followed by Reduction: This two-step process involves the substitution of the chloride with sodium azide to form an organic azide, which is then reduced to the primary amine. Common reducing agents for azides include lithium aluminum hydride or catalytic hydrogenation.[8]

Experimental Protocols

Protocol 3.1: Amination via the Delépine Reaction

  • Dissolve 4-(chloromethyl)phenylacetic acid (1 equiv.) and hexamethylenetetramine (1.1 equiv.) in a mixture of chloroform and ethanol.

  • Reflux the solution for 2-4 hours.

  • Cool the reaction mixture and collect the precipitated quaternary ammonium salt by filtration.

  • Hydrolyze the salt by refluxing with a mixture of ethanol and concentrated hydrochloric acid for 2-4 hours.

  • Cool the solution to allow the product, this compound, to crystallize.

  • Collect the product by filtration, wash with cold ethanol, and dry.

Protocol 3.2: Amination via Azide Substitution and Reduction

  • Dissolve 4-(chloromethyl)phenylacetic acid (1 equiv.) in a suitable solvent like DMF or acetone/water.

  • Add sodium azide (1.2 equiv.) and heat the mixture to 50-70 °C for 2-4 hours.

  • After cooling, work up the reaction to isolate the crude 4-(azidomethyl)phenylacetic acid.

  • Reduce the azide by either:

    • Catalytic Hydrogenation: Dissolve the azide in methanol, add Pd/C, and hydrogenate under a hydrogen atmosphere.

    • LiAlH₄ Reduction: Add a solution of the azide in THF dropwise to a suspension of LiAlH₄ in THF at 0 °C.

  • After the reduction is complete, work up the reaction appropriately to isolate the free amine.

Formation of the Hydrochloride Salt

If the free amine is isolated, the hydrochloride salt can be formed as previously described. The Delépine reaction directly yields the hydrochloride salt.

Comparison of Synthetic Routes

FeatureRoute 1: From 4-Cyanophenylacetic AcidRoute 2: Reductive AminationRoute 3: From 4-(Chloromethyl)phenylacetic Acid
Overall Yield Moderate to HighModerateModerate to High
Number of Steps 2-321-2
Starting Materials 4-bromophenylacetic acid or 4-aminophenylacetic acid4-methylphenylacetic acid4-(chloromethyl)phenylacetic acid
Reagent Toxicity/Hazards High (CuCN, LiAlH₄, BH₃)Moderate (NaCNBH₃)High (Sodium Azide)
Scalability Good, especially with catalytic hydrogenationGoodGood, though azide route has safety considerations
Purification Recrystallization and/or chromatographyChromatography may be requiredRecrystallization

Mechanistic Insights & Pathway Visualization

Route 1: Nitrile Reduction

The reduction of the nitrile can proceed via different mechanisms depending on the reagent. Catalytic hydrogenation involves the addition of hydrogen across the carbon-nitrogen triple bond on the catalyst surface. Chemical hydrides like LiAlH₄ and BH₃ deliver hydride ions to the electrophilic carbon of the nitrile.

Route1 4-Cyanophenylacetic Acid 4-Cyanophenylacetic Acid Intermediate Iminium Ion Intermediate Iminium Ion 4-Cyanophenylacetic Acid->Intermediate Iminium Ion [H] 2-(4-(Aminomethyl)phenyl)acetic acid 2-(4-(Aminomethyl)phenyl)acetic acid Intermediate Iminium Ion->2-(4-(Aminomethyl)phenyl)acetic acid [H]

Caption: Simplified mechanism of nitrile reduction.

Route 2: Reductive Amination

This reaction proceeds through the formation of an imine intermediate from the aldehyde and ammonia, which is then reduced to the amine.

Route2 4-Formylphenylacetic Acid 4-Formylphenylacetic Acid Imine Intermediate Imine Intermediate 4-Formylphenylacetic Acid->Imine Intermediate + NH₃ 2-(4-(Aminomethyl)phenyl)acetic acid 2-(4-(Aminomethyl)phenyl)acetic acid Imine Intermediate->2-(4-(Aminomethyl)phenyl)acetic acid [H] Route3 cluster_0 Delépine Reaction cluster_1 Azide Route 4-(Chloromethyl)phenylacetic Acid 4-(Chloromethyl)phenylacetic Acid Hexaminium Salt Hexaminium Salt 4-(Chloromethyl)phenylacetic Acid->Hexaminium Salt + Hexamethylenetetramine Azide Intermediate Azide Intermediate 4-(Chloromethyl)phenylacetic Acid->Azide Intermediate + NaN₃ Product Product Hexaminium Salt->Product H₃O⁺ Azide Intermediate->Product [H]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not dispose of this compound down the drain. 2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride (CAS 42383-05-1) is a bifunctional organic salt used frequently as a linker in drug development. While not classified as an EPA P-list or U-list acute toxin, it is a bioactive organic intermediate that poses environmental risks (aquatic toxicity) and chemical compatibility hazards (acidity).

Immediate Action Plan:

  • Solids: Segregate into "Solid Organic Waste" for incineration.

  • Liquids: Segregate based on solvent carrier (Aqueous vs. Organic).

  • Debris: Treat all contaminated sharps and consumables as hazardous chemical waste.

Chemical Profile & Risk Assessment

To dispose of a chemical safely, you must understand its behavior in the waste stream. This compound presents a dual-hazard profile due to its salt formation and functional groups.

FeatureTechnical SpecificationOperational Implication
CAS Number 42383-05-1Use this for waste manifesting and labeling.[1]
Chemical Nature HCl Salt of an Amino Acid DerivativeAcidic in solution. The HCl moiety can lower the pH of aqueous waste streams, potentially creating "Corrosive" (D002) characteristic waste if pH < 2.
Hazards (GHS) H315, H319, H335Irritating to eyes, skin, and respiratory system.[2] Dust control is critical during solid waste transfer.
Reactivity Incompatible with Strong Oxidizers & BasesDo not mix with bleach, nitric acid, or strong alkaline waste. Exothermic neutralization may pressurize waste containers.

Detailed Disposal Protocols

Protocol A: Solid Waste (Excess Reagent)

Context: Expired shelf-life material or excess dry powder.

  • Containment: Do not empty loose powder directly into a large waste bin. This generates dust (H335 hazard).

  • Primary Packaging: Keep the material in its original vial if possible. If the vial is broken, transfer to a heavy-duty HDPE wide-mouth jar or double-bag in 4-mil polyethylene zip-lock bags.

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: "2-(4-(Aminomethyl)phenyl)acetic acid HCl"[3][4]

    • Hazard Checkbox: "Irritant" and "Toxic" (Standard precautionary classification for bioactive organics).

  • Disposal Stream: Place the sealed primary container into the Solid Organic Waste drum (usually blue or black barrel).

    • End-of-Life: High-temperature incineration.

Protocol B: Liquid Waste (Reaction Mixtures)

Context: Mother liquors or dissolved reagent.

Step 1: Solvent Identification Is the compound dissolved in water or an organic solvent (DMSO, Methanol, DCM)?

Scenario B1: Organic Solvent Carrier

  • Segregation: Pour into the Non-Halogenated Organic Waste carboy (unless dissolved in DCM/Chloroform, then use Halogenated).

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers.

  • pH Check: If the solution is highly acidic due to the HCl salt, verify the carboy is rated for corrosives (HDPE is standard; avoid metal safety cans if pH < 4).

Scenario B2: Aqueous Solution

  • Prohibition: NO DRAIN DISPOSAL. Even if water-soluble, the organic structure is a potential aquatic pollutant.

  • Collection: Collect in a dedicated "Aqueous Chemical Waste" container.

  • Adjustment: If the total volume is large (>5L) and pH is < 4, consider neutralizing to pH 6–8 with dilute Sodium Bicarbonate (

    
    ) before adding to the main waste drum to prevent corrosion of waste infrastructure.
    
    • Caution: Neutralization generates

      
       gas. Perform in a fume hood and allow off-gassing before capping.
      
Protocol C: Contaminated Debris

Context: Weigh boats, pipettes, gloves, and spatulas.

  • Sharps: Syringes or glass contaminated with the compound go immediately into the Red Biohazard/Sharps container (if biologic co-contamination exists) or White/Yellow Chemical Sharps bin.

  • Soft Debris: Gloves and paper towels should be double-bagged and placed in the Solid Hazardous Waste bin. Do not place in regular trash; residual dust is an inhalation risk for janitorial staff.

Waste Stream Decision Matrix

The following logic flow ensures compliance with RCRA regulations and prevents incompatible mixing.

DisposalLogic Start Waste: 2-(4-(Aminomethyl)phenyl)acetic acid HCl StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Glass) StateCheck->Debris BinSolid BIN: Solid Chemical Waste (Incineration) Solid->BinSolid Double Bag SolventCheck Primary Solvent? Liquid->SolventCheck Debris->BinSolid If Soft BinSharps BIN: Chemical Sharps Debris->BinSharps If Sharp Aqueous Aqueous (>90% Water) SolventCheck->Aqueous Water Organic Organic Solvent SolventCheck->Organic DMSO/MeOH/Etc pHCheck Is pH < 2? Aqueous->pHCheck BinOrg BIN: Organic Solvent Waste Organic->BinOrg BinAq BIN: Aqueous Chemical Waste (No Drain Disposal) pHCheck->BinAq No (pH > 2) pHCheck->BinAq Yes (Neutralize first)

Figure 1: Decision matrix for segregating this compound waste streams.

Emergency Procedures (Spill Response)

In the event of a spill outside of containment:

  • Evacuate & Ventilate: If the spill is powder and airborne dust is visible, evacuate the immediate area for 15 minutes to allow settling.

  • PPE Upgrade: Wear double nitrile gloves , a lab coat, and safety goggles. If dust is present, use an N95 respirator or half-mask.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation. Scoop up the wet slurry.

    • Liquid Spill: Absorb with vermiculite or a commercial spill pad.

  • Decontamination: Wipe the surface with a mild alkaline solution (1% Sodium Bicarbonate) to neutralize potential acidity, followed by a water rinse.

  • Disposal: All cleanup materials go into the Solid Hazardous Waste bin.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 277259, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

Technical Guide: Safe Handling and PPE for 2-(4-(Aminomethyl)phenyl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride (CAS: 6335-77-9, often associated with the free acid or specific salt forms) is a bifunctional intermediate commonly used in peptidomimetic synthesis and drug discovery.

As a Senior Application Scientist , I emphasize that while this molecule is often classified under "General Irritants," its specific physical form—a hydrochloride salt powder—presents unique risks often overlooked in standard safety data sheets (SDS). The hydrochloride moiety implies potential acidity upon contact with moisture (mucous membranes), and its fine particulate nature increases the risk of inhalation and static-induced dispersion.

This guide moves beyond generic advice to provide a self-validating safety protocol designed to protect the researcher and the integrity of the experiment.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the "Why." The following hazards are intrinsic to amine hydrochloride salts in solid form.

Hazard ClassGHS CodeBiological ImpactOperational Implication
Skin Irritation H315Acidic hydrolysis on damp skin causes dermatitis and chemical burns.Gloves must resist acidic permeation; no exposed wrists.
Eye Irritation H319High risk of corneal damage from acidic dust particles.Safety glasses are insufficient; sealed goggles are required for powder handling.
STOT-SE H335Inhalation causes immediate respiratory tract inflammation (burning sensation).Zero-tolerance for open-bench weighing; use fume hood or powder containment.
Hygroscopicity N/AAbsorbs atmospheric moisture, becoming sticky and corrosive.Rapid handling required; PPE must handle "clumping" residues.
ngcontent-ng-c3230145110="" class="ng-star-inserted">

Scientist's Note: Treat this substance as a "Sensitizer by Default." Many benzylic amines can induce allergic sensitization over time. Prevent all skin contact.[1][2][3]

Personal Protective Equipment (PPE) Protocol

This protocol uses a Task-Based Selection approach. Standard PPE is insufficient for all tasks.

A. Hand Protection (Gloves)[4][5][6][7][8][9]
  • Material: Nitrile is the standard. Latex is not recommended due to poor chemical resistance against organic acid derivatives and potential allergenicity.

  • Thickness: Minimum 0.11 mm (4-5 mil) for standard handling.

  • The "Double-Glove" Rule:

    • Why? Fine powders can abrade glove surfaces or enter through pinholes.

    • Protocol: Wear a colored inner nitrile glove (e.g., blue) and a white outer nitrile glove. If the inner color shows through, the outer glove is compromised.

    • Change Frequency: Immediately after any visible contamination or every 2 hours.

B. Respiratory Protection[1][3][5][9]
  • Primary Control: Engineering controls (Fume Hood) are mandatory.

  • PPE Backup: If weighing outside a hood (strongly discouraged) or cleaning spills, use a NIOSH-approved N95 or P100 particulate respirator .

    • Fit Check: A surgical mask provides zero protection against chemical dust.

C. Eye & Face Protection[1][5][10][11][12][13][14][15]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Why not safety glasses? Air currents in fume hoods can swirl fine powders around the gaps of standard safety glasses. Goggles form a seal that prevents dust entry.

D. Body Protection[5][8][9][10][13][14]
  • Standard: Lab coat (100% cotton or fire-resistant blend). Synthetic fibers (polyester) can melt into skin if a reaction exotherms or fire occurs.

  • Enhanced: Tyvek® arm sleeves are recommended when transferring quantities >10g to bridge the gap between glove and lab coat cuff.

Operational Workflow: From Weighing to Disposal

This workflow ensures safety is integrated into the experimental process.

Step 1: Preparation & Weighing
  • Static Control: Hydrochloride salts are prone to static charge. Use an ionizing gun or anti-static balance brush to prevent "jumping" powder.

  • Draft Shield: Ensure the balance is within the fume hood but away from the sash face to minimize turbulence.

  • Transfer: Use a weighing boat with a funnel neck to prevent spillage during transfer to the reaction vessel.

Step 2: Reaction Handling
  • Solvent Addition: Add solvent slowly to the solid. The dissolution of HCl salts can be slightly exothermic.

  • Acidic Vapors: Be aware that heating this salt may liberate trace HCl gas. Keep the reaction vessel vented through a scrubber or into the hood exhaust.

Step 3: Decontamination & Disposal[3][9][16]
  • The "Acid Wash" Myth: Do not clean spills with strong base immediately. This can liberate the free amine (often more volatile/odorous).

  • Correct Cleanup:

    • Wipe powder with a damp paper towel (water is sufficient due to solubility).

    • Follow with a mild soap solution.

    • Dispose of all solid waste in a dedicated Solid Hazardous Waste container.

    • Aqueous waste streams should be adjusted to neutral pH (6-8) before disposal into Aqueous Waste containers, unless your facility requires segregation of halogenated organics.

Visualized Safety Workflow (Graphviz)

The following diagram illustrates the critical decision points and safety barriers during the handling process.

SafetyWorkflow Start START: Chemical Retrieval RiskCheck Check: Is Fume Hood Airflow > 100 fpm? Start->RiskCheck RiskCheck->Start No (Fix Airflow) PPE_Donning Don PPE: 1. Splash Goggles 2. Double Nitrile Gloves 3. Lab Coat RiskCheck->PPE_Donning Yes Weighing Weighing Process (Use Static Gun) PPE_Donning->Weighing SpillCheck Did Spill Occur? Weighing->SpillCheck Cleanup Emergency Cleanup: Wet Wipe (Water) -> Soap SpillCheck->Cleanup Yes Reaction Reaction/Dissolution (Vent HCl vapors) SpillCheck->Reaction No Disposal Disposal: Solid Waste Bin (Segregated) Cleanup->Disposal Reaction->Disposal

Caption: Operational workflow emphasizing the critical "Go/No-Go" decision at the Fume Hood check and the divergence for spill management.

Emergency Response (Self-Validating Protocol)

In the event of exposure, immediate action mitigates long-term injury.

  • Eye Contact:

    • Force eyelids open.

    • Flush with tepid water for 15 minutes minimum .

    • Validation: If the eye is not red after 15 minutes, continue flushing for another 5. HCl salts can cause delayed necrosis.

  • Skin Contact:

    • Brush off dry powder before wetting (to prevent creating a concentrated acid patch).

    • Rinse with water for 15 minutes.

  • Inhalation:

    • Move to fresh air immediately.

    • If coughing persists >10 minutes, seek medical attention (risk of pulmonary edema).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (Standards - 29 CFR 1910.132). United States Department of Labor. [Link][4][5]

  • PubChem. (n.d.). Compound Summary for CAS 6335-77-9 (Parent Acid). National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride
Reactant of Route 2
2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.